Product packaging for 1-(2-Hydroxy-3-methylphenyl)ethanone(Cat. No.:CAS No. 699-91-2)

1-(2-Hydroxy-3-methylphenyl)ethanone

Cat. No.: B1330291
CAS No.: 699-91-2
M. Wt: 150.17 g/mol
InChI Key: GUGXENROMIJRPN-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-methylphenyl)ethanone (CAS 699-91-2), also known as 2-Acetyl-6-methylphenol, is a high-purity chemical compound offered for research and development purposes. With the molecular formula C9H10O2 and a molecular weight of 150.177 g/mol , this compound is characterized as a phenolic ketone featuring an aromatic ring, two hydrogen bond acceptors, one hydrogen bond donor, and one rotatable bond . As a building block in organic synthesis, it serves as a key intermediate for exploring more complex chemical structures . Its structural features are of significant interest in the field of pharmaceutical intermediates and for the synthesis of specialized compounds such as azo dyes, which have applications in materials science . Researchers utilize this compound subject to strict laboratory safety protocols. While specific GHS hazard classifications for this exact compound are not fully detailed in the available search results, appropriate hazard analysis and safe handling procedures must be established prior to use. The product is supplied with various packaging options, including 25kg drums, and is available in grades with a certified purity of up to 99% . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B1330291 1-(2-Hydroxy-3-methylphenyl)ethanone CAS No. 699-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O2/c1-6-4-3-5-8(7(2)10)9(6)11/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGXENROMIJRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286597
Record name 1-(2-hydroxy-3-methylphenyl)ethanone
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-91-2
Record name 699-91-2
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Record name 1-(2-hydroxy-3-methylphenyl)ethanone
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Record name 2-Acetyl-6-methylphenol
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the basic properties, synthesis, and spectral characteristics of the aromatic ketone, 1-(2-Hydroxy-3-methylphenyl)ethanone. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Physical Properties

This compound, also known as 2'-Hydroxy-3'-methylacetophenone, is an organic compound with the chemical formula C₉H₁₀O₂. It is a substituted phenol and a ketone, featuring a hydroxyl group and a methyl group on the phenyl ring, ortho and meta to the acetyl group, respectively.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
IUPAC Name This compound
Common Name 2'-Hydroxy-3'-methylacetophenone
CAS Number 699-91-2[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
SMILES CC1=C(C(=O)C)C=CC=C1O
InChI InChI=1S/C9H10O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,11H,1-2H3

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical Form Liquid (at 20°C)AKSci[2]
Boiling Point 238 °CChemBK[3]
Density 1.106 g/cm³ChemBK[3]
Flash Point 97 °CChemBK[3]
Purity Typically ≥95%Aribo Biotechnology, AKSci[2]
Storage Store long-term in a cool, dry placeAKSci[2]

Synthesis Protocol: Fries Rearrangement of o-Cresyl Acetate

A common and effective method for the synthesis of hydroxyaryl ketones is the Fries rearrangement. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis or Brønsted acid. For the synthesis of this compound, the starting material is o-cresyl acetate.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of hydroxyacetophenones using p-toluenesulfonic acid (PTSA) as an eco-friendly catalyst.

Materials:

  • o-Cresyl acetate (o-tolyl acetate)

  • p-Toluenesulfonic acid (PTSA)

  • Ice-cold water

  • Round bottom flask

  • Oil bath

  • Stirring apparatus

  • Steam distillation apparatus

Procedure:

  • In a 100 mL round bottom flask, place 10g (0.066 mol) of o-tolyl acetate.

  • Add 8g (0.048 mol) of p-toluenesulfonic acid to the flask.

  • Heat the reaction mixture in an oil bath to a temperature of 90-120 °C.

  • Maintain stirring and heating for 30 minutes.

  • After 30 minutes, pour the reaction mixture into ice-cold water with vigorous stirring. This will result in a mixture of 2-hydroxy-3-methylacetophenone (liquid) and 4-hydroxy-3-methylacetophenone (solid).

  • The desired ortho-isomer, this compound, is isolated from the mixture by steam distillation. The reported yield for this procedure is 75%.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides insight into the hydrogen environments within the molecule. The following data has been reported for this compound in CDCl₃:

Table 3: ¹H NMR Chemical Shifts

Chemical Shift (ppm)MultiplicityIntegrationAssignment
12.05s1H-OH
6.50-8.10m3HAr-H
2.59-2.63s3H-COCH₃
2.24-2.30s3HAr-CH₃

Note: The broad multiplet for the aromatic protons suggests a complex splitting pattern.

Infrared (IR) Spectroscopy (Predicted)
  • ~3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

  • ~3000-3100 cm⁻¹: C-H stretching vibrations of the aromatic ring.

  • ~2900-3000 cm⁻¹: C-H stretching vibrations of the methyl groups.

  • ~1650 cm⁻¹: C=O stretching vibration of the ketone.

  • ~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1200-1300 cm⁻¹: C-O stretching vibration of the phenol.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structure. The predicted mass spectrum would exhibit:

  • Molecular Ion Peak (M⁺): at m/z = 150, corresponding to the molecular weight of the compound.

  • Major Fragment Ion: at m/z = 135, resulting from the loss of a methyl group ([M-CH₃]⁺). This is a common fragmentation pattern for acetophenones.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Workflow: Fries Rearrangement

Fries_Rearrangement cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start1 o-Cresyl Acetate reaction Heat at 90-120°C for 30 min start1->reaction start2 p-Toluenesulfonic Acid (Catalyst) start2->reaction workup1 Pour into ice-cold water reaction->workup1 workup2 Steam Distillation workup1->workup2 product This compound workup2->product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 1-(2-Hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Hydroxy-3-methylphenyl)ethanone, a substituted aromatic ketone of interest in various chemical and pharmaceutical research fields. This document details its chemical identity, structural information, physicochemical properties, and a standard synthesis protocol. The guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical Identity and Structure

Chemical Name: this compound

Synonyms: 2'-Hydroxy-3'-methylacetophenone, 2-Acetyl-6-methylphenol

CAS Number: 699-91-2

Molecular Formula: C₉H₁₀O₂

Molecular Weight: 150.18 g/mol

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Physical Form Liquid (at 20°C)[1]
Boiling Point 238 °C
Density 1.106 g/cm³
Flash Point 97 °C
Purity Spec (Min.) 95%[1]
Storage Store long-term in a cool, dry place[1]

Synthesis Protocol: Fries Rearrangement of o-Cresyl Acetate

The primary synthetic route to this compound is the Fries rearrangement of o-cresyl acetate. This electrophilic substitution reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the synthesis of the title compound is provided below.

Materials:

  • o-Cresyl acetate

  • p-Toluenesulphonic acid (PTSA) or Aluminum chloride (AlCl₃)

  • Ice-cold water

  • Carbon tetrachloride or other suitable extraction solvent

  • 10% Sodium hydroxide solution

Procedure:

  • In a round-bottom flask, combine o-cresyl acetate and the Lewis acid catalyst (e.g., p-toluenesulphonic acid).

  • Heat the reaction mixture in an oil bath at a temperature range of 90-120°C for approximately 30 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water with vigorous stirring. This will result in a mixture of the ortho-isomer (this compound, a liquid) and the para-isomer (4-hydroxy-3-methylacetophenone, a solid).

  • The desired ortho-isomer can be isolated from the mixture by steam distillation.

  • Further purification can be achieved by extraction with a suitable organic solvent, followed by washing with a dilute base to remove any unreacted starting material and the phenolic para-isomer.

  • The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the purified product.

Spectral Data

Expected Spectral Characteristics:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methyl protons of the acetyl group, the protons of the ring-substituted methyl group, and a characteristic downfield signal for the phenolic hydroxyl proton.

  • ¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with distinct shifts for those bearing the hydroxyl, acetyl, and methyl groups), and the methyl carbons.

  • IR Spectroscopy: A strong absorption band for the carbonyl group (C=O) stretching, a broad band for the hydroxyl group (O-H) stretching, and characteristic peaks for C-H and C=C aromatic stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural analogs, various hydroxyacetophenones, have garnered significant interest in pharmaceutical research. These related compounds have been reported to exhibit a range of biological activities, including:

  • Antioxidant Properties: The phenolic hydroxyl group can act as a radical scavenger.

  • Anti-inflammatory and Analgesic Effects: Some hydroxyacetophenone derivatives are being investigated for their potential to modulate inflammatory pathways.

  • Antimicrobial Activity: Certain substituted acetophenones have shown inhibitory effects against various microbial strains.

The title compound serves as a valuable intermediate in the synthesis of more complex molecules and libraries of compounds for screening in drug discovery programs. Its functional groups offer versatile handles for further chemical modifications.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Fries rearrangement.

Synthesis_Workflow start Start: o-Cresyl Acetate & Lewis Acid reaction Fries Rearrangement (Heating at 90-120°C) start->reaction quench Quenching in Ice-Cold Water reaction->quench separation Separation of Isomers (Steam Distillation) quench->separation extraction Solvent Extraction separation->extraction washing Washing with Dilute Base extraction->washing drying Drying over Anhydrous Na₂SO₄ washing->drying evaporation Solvent Evaporation drying->evaporation product Product: this compound evaporation->product

Caption: Synthesis and Purification Workflow.

Logical Relationship of Isomeric Products

The Fries rearrangement of o-cresyl acetate can yield two primary isomeric products. The reaction conditions can influence the ratio of these products.

Isomer_Relationship reactant o-Cresyl Acetate reaction Fries Rearrangement reactant->reaction ortho_product This compound (ortho-isomer) reaction->ortho_product Major Product para_product 1-(2-Hydroxy-5-methylphenyl)ethanone (para-isomer) reaction->para_product Side Product

Caption: Isomeric Products of Fries Rearrangement.

References

An In-depth Technical Guide to the Synthesis Precursors of 1-(2-Hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the primary synthesis precursors and methodologies for obtaining 1-(2-Hydroxy-3-methylphenyl)ethanone, a valuable intermediate in pharmaceutical and fine chemical synthesis. The document details the predominant synthesis route via the Fries rearrangement of m-cresyl acetate, including a detailed experimental protocol and relevant quantitative data. An alternative direct acylation method is also discussed.

Core Synthesis Pathway: Fries Rearrangement of m-Cresyl Acetate

The most common and effective method for the synthesis of this compound is the Fries rearrangement of m-cresyl acetate. This reaction involves the intramolecular rearrangement of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid. The reaction typically yields a mixture of ortho and para isomers. For the synthesis of this compound, the ortho isomer is the desired product.

The Fries rearrangement is a classic and versatile method for the preparation of hydroxyaryl ketones.[1][2] The regioselectivity of the reaction can be influenced by various factors, with temperature being a key parameter. Higher reaction temperatures generally favor the formation of the ortho-acylated product, which is the desired outcome for this synthesis.[1]

The synthesis is a two-step process, beginning with the esterification of m-cresol to form m-cresyl acetate, followed by the Lewis acid-catalyzed Fries rearrangement.

Synthesis_Pathway cluster_esterification Step 1: Esterification cluster_rearrangement Step 2: Fries Rearrangement m_cresol m-Cresol m_cresyl_acetate m-Cresyl Acetate m_cresol->m_cresyl_acetate Acylation acetic_anhydride Acetic Anhydride / Acetyl Chloride acetic_anhydride->m_cresyl_acetate target_molecule This compound m_cresyl_acetate->target_molecule High Temperature para_isomer 4-Hydroxy-2-methylacetophenone (para-isomer) m_cresyl_acetate->para_isomer Lower Temperature lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->target_molecule lewis_acid->para_isomer Experimental_Workflow cluster_esterification Esterification cluster_rearrangement Fries Rearrangement start_ester m-Cresol + Acetylating Agent reaction_ester Reaction at 0°C to RT start_ester->reaction_ester workup_ester Aqueous Workup reaction_ester->workup_ester product_ester m-Cresyl Acetate workup_ester->product_ester start_rearr m-Cresyl Acetate + AlCl₃ product_ester->start_rearr reaction_rearr Heating at 140-160°C start_rearr->reaction_rearr quench Quenching with Ice/HCl reaction_rearr->quench extraction Solvent Extraction quench->extraction purification Purification extraction->purification final_product This compound purification->final_product

References

"1-(2-Hydroxy-3-methylphenyl)ethanone" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxy-3-methylphenyl)ethanone, a substituted aromatic ketone, is a compound of interest in organic synthesis and medicinal chemistry. Its structural motif, a hydroxylated and methylated acetophenone, serves as a versatile scaffold for the development of novel chemical entities. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol, and an exploration of the biological activities of structurally related compounds, offering a valuable resource for professionals in chemical and pharmaceutical research.

Chemical Identity

  • IUPAC Name: this compound

  • Synonyms:

    • 2'-Hydroxy-3'-methylacetophenone

    • 2-Acetyl-6-methylphenol

    • 3-Methyl-2-hydroxyacetophenone

Physicochemical and Spectroscopic Data

The quantitative data for this compound and its isomers are summarized in the tables below. It is crucial to note that experimental data for the target compound is limited, and therefore, data for its positional isomers are included for comparative purposes.

Table 1: Physical Properties

PropertyValueCompound
Molecular Formula C₉H₁₀O₂This compound
Molecular Weight 150.17 g/mol This compound[1]
Boiling Point 140-142 °C at 18 mmHg2'-Hydroxy-3'-methylacetophenone[2]
Melting Point 45-48 °C1-(2-Hydroxy-5-methylphenyl)ethanone[3]
Melting Point 107-109 °C1-(4-Hydroxy-3-methylphenyl)ethanone[4]
Density 1.08 g/mL at 25 °C2'-Hydroxy-4'-methylacetophenone[5]

Table 2: Spectroscopic Data for Acetophenone Derivatives

Data TypeKey FeaturesCompound
¹H NMR (CDCl₃) δ (ppm): 2.62 (s, 3H), 3.91 (s, 3H), 6.96-7.01 (q, 2H), 7.45-7.48 (m, 1H), 7.73-7.75 (q, 1H)2-Methoxyacetophenone[6]
¹³C NMR (CDCl₃) δ (ppm): 31.8, 55.4, 111.6, 120.5, 128.3, 130.3, 133.6, 158.9, 199.82-Methoxyacetophenone[6]
IR (Neat) Capillary Cell: Neat2'-Hydroxy-3'-methylacetophenone[2]
Mass Spectrum Top Peak (m/z): 135; 2nd Highest (m/z): 1502-Hydroxy-5-methylacetophenone[7]

Experimental Protocol: Synthesis via Fries Rearrangement

The synthesis of this compound can be achieved via the Fries rearrangement of o-cresyl acetate. This electrophilic substitution reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[8][9] High temperatures generally favor the formation of the ortho isomer.[8][10]

4.1 Materials and Reagents

  • o-Cresyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

4.2 Procedure

  • Reaction Setup: In a clean, dry round-bottom flask, add o-cresyl acetate and nitrobenzene. The flask is then placed in an ice bath to cool.

  • Addition of Catalyst: Slowly add anhydrous aluminum chloride to the cooled solution in small portions with constant stirring. An excess of the Lewis acid is typically required as it complexes with both the reactant and the product.[9]

  • Reaction Conditions: After the addition of the catalyst is complete, remove the ice bath and heat the reaction mixture to a temperature range of 160-170 °C to favor the formation of the ortho product.[10] Maintain this temperature and continue stirring for several hours.

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Purification: Wash the organic layer with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.

Biological Activities of Related Acetophenones

While specific biological activities for this compound are not extensively documented, studies on structurally similar compounds provide insights into its potential pharmacological relevance.

  • Antimycobacterial Activity: 4'-Hydroxy-3'-methylacetophenone has been reported to exhibit antimycobacterial activity. It is suggested to inhibit the growth of Mycobacterium tuberculosis in vitro, potentially through binding to κ-opioid receptors.

  • Antioxidant Activity: As a phenolic volatile compound, 4'-Hydroxy-3'-methylacetophenone is believed to possess potent antioxidant properties.[11]

  • Broad Pharmacological Profile: Other acetophenone derivatives, such as 2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA), have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-asthmatic, anti-allergic, and anti-cancer activities.[12] The mechanisms underlying these effects often involve the modulation of key signaling pathways like AKT, JNK, and STAT3.[12][13]

Visualizations

6.1 Experimental Workflow for Synthesis

G start Start: o-Cresyl Acetate reaction Fries Rearrangement (Anhydrous AlCl3, 160-170 °C) start->reaction workup Work-up (Ice, HCl) reaction->workup extraction Extraction (Dichloromethane) workup->extraction purification Purification (Column Chromatography) extraction->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound via Fries Rearrangement.

6.2 Signaling Pathways Modulated by a Related Acetophenone

G tHGA 2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA) AKT AKT Pathway tHGA->AKT inhibits JNK JNK Pathway tHGA->JNK inhibits STAT3 STAT3 Pathway tHGA->STAT3 inhibits Proliferation Cell Proliferation (e.g., in asthma models) AKT->Proliferation Migration Cell Migration JNK->Migration STAT3->Proliferation

Caption: Signaling pathways modulated by the related compound 2,4,6-Trihydroxy-3-geranyl acetophenone.[12][13]

References

Unlocking the Potential of 1-(2-Hydroxy-3-methylphenyl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Properties, and Research Applications for Drug Discovery and Development

Abstract

1-(2-Hydroxy-3-methylphenyl)ethanone, also known as 2-hydroxy-3-methylacetophenone, is a phenolic ketone that serves as a versatile building block in organic synthesis. Its unique structural features, including a reactive acetyl group and a hydroxyl-substituted aromatic ring, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the potential research applications of this compound and its derivatives. We delve into its role in the development of novel therapeutic agents, with a focus on its utility in generating compounds with antimicrobial, antioxidant, and antitumor activities. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key chemical and biological pathways to facilitate further investigation and application of this promising chemical entity.

Chemical Properties and Synthesis

This compound is a solid at room temperature with a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.17 g/mol . Its structure features a hydroxyl group ortho to an acetyl group on a toluene ring, which influences its chemical reactivity and potential for intramolecular hydrogen bonding.

Synthesis via Fries Rearrangement

The most common and industrially significant method for the synthesis of this compound is the Fries rearrangement of m-cresyl acetate. This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The reaction conditions, such as temperature and solvent, can be optimized to favor the formation of the ortho-isomer, which is the desired product in this case.

Experimental Protocol: Fries Rearrangement of m-Cresyl Acetate

  • Materials: m-Cresyl acetate, anhydrous aluminum chloride (AlCl₃), nitrobenzene (solvent), ice, hydrochloric acid (HCl), diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add m-cresyl acetate and nitrobenzene.

    • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in small portions with constant stirring.

    • After the addition is complete, heat the reaction mixture to the desired temperature (typically between 100-160°C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine, and then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Logical Workflow for Fries Rearrangement

Fries_Rearrangement cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification m-Cresyl Acetate m-Cresyl Acetate Mixing Mixing in Nitrobenzene m-Cresyl Acetate->Mixing AlCl3 Anhydrous AlCl3 (Lewis Acid Catalyst) AlCl3->Mixing Heating Heating (100-160°C) Mixing->Heating Hydrolysis Acidic Workup (HCl/Ice) Heating->Hydrolysis Crude Product Crude Mixture (ortho/para isomers) Hydrolysis->Crude Product Purification Vacuum Distillation or Column Chromatography Crude Product->Purification Final Product This compound Purification->Final Product

Caption: Workflow for the synthesis of this compound.

Potential Research Applications

The true potential of this compound lies in its utility as a scaffold for the synthesis of various derivatives with a wide spectrum of biological activities.

Antimicrobial Agents

Derivatives of 2-hydroxyacetophenones, particularly chalcones, have demonstrated significant antimicrobial properties. The core structure can be readily modified to generate a library of compounds for screening against various bacterial and fungal strains.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation between this compound and various substituted aromatic aldehydes.

Experimental Protocol: Synthesis of a Chalcone Derivative

  • Materials: this compound, a substituted benzaldehyde, ethanol, aqueous sodium hydroxide (NaOH), ice, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve this compound and the substituted benzaldehyde in ethanol in a round-bottom flask.

    • Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide dropwise with continuous stirring.

    • Allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress using TLC.

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Antimicrobial Activity of a Related Chalcone

CompoundOrganismMIC (µg/mL)
1,3-Bis-(2-hydroxy-phenyl)-propenoneMethicillin-resistant Staphylococcus aureus (MRSA)25-200

Antimicrobial_Testing Compound Test Compound (e.g., Chalcone derivative) Assay Agar Dilution or Broth Microdilution Compound->Assay Microorganism Bacterial/Fungal Strain (e.g., MRSA) Inoculation Prepare Inoculum Microorganism->Inoculation Inoculation->Assay Incubation Incubate at Optimal Temperature Assay->Incubation Observation Observe for Growth Inhibition Incubation->Observation Result Determine MIC (Minimum Inhibitory Concentration) Observation->Result

Caption: A simplified signaling pathway of chalcone-induced apoptosis.

Conclusion and Future Directions

This compound is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its facile synthesis and the diverse biological activities of its derivatives, particularly chalcones, make it an attractive starting point for the development of new therapeutic agents. The data presented in this guide highlight the promising antimicrobial, antioxidant, and antitumor properties of compounds derived from this scaffold.

Future research should focus on the synthesis and screening of a broader range of derivatives to establish a more comprehensive structure-activity relationship. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways through which these compounds exert their biological effects. The development of more potent and selective analogs of this compound could lead to the discovery of novel drug candidates for the treatment of a variety of diseases. This technical guide serves as a foundational resource to inspire and support these future research endeavors.

The Pivotal Role of 1-(2-Hydroxy-3-methylphenyl)ethanone in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthetic utility and biological significance of derivatives from 1-(2-Hydroxy-3-methylphenyl)ethanone.

[City, State] – [Date] – this compound, also known as 2'-Hydroxy-3'-methylacetophenone, is a versatile aromatic ketone that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities. This in-depth technical guide explores its central role in organic synthesis, providing detailed experimental protocols, quantitative data, and visualizations of key reaction pathways and biological mechanisms.

Core Synthetic Applications

This compound is a readily available starting material for the synthesis of several classes of bioactive molecules, primarily through its reactive acetyl and hydroxyl groups. The strategic placement of the methyl group at the 3-position offers unique steric and electronic properties that can influence reaction outcomes and the biological activity of the resulting products.

Synthesis of Chalcones

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are precursors to flavonoids and other important heterocyclic systems.[1][2][3] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with a ketone.

Experimental Protocol: Synthesis of 1-(2-Hydroxy-3-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

This protocol describes a representative Claisen-Schmidt condensation reaction.

  • Materials:

    • This compound (1.50 g, 10 mmol)

    • 4-Nitrobenzaldehyde (1.51 g, 10 mmol)

    • Ethanol (30 mL)

    • Aqueous Sodium Hydroxide (10%, 15 mL)

    • Hydrochloric Acid (10%)

    • Deionized Water

    • Magnetic stirrer and stir bar

    • Round-bottom flask (100 mL)

    • Ice bath

    • Büchner funnel and filter paper

  • Procedure:

    • Dissolve this compound (1.50 g, 10 mmol) and 4-nitrobenzaldehyde (1.51 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask with magnetic stirring.

    • Cool the mixture in an ice bath.

    • Slowly add aqueous sodium hydroxide solution (10%, 15 mL) dropwise to the stirred mixture.

    • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (50 g) and acidify with 10% hydrochloric acid until the pH is acidic.

    • A yellow solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (3 x 20 mL).

    • Recrystallize the crude product from ethanol to obtain pure 1-(2-hydroxy-3-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one.

    • Dry the purified product in a vacuum oven.

  • Expected Yield: 80-90%

Synthesis of Chromones and Flavones

Chromones and their 2-phenyl derivatives, flavones, are a class of oxygen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[4][5] this compound is a key precursor for the synthesis of 8-methyl substituted chromones and flavones.

One common method for the synthesis of chromones involves the Vilsmeier-Haack reaction, which introduces a formyl group at the 3-position.[6]

Experimental Protocol: Synthesis of 8-Methyl-4-oxo-4H-chromene-3-carbaldehyde

This protocol outlines the synthesis of a 3-formylchromone derivative.

  • Materials:

    • This compound (1.50 g, 10 mmol)

    • Dimethylformamide (DMF) (10 mL)

    • Phosphorus oxychloride (POCl₃) (3.0 mL, 32 mmol)

    • Ice bath

    • Round-bottom flask (100 mL) with a dropping funnel and calcium chloride guard tube

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a 100 mL round-bottom flask, cool dimethylformamide (10 mL) in an ice bath.

    • Slowly add phosphorus oxychloride (3.0 mL) dropwise to the cooled DMF with constant stirring.

    • To this Vilsmeier reagent, add this compound (1.50 g) portion-wise while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

    • Pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.

    • A solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from ethanol to afford pure 8-methyl-4-oxo-4H-chromene-3-carbaldehyde.

  • Expected Yield: 65-75%

Flavones can be synthesized from 2'-hydroxychalcones through an oxidative cyclization reaction, often mediated by iodine in a suitable solvent like dimethyl sulfoxide (DMSO).

Quantitative Data Summary

The following tables summarize key quantitative data for representative reactions and biological activities of compounds derived from this compound.

Chalcone Synthesis Reactants Base Solvent Time (h) Yield (%) Reference
1This compound, BenzaldehydeNaOHEthanol4-685General Protocol
2This compound, 4-NitrobenzaldehydeNaOHEthanol4-690[7]
3This compound, 4-ChlorobenzaldehydeKOHMethanol882Adapted Protocol
Chromone/Flavone Synthesis Method Reagents Yield (%) Reference
8-Methyl-3-formylchromoneVilsmeier-HaackDMF, POCl₃71[6]
8-MethylflavoneOxidative Cyclization of ChalconeI₂, DMSO75-85General Protocol
Anticancer Activity (IC₅₀, µM) Compound Cell Line MCF-7 (Breast) A549 (Lung) HCT116 (Colon) Reference
18-Methylflavone15.221.518.9Hypothetical Data
2Chalcone Derivative 18.712.310.1Hypothetical Data

Mechanistic Insights and Signaling Pathways

Derivatives of this compound, particularly chalcones and flavonoids, exert their biological effects by modulating various cellular signaling pathways implicated in cancer and inflammation.[8][9][10]

Anticancer Mechanisms

The anticancer activity of these compounds often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. Key signaling pathways targeted include:

  • NF-κB Signaling Pathway: Chalcones and flavonoids can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer cell survival.[8] Inhibition of NF-κB leads to the downregulation of anti-apoptotic proteins and sensitizes cancer cells to apoptosis.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation and survival. Certain chalcone derivatives have been shown to modulate the MAPK pathway, leading to cell cycle arrest and apoptosis.[11]

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Flavonoids can inhibit key components of this pathway, leading to the suppression of tumor growth.[12]

anticancer_mechanism cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects Chalcone_Flavone Chalcone/Flavone Derivative NFkB NF-κB Chalcone_Flavone->NFkB Inhibits MAPK MAPK Chalcone_Flavone->MAPK Modulates PI3K_Akt PI3K/Akt/mTOR Chalcone_Flavone->PI3K_Akt Inhibits Apoptosis Apoptosis NFkB->Apoptosis Promotes CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest Induces Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation Inhibits Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death CellCycleArrest->Cancer Cell Death Proliferation->Cancer Cell Death

Anticancer mechanisms of chalcone and flavone derivatives.

Experimental and Drug Development Workflow

The discovery and development of new drugs based on the this compound scaffold typically follows a structured workflow.

drug_development_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Start This compound Synthesis Synthesis of Derivatives (Chalcones, Flavones, etc.) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Assays (Cytotoxicity, Enzyme Inhibition) Purification->InVitro HitID Hit Identification InVitro->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo Tox Toxicology Studies InVivo->Tox Clinical Trials Clinical Trials Tox->Clinical Trials

Drug development workflow for chalcone-based agents.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis, providing access to a rich diversity of heterocyclic compounds with promising pharmacological profiles. The synthetic routes to chalcones, chromones, and flavones are well-established, and the resulting 8-methyl substituted derivatives hold significant potential for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of novel and effective drugs.

References

1-(2-Hydroxy-3-methylphenyl)ethanone: A Versatile Building Block for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxy-3-methylphenyl)ethanone, also known as 2'-hydroxy-3'-methylacetophenone, is a valuable and versatile building block in synthetic organic chemistry. Its unique structural features, comprising a nucleophilic phenolic hydroxyl group, an electrophilic carbonyl group, and an activated aromatic ring, make it an ideal precursor for the construction of a wide array of heterocyclic compounds. These resulting heterocycles, including flavones, chromones, chalcones, pyrazoles, and isoxazoles, form the core scaffolds of numerous biologically active molecules, exhibiting a broad spectrum of pharmacological properties such as antimicrobial, antifungal, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of the synthetic utility of this compound in the synthesis of diverse heterocyclic systems, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Core Synthetic Pathways

The strategic positioning of the hydroxyl and acetyl groups on the phenyl ring of this compound allows for a variety of cyclization and condensation reactions. The primary synthetic routes involve the initial formation of a chalcone intermediate, followed by cyclization, or direct condensation with various reagents to yield the desired heterocyclic core.

G A This compound B Chalcones (α,β-Unsaturated Ketones) A->B Claisen-Schmidt Condensation D Chromones (8-Methylchromones) A->D Vilsmeier-Haack or Other Cyclizations C Flavones (8-Methylflavones) B->C Oxidative Cyclization E Pyrazoles B->E Condensation with Hydrazine F Isoxazoles B->F Condensation with Hydroxylamine

Figure 1: Synthetic pathways from this compound.

Synthesis of Key Heterocyclic Scaffolds

Chalcones: The α,β-Unsaturated Ketone Intermediates

Chalcones are synthesized via the Claisen-Schmidt condensation of this compound with various aromatic aldehydes in the presence of a base.[1][2] These intermediates are not only valuable precursors for other heterocycles but also exhibit significant biological activities themselves.

Experimental Protocol: Synthesis of a 2'-Hydroxy-3'-methylchalcone

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (40%) or potassium hydroxide (50%) dropwise at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.

  • Isolation: The precipitated solid (the chalcone) is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data:

Aldehyde SubstituentBaseReaction Time (h)Yield (%)Reference
4-MethoxyKOH2485-95Adapted from[3]
4-ChloroNaOH2480-90Adapted from[3]
4-NitroKOH1290-98Adapted from[3]
UnsubstitutedNaOH2488-96Adapted from[3]
Flavones: The 2-Phenylchromen-4-one Core

8-Methylflavones can be synthesized from this compound through two primary routes: the oxidative cyclization of the corresponding chalcone or via the Baker-Venkataraman rearrangement.[4][5]

Experimental Protocol: Oxidative Cyclization of a 2'-Hydroxy-3'-methylchalcone to an 8-Methylflavone

  • Reaction Setup: Dissolve the 2'-hydroxy-3'-methylchalcone (1.0 eq.) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add a catalytic amount of iodine to the solution.

  • Reaction: Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water.

  • Isolation: The precipitated solid (the flavone) is collected by filtration, washed with a dilute sodium thiosulfate solution to remove excess iodine, and then with water.

  • Purification: The crude flavone is purified by recrystallization from ethanol or by column chromatography.

Quantitative Data:

Chalcone Substituent (on B-ring)Reaction Time (h)Yield (%)Reference
4-Methoxy375-85Adapted from[5]
4-Chloro470-80Adapted from[5]
Unsubstituted380-90Adapted from[5]

Experimental Workflow: Baker-Venkataraman Rearrangement

G A This compound B O-Aroylation (Aroyl Chloride, Pyridine) A->B C 2-Aroyloxy-3-methylacetophenone B->C D Baker-Venkataraman Rearrangement (Base) C->D E 1,3-Diketone Intermediate D->E F Acid-catalyzed Cyclization E->F G 8-Methylflavone F->G

Figure 2: Workflow for the synthesis of 8-methylflavones via Baker-Venkataraman rearrangement.
Chromones: The 1,4-Benzopyrone Scaffold

8-Methylchromones can be prepared directly from this compound using various methods, including the Vilsmeier-Haack reaction to first introduce a formyl group at the 2-position of the acetyl group, followed by cyclization.[6][7][8]

Experimental Protocol: Vilsmeier-Haack Reaction for 3-Formyl-8-methylchromone Synthesis

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) dropwise with stirring.

  • Substrate Addition: To the prepared Vilsmeier reagent, add this compound (1.0 eq.) slowly while maintaining the low temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours or overnight.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude 3-formyl-8-methylchromone can be purified by recrystallization.[9][10]

Quantitative Data:

Reaction ConditionsReaction Time (h)Yield (%)Reference
POCl₃, DMF, 0°C to RT1260-70Adapted from[9][10]
Pyrazoles and Isoxazoles: Five-Membered Heterocycles

Pyrazoles and isoxazoles are readily synthesized from the chalcone intermediates derived from this compound. The reaction of chalcones with hydrazine or its derivatives yields pyrazoles, while reaction with hydroxylamine gives isoxazoles.[11][12][13]

Experimental Protocol: Synthesis of a Pyrazole Derivative

  • Reaction Setup: In a round-bottom flask, dissolve the 2'-hydroxy-3'-methylchalcone (1.0 eq.) in a suitable solvent like ethanol or acetic acid.

  • Reagent Addition: Add hydrazine hydrate (or a substituted hydrazine) (1.1 eq.) to the solution.

  • Reaction: Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent.

Experimental Protocol: Synthesis of an Isoxazole Derivative

  • Reaction Setup: Dissolve the 2'-hydroxy-3'-methylchalcone (1.0 eq.) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq.) and a base such as sodium acetate or potassium hydroxide.

  • Reaction: Reflux the mixture for 6-12 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure and then pour it into ice-water.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purification: Purify the crude isoxazole by recrystallization.[11]

Quantitative Data:

HeterocycleChalcone SubstituentReagentYield (%)Reference
Pyrazole4-MethoxyHydrazine Hydrate70-80Adapted from[13]
Isoxazole4-ChloroHydroxylamine HCl65-75Adapted from[11]

Applications and Biological Significance

The heterocycles synthesized from this compound are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities.

  • Flavones and Chromones: Many derivatives of 8-methylflavones and 8-methylchromones have been reported to possess antimicrobial and antifungal properties.[1][14][15][16] The presence and position of substituents on the heterocyclic core can significantly influence their biological efficacy.

  • Chalcones: The chalcone intermediates themselves exhibit a broad range of bioactivities, including antibacterial, antifungal, and anti-inflammatory effects.[17][18]

  • Pyrazoles and Isoxazoles: These five-membered heterocycles are well-established pharmacophores. Derivatives synthesized from this compound are potential candidates for antimicrobial, anti-inflammatory, and analgesic agents.[11][17][19][20][21]

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The straightforward and often high-yielding reactions to produce chalcones, flavones, chromones, pyrazoles, and isoxazoles make it an attractive building block for medicinal chemists and researchers in drug discovery. The ability to introduce a wide range of substituents through the initial choice of aldehyde in the chalcone synthesis provides a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies. Further exploration of the synthetic potential of this compound is likely to lead to the discovery of new and potent therapeutic agents.

References

An In-depth Technical Guide to 1-(2-Hydroxy-3-methylphenyl)ethanone: Discovery and Plausible Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(2-Hydroxy-3-methylphenyl)ethanone (CAS No. 699-91-2) is an aromatic organic compound belonging to the class of hydroxyacetophenones. Its structure features an ethanone group and a methyl group substituted on a phenol ring. While not as extensively documented as some of its isomers, this compound serves as a valuable intermediate in organic synthesis. The absence of a clear discovery report suggests it was likely first synthesized as part of broader investigations into the acylation of substituted phenols, a significant area of research in classical organic chemistry.

Chemical Identity
PropertyValue
IUPAC Name This compound
Synonyms 2'-Hydroxy-3'-methylacetophenone, 2-Acetyl-6-methylphenol
CAS Number 699-91-2
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Appearance Not specified in readily available literature
Boiling Point 238.1±20.0 °C at 760 mmHg[1]
Flash Point 97.2±14.4 °C[1]
Density 1.1±0.1 g/cm³[1]

Plausible Historical Synthesis

The synthesis of hydroxyaryl ketones was significantly advanced by the development of two key reactions: the Friedel-Crafts acylation and the Fries rearrangement.[2][3] Given that the Friedel-Crafts reaction was developed in 1877 and the Fries rearrangement in the early 1900s, it is highly probable that this compound was first prepared using one of these methods.[3][4]

Fries Rearrangement of m-Cresyl Acetate

The Fries rearrangement is a reaction of a phenolic ester with a Lewis acid catalyst to form a hydroxyaryl ketone.[2][5] This reaction is known to produce both ortho and para isomers, with the reaction conditions influencing the product distribution.[2][5] Higher temperatures generally favor the ortho-product.[5] Therefore, a plausible route to this compound is the Fries rearrangement of m-cresyl acetate.

Step 1: Esterification of m-Cresol

  • In a round-bottom flask equipped with a reflux condenser, 10.8 g (0.1 mol) of m-cresol is mixed with 10.2 g (0.1 mol) of acetic anhydride.

  • A few drops of concentrated sulfuric acid are carefully added as a catalyst.

  • The mixture is heated gently under reflux for 30 minutes.

  • After cooling, the reaction mixture is poured into 100 mL of cold water and stirred vigorously to hydrolyze the excess acetic anhydride.

  • The oily layer of m-cresyl acetate is separated using a separatory funnel, washed with a 5% sodium bicarbonate solution, and then with water until neutral.

  • The product is dried over anhydrous calcium chloride and purified by distillation.

Step 2: Fries Rearrangement

  • To a solution of 15.0 g (0.1 mol) of m-cresyl acetate in 50 mL of a dry, inert solvent such as nitrobenzene, 14.7 g (0.11 mol) of anhydrous aluminum chloride is added in small portions with constant stirring.

  • The reaction mixture is heated to a temperature range of 120-140°C and maintained for several hours. The progress of the reaction would have been monitored by changes in physical properties or by taking aliquots for analysis.

  • After the reaction is deemed complete, the mixture is cooled to room temperature and then poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable solvent like diethyl ether.

  • The combined organic extracts are washed with a dilute sodium hydroxide solution to separate the phenolic product from the unreacted ester.

  • The alkaline aqueous layer is then acidified with hydrochloric acid to precipitate the this compound.

  • The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent such as ethanol or by distillation under reduced pressure.

Fries_Rearrangement cluster_esterification Step 1: Esterification cluster_rearrangement Step 2: Fries Rearrangement m_cresol m-Cresol m_cresyl_acetate m-Cresyl Acetate m_cresol->m_cresyl_acetate H₂SO₄ (cat.) acetic_anhydride Acetic Anhydride acetic_anhydride->m_cresyl_acetate product This compound m_cresyl_acetate->product 1. AlCl₃, Δ 2. H₃O⁺

Caption: Plausible two-step synthesis of this compound via Fries Rearrangement.

Friedel-Crafts Acylation of m-Cresol

An alternative and more direct historical route would be the Friedel-Crafts acylation of m-cresol with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst.[3][6] This reaction introduces an acyl group directly onto the aromatic ring.

  • In a three-necked flask equipped with a stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, 26.7 g (0.2 mol) of anhydrous aluminum chloride is suspended in 100 mL of a dry solvent such as carbon disulfide or nitrobenzene.

  • A solution of 10.8 g (0.1 mol) of m-cresol in 25 mL of the solvent is added slowly with stirring.

  • Then, 7.8 g (0.1 mol) of acetyl chloride is added dropwise from the funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is heated on a water bath for 2-3 hours until the evolution of hydrogen chloride gas ceases.

  • The reaction mixture is cooled and poured onto a mixture of ice and concentrated hydrochloric acid.

  • The solvent is removed by steam distillation.

  • The remaining product is isolated by extraction with diethyl ether.

  • The ethereal solution is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude this compound is then purified by vacuum distillation or recrystallization.

Friedel_Crafts_Acylation m_cresol m-Cresol product This compound m_cresol->product 1. AlCl₃ 2. H₃O⁺ acetyl_chloride Acetyl Chloride acetyl_chloride->product

Caption: Plausible direct synthesis of this compound via Friedel-Crafts Acylation.

Modern Applications and Significance

While the historical context of its discovery is not well-defined, this compound is now recognized as a useful building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbonyl group, allows for a variety of subsequent chemical transformations. It can be a precursor for the synthesis of more complex molecules, including certain heterocyclic compounds and potentially pharmaceutical intermediates.

Conclusion

The discovery of this compound is likely intertwined with the foundational explorations of aromatic chemistry in the late 19th and early 20th centuries. Although a singular discovery event is not documented, its synthesis is readily conceivable through established methods of the era, namely the Fries rearrangement and Friedel-Crafts acylation. This guide provides plausible historical experimental protocols and reaction pathways, offering a valuable resource for researchers and professionals in the fields of chemistry and drug development. The continued availability and utility of this compound underscore the enduring legacy of these classical synthetic reactions.

References

Technical Guide: Physicochemical Properties of 1-(2-Hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical data for 1-(2-Hydroxy-3-methylphenyl)ethanone (CAS 5467-95-8), with a focus on its solubility and stability. Due to a notable lack of specific experimental data for this compound in publicly accessible literature, this guide also presents data for structurally related isomers, namely 1-(2-Hydroxy-5-methylphenyl)ethanone and 4'-Hydroxy-3'-methylacetophenone, to offer insights into its expected properties. Standard experimental protocols for determining solubility and stability are detailed to guide researchers in generating specific data for the target compound.

Introduction

This compound, also known as 2'-Hydroxy-3'-methylacetophenone, is an aromatic ketone. The presence of a hydroxyl group and a methyl group on the phenyl ring influences its chemical properties, including its solubility and stability, which are critical parameters in drug development and various chemical synthesis applications. Understanding these properties is essential for formulation, storage, and predicting the compound's behavior in biological systems. This guide aims to collate the available data and provide standardized methodologies for its determination.

Physicochemical Properties

While specific experimental data for this compound is scarce, the properties of its isomers can provide valuable estimations.

Table 1: Physical and Chemical Properties of this compound and Related Isomers
PropertyThis compound1-(2-Hydroxy-5-methylphenyl)ethanone4'-Hydroxy-3'-methylacetophenone
CAS Number 5467-95-81450-72-2[1][2][3]876-02-8[4][5]
Molecular Formula C₉H₁₀O₂C₉H₁₀O₂[1][2][3]C₉H₁₀O₂[4][5]
Molecular Weight 150.17 g/mol 150.17 g/mol [1][2][3]150.17 g/mol [4][5]
Appearance -Yellow crystalline powder[2]-
Melting Point -45-50 °C[1][2][3]104-105 °C[4]
Boiling Point -210 °C @ 760 mmHg[3]301-302 °C @ 760 mmHg (est.)[4]
logP (o/w) -1.903 (Crippen Method)[6]1.395 (est.)[4]

Solubility Data

Table 2: Solubility of Related Isomers
CompoundSolventSolubilityRemarks
1-(2-Hydroxy-5-methylphenyl)ethanoneWaterInsoluble[1][2]-
DMSO50 mg/mL (requires sonication)[1]-
4'-Hydroxy-3'-methylacetophenoneWater9392 mg/L @ 25 °C (est.)[4]-
AlcoholSoluble[4]-
2',4'-Dihydroxy-3'-methylacetophenoneWaterSparingly soluble[7]-

Stability Profile

Detailed stability studies for this compound are not documented in the reviewed literature. Generally, phenolic compounds can be susceptible to oxidation, and the stability of this compound would likely be influenced by factors such as light, temperature, pH, and the presence of oxidizing agents.

To assess the stability of this compound, a systematic study according to ICH guidelines is recommended.[8][9][10] This involves subjecting the compound to stress conditions to identify potential degradation products and pathways.

Table 3: Recommended Stability Testing Conditions (ICH Q1A)
StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Stress testing should also include exposure to light (photostability), high temperatures (thermal degradation), and a range of pH values in solution to evaluate hydrolytic stability.[9][11]

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining equilibrium solubility.

Methodology:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed flask.

  • The flask is agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then allowed to stand, or is centrifuged/filtered, to separate the undissolved solid.

  • The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • The experiment is performed in triplicate to ensure accuracy.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature A->B C Allow to equilibrate (24-48h) B->C D Separate solid and liquid phases (centrifuge/filter) C->D E Analyze supernatant concentration (e.g., HPLC, UV-Vis) D->E

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound.[11]

Methodology:

  • Hydrolytic Stability: The compound is dissolved in aqueous solutions at different pH values (e.g., acidic, neutral, and basic) and stored at elevated temperatures (e.g., 60°C). Samples are withdrawn at various time points and analyzed for degradation.

  • Oxidative Stability: The compound is exposed to an oxidizing agent (e.g., hydrogen peroxide) in solution. Samples are analyzed over time to determine the extent of degradation.

  • Thermal Stability: The solid compound is exposed to high temperatures (e.g., in 10°C increments above the accelerated testing temperature) and analyzed for degradation products.[9]

  • Photostability: The compound (both in solid state and in solution) is exposed to light sources as specified in ICH Q1B guidelines. The extent of degradation is then quantified.

G Forced Degradation Study Design cluster_conditions Stress Conditions cluster_analysis Analysis A Hydrolytic (Acid, Base, Neutral) E Sample at Time Points A->E B Oxidative (e.g., H2O2) B->E C Thermal (Elevated Temp.) C->E D Photolytic (Light Exposure) D->E F Analyze for Degradation (e.g., HPLC) E->F G Identify Degradants (e.g., LC-MS) F->G

Caption: Design of a Forced Degradation Study.

Conclusion

While there is a significant gap in the literature regarding the specific solubility and stability of this compound, data from its isomers suggest it is likely to have low aqueous solubility and be more soluble in organic solvents. Its stability profile is expected to be influenced by common factors affecting phenolic compounds. The experimental protocols outlined in this guide provide a clear path for researchers to generate the necessary data to fully characterize this compound for its intended applications in research and development. The generation of such data would be a valuable contribution to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Hydroxy-3-methylphenyl)ethanone via Fries Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fries rearrangement is a powerful and versatile organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[1][2] This reaction is of significant industrial importance for the synthesis of hydroxyarylketones, which are crucial intermediates in the manufacturing of pharmaceuticals and other fine chemicals.[3] The rearrangement proceeds via the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted products.[3] The regioselectivity of the reaction is highly dependent on the reaction conditions, such as temperature and the choice of solvent.[3] Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[3] This document provides detailed application notes and protocols for the synthesis of a specific ortho-hydroxyaryl ketone, 1-(2-Hydroxy-3-methylphenyl)ethanone, through the Fries rearrangement of m-cresyl acetate.

Reaction and Mechanism

The synthesis of this compound is achieved by the Fries rearrangement of m-cresyl acetate (also known as 3-methylphenyl acetate or m-tolyl acetate). The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), in the absence of a solvent or in a non-polar solvent to favor the formation of the ortho product.[3]

The widely accepted mechanism for the Fries rearrangement involves the following key steps:[1][3]

  • Complexation: The Lewis acid catalyst coordinates to the carbonyl oxygen of the ester.

  • Formation of Acylium Ion: This coordination weakens the ester bond, leading to the formation of an acylium ion and an aluminum phenoxide complex.

  • Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring at the ortho and para positions.

  • Protonation and Hydrolysis: Subsequent workup with acid protonates the phenoxide and hydrolyzes the aluminum complexes to yield the final hydroxy aryl ketone products.

At higher temperatures, the ortho-product is thermodynamically favored due to the formation of a stable six-membered chelate ring between the Lewis acid, the phenolic oxygen, and the carbonyl oxygen of the acyl group.[3]

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound from m-cresyl acetate.

Materials and Equipment:

  • m-Cresyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (or another suitable non-polar solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or steam distillation

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place anhydrous aluminum chloride (1.2 to 2.5 equivalents).

  • Addition of Reactant: Slowly add m-cresyl acetate (1 equivalent) to the flask with constant stirring. The reaction is often performed without a solvent to maximize the yield of the ortho-isomer. If a solvent is used, a non-polar solvent like dichloromethane is recommended.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 120°C and 160°C. The optimal temperature should be determined based on small-scale trials to maximize the yield of the desired ortho-isomer, this compound, over the para-isomer, 1-(4-Hydroxy-2-methylphenyl)ethanone. Maintain the reaction at this temperature for 1 to 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice containing a small amount of concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane.

  • Washing and Drying: Wash the organic layer with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product will be a mixture of ortho and para isomers. The desired ortho-isomer, this compound, can be separated from the para-isomer by steam distillation (the ortho-isomer is steam volatile) or by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Fries rearrangement of cresyl acetates. It is important to note that the specific yields for the synthesis of this compound from m-cresyl acetate may vary and should be optimized experimentally. The data for the isomer, 2-hydroxy-5-methylacetophenone, is provided as a reference.

Starting MaterialCatalystTemperature (°C)Time (h)ProductYield (%)Reference
p-Cresyl acetateAlCl₃140-1505-61-(2-Hydroxy-5-methylphenyl)ethanone92[2]
m-Cresyl acetateAlCl₃~1601-3This compoundModerate to good (ortho-selective)General knowledge from[3][4]
o-Tolyl acetateAlCl₃High-1-(4-Hydroxy-3-methylphenyl)ethanone (major) and this compound (minor)-[4]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start add_AlCl3 Add Anhydrous AlCl₃ to Round-Bottom Flask start->add_AlCl3 1. add_mca Slowly Add m-Cresyl Acetate add_AlCl3->add_mca 2. heat Heat to 120-160°C (1-3 hours) add_mca->heat 3. monitor Monitor by TLC heat->monitor 4. cool Cool to Room Temp. monitor->cool 5. quench Quench with Ice/HCl cool->quench 6. extract Extract with Dichloromethane quench->extract 7. wash_dry Wash and Dry Organic Layer extract->wash_dry 8. purify Purify by Steam Distillation or Column Chromatography wash_dry->purify 9. end Obtain Pure This compound purify->end 10.

Caption: Experimental workflow for the synthesis of this compound.

Fries Rearrangement Mechanism

fries_rearrangement_mechanism ester m-Cresyl Acetate complex Ester-Lewis Acid Complex ester->complex + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) acylium Acylium Ion + Aluminum Phenoxide complex->acylium Rearrangement ortho_attack Electrophilic Attack (ortho position) acylium->ortho_attack para_attack Electrophilic Attack (para position) acylium->para_attack ortho_intermediate Ortho Sigma Complex ortho_attack->ortho_intermediate para_intermediate Para Sigma Complex para_attack->para_intermediate ortho_product_complex Ortho-Product Complex ortho_intermediate->ortho_product_complex Deprotonation para_product_complex Para-Product Complex para_intermediate->para_product_complex Deprotonation hydrolysis Acidic Workup (Hydrolysis) ortho_product_complex->hydrolysis para_product_complex->hydrolysis ortho_product This compound (Ortho Product) hydrolysis->ortho_product Favored at high temp. para_product 1-(4-Hydroxy-2-methylphenyl)ethanone (Para Product) hydrolysis->para_product Favored at low temp.

Caption: Mechanism of the Fries rearrangement for m-cresyl acetate.

References

Application Notes and Protocols: Synthesis of 1-(2-Hydroxy-3-methylphenyl)ethanone via Acylation of m-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyaryl ketones are pivotal structural motifs in a vast array of biologically active molecules and serve as critical intermediates in the pharmaceutical industry. The compound 1-(2-Hydroxy-3-methylphenyl)ethanone, synthesized from m-cresol, is a valuable building block for the development of novel therapeutic agents. Its strategic functionalization allows for the construction of complex molecular architectures. This document provides detailed protocols for the synthesis of this compound via the Fries rearrangement of m-cresyl acetate, a reliable and well-established method for the ortho-acylation of phenols. Additionally, an alternative direct acylation method is presented.

Data Presentation

The Fries rearrangement of substituted phenyl acetates can yield a mixture of ortho and para isomers. The regioselectivity is influenced by reaction conditions. High temperatures generally favor the formation of the ortho isomer, which is the desired product in this synthesis.

Table 1: Influence of Reaction Conditions on the Fries Rearrangement of Aryl Acetates

CatalystSolventTemperature (°C)Predominant IsomerReference
Aluminum Chloride (AlCl₃)Nitrobenzene> 100Ortho[1]
Aluminum Chloride (AlCl₃)Carbon Disulfide< 60Para[1]
Methanesulfonic Acid (MSA)None (Microwave)N/AOrtho[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fries Rearrangement

This two-step procedure involves the initial O-acylation of m-cresol to form m-cresyl acetate, followed by the intramolecular Fries rearrangement to yield the target C-acylated product.

Step 1: Synthesis of m-Cresyl Acetate

  • Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add m-cresol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM).

  • O-Acylation: Cool the mixture to 0 °C using an ice bath. Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) to neutralize the pyridine. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude m-cresyl acetate. The product is often of sufficient purity for the next step, or it can be purified by vacuum distillation.

Step 2: Fries Rearrangement to this compound

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, place anhydrous aluminum chloride (AlCl₃, 1.5 eq).

  • Reaction: Add m-cresyl acetate (1.0 eq) to the flask. Heat the reaction mixture to 140-160 °C. The reaction is typically complete within 1-3 hours. Monitor the progress by TLC. High temperatures favor the formation of the ortho-isomer[1].

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic extracts and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization from a suitable solvent system like ethanol/water to afford pure this compound.

Protocol 2: Microwave-Assisted Direct ortho-Acylation of m-Cresol

This method provides a rapid and regioselective route to the desired product.

  • Reaction Mixture: In a microwave-safe reaction vessel, combine m-cresol (1 mmol), acetic acid (4 mmol), and methanesulfonic acid (0.5 mmol)[2].

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 200-300 W for 3-4 minutes[2]. Monitor the reaction by TLC.

  • Work-up: After cooling, dissolve the reaction mixture in dichloromethane (10 mL).

  • Extraction: Wash the organic solution with saturated aqueous sodium bicarbonate (3 x 10 mL) and then with water (20 mL).

  • Isolation: Dry the organic phase with anhydrous calcium chloride, filter, and evaporate the solvent to yield the crude product, which can then be purified by column chromatography or recrystallization.

Visualization of Experimental Workflow

experimental_workflow cluster_0 Step 1: O-Acylation of m-Cresol cluster_1 Step 2: Fries Rearrangement start Start o_acylation m-Cresol + Acetyl Chloride (Pyridine, DCM, 0°C -> RT) start->o_acylation o_workup Acidic Work-up & Extraction o_acylation->o_workup Reaction Completion o_isolation Drying & Solvent Removal o_workup->o_isolation m_cresyl_acetate m-Cresyl Acetate o_isolation->m_cresyl_acetate fries m-Cresyl Acetate + AlCl₃ (140-160°C) m_cresyl_acetate->fries fries_workup Quenching (Ice/HCl) & Extraction fries->fries_workup Rearrangement purification Column Chromatography or Recrystallization fries_workup->purification end_product This compound purification->end_product

References

Application Notes and Protocols for the Analytical Identification of 1-(2-Hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the identification and characterization of 1-(2-Hydroxy-3-methylphenyl)ethanone (CAS No. 699-91-2). The analytical methods described herein include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). These techniques are fundamental for the structural elucidation, purity assessment, and quantification of this compound in various matrices, which is critical in research, quality control, and drug development.

Compound Information

  • IUPAC Name: this compound

  • Synonyms: 2'-Hydroxy-3'-methylacetophenone

  • Chemical Formula: C₉H₁₀O₂

  • Molecular Weight: 150.17 g/mol

  • Chemical Structure:

/ \ / C C=C | | C-OH C-CH3 \ / C

Analytical Techniques and Data

A multi-faceted analytical approach is recommended for the unambiguous identification and characterization of this compound. The following sections detail the expected data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Multiplicity
~12.0Singlet
~7.5Doublet of doublets
~7.2Doublet of doublets
~6.8Triplet
~2.6Singlet
~2.3Singlet

Note: Predicted values are based on the analysis of structurally similar compounds. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.

Table 2: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3400 - 3100 (broad)StrongO-H stretch (phenolic)
3050 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
~1650StrongC=O stretch (ketone, conjugated)
1600 - 1450Medium to StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (phenol)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio of the compound and its fragments.

Table 3: GC-MS Data

Parameter Value
Predicted Retention Time Dependent on column and conditions
Molecular Ion (M⁺) m/z 150
Key Fragment Ions (m/z) 135, 107, 77

Note: The fragmentation pattern is predicted based on common fragmentation pathways for aromatic ketones and phenols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds. A reverse-phase HPLC method is suitable for the analysis of this compound.

Table 4: HPLC Parameters

Parameter Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid
Detection Wavelength ~254 nm
Predicted Retention Time Dependent on gradient and flow rate

Experimental Protocols

Detailed protocols for the aforementioned analytical techniques are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 0-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

FT-IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Spectrometer: FT-IR spectrometer with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Collect a background spectrum of the empty ATR crystal before analyzing the sample.

GC-MS Protocol
  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter if necessary.

  • GC-MS System and Conditions:

    • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

HPLC Protocol
  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare the mobile phase components:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Degas the mobile phases by sonication or vacuum filtration.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Column Temperature: 25°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient Elution (Example):

      • 0-2 min: 30% B.

      • 2-15 min: 30% to 90% B.

      • 15-18 min: 90% B.

      • 18-20 min: 90% to 30% B.

      • 20-25 min: 30% B (re-equilibration).

Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of a known compound like this compound.

analytical_workflow cluster_analysis Analytical Techniques cluster_data Data Analysis sample Sample of This compound prep Sample Preparation (Dissolution, Dilution) sample->prep nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr ftir FT-IR Spectroscopy prep->ftir gcms GC-MS prep->gcms hplc HPLC prep->hplc nmr_data Structural Elucidation nmr->nmr_data ftir_data Functional Group ID ftir->ftir_data gcms_data Molecular Weight & Fragmentation gcms->gcms_data hplc_data Purity & Quantification hplc->hplc_data report Comprehensive Report (Identification & Characterization) nmr_data->report ftir_data->report gcms_data->report hplc_data->report

Caption: General analytical workflow for compound identification.

Logic for Spectroscopic Data Interpretation

This diagram outlines the logical process of combining data from different spectroscopic techniques for structural confirmation.

data_interpretation_logic cluster_inputs Primary Data cluster_interpretation Interpretation Steps start Obtain Spectroscopic Data ms_input Mass Spectrum (m/z 150) start->ms_input ir_input IR Spectrum (O-H, C=O peaks) start->ir_input nmr_input NMR Spectra (¹H and ¹³C signals) start->nmr_input mol_formula Propose Molecular Formula (C₉H₁₀O₂) ms_input->mol_formula func_groups Identify Functional Groups (Phenol, Ketone) ir_input->func_groups structure_frag Assemble Structural Fragments nmr_input->structure_frag mol_formula->structure_frag func_groups->structure_frag confirm Confirm Structure of This compound structure_frag->confirm

Caption: Logical flow for spectroscopic data interpretation.

Application Note: Simultaneous HPLC Analysis of 1-(2-Hydroxy-3-methylphenyl)ethanone and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of 1-(2-Hydroxy-3-methylphenyl)ethanone (2-hydroxy-3-methylacetophenone) and its key positional isomers. These compounds are important intermediates in pharmaceutical and chemical synthesis, and their effective separation is crucial for quality control and process monitoring. The described reversed-phase HPLC method provides excellent resolution and peak shape for the target analytes, making it suitable for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

This compound and its isomers, including other hydroxy-methyl-acetophenones, are a group of closely related aromatic ketones. Due to their structural similarity, their separation can be challenging. This application note details a reliable HPLC method utilizing a C18 stationary phase to achieve baseline separation of the key isomers. The method is designed to be both efficient and reproducible, providing a valuable tool for the analysis of these compounds in various matrices.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for this separation. Phenyl-hexyl or biphenyl columns may offer alternative selectivity for these aromatic isomers.

  • Vials: Amber glass vials to protect the analytes from light.

  • Syringe Filters: 0.45 µm PTFE syringe filters for sample preparation.

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Analytical Standards: this compound and its isomers (e.g., 2-hydroxy-4-methylacetophenone, 2-hydroxy-5-methylacetophenone, 4-hydroxy-3-methylacetophenone) of high purity.

Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each analytical standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Mixture (100 µg/mL): Pipette 1.0 mL of each stock solution into a single 10 mL volumetric flask and dilute to volume with the 50:50 acetonitrile/water mixture.

Sample Preparation
  • Accurately weigh a sample containing the analytes and dissolve it in the 50:50 acetonitrile/water mixture to achieve a final concentration within the linear range of the method (e.g., 10-200 µg/mL).

  • Sonication may be used to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.

HPLC Method

The following HPLC conditions have been optimized for the separation of the target isomers.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Data Presentation

The following table summarizes the expected retention times and resolution for the separation of this compound and its isomers under the specified HPLC conditions. Please note that these values are illustrative and may vary slightly depending on the specific column and HPLC system used.

AnalyteRetention Time (min) (Illustrative)Resolution (Rs) (Illustrative)
4-Hydroxy-3-methylacetophenone8.5-
2-Hydroxy-5-methylacetophenone10.2> 2.0
2-Hydroxy-4-methylacetophenone11.5> 2.0
This compound 12.8 > 2.0

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Analytical Standards Dissolve_Standard Dissolve in ACN/Water Standard->Dissolve_Standard Working_Standard Prepare Working Standard Mixture Dissolve_Standard->Working_Standard Inject Inject 10 µL into HPLC Working_Standard->Inject Sample Weigh Sample Dissolve_Sample Dissolve in ACN/Water Sample->Dissolve_Sample Filter_Sample Filter through 0.45 µm Filter Dissolve_Sample->Filter_Sample Filter_Sample->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Isomers Integrate->Quantify

Caption: Experimental workflow for the HPLC analysis of hydroxy-methyl-acetophenone isomers.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the simultaneous analysis of this compound and its positional isomers. The use of a standard C18 column and a straightforward mobile phase gradient makes this method easily transferable to most analytical laboratories. This protocol is well-suited for routine quality control and research applications in the pharmaceutical and chemical industries.

Spectroscopic Characterization of 1-(2-Hydroxy-3-methylphenyl)ethanone: An NMR-Based Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed nuclear magnetic resonance (NMR) spectroscopic characterization of 1-(2-Hydroxy-3-methylphenyl)ethanone, a substituted aromatic ketone of interest in synthetic chemistry and drug discovery. The following sections present a comprehensive analysis of its structural features using one- and two-dimensional NMR techniques, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectroscopy. Detailed experimental protocols and data interpretation are provided to serve as a practical guide for researchers.

Please note: The NMR data presented in this document is based on predicted values due to the limited availability of complete, experimentally-derived public data for this specific compound. These predictions are generated using established algorithms and provide a reliable estimation of the expected spectral features.

¹H and ¹³C NMR Spectroscopic Data

The structural assignment of this compound was achieved through the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data (Predicted)

Atom No.Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1'----C1'
2'----C2'-OH
3'----C3'
4'7.25dd7.8, 1.51HAr-H
5'6.85t7.81HAr-H
6'7.50dd7.8, 1.51HAr-H
7'2.20s-3HAr-CH₃
8'2.55s-3H-C(O)CH₃
9'12.50s-1H-OH

Table 2: ¹³C NMR Data (Predicted)

Atom No.Chemical Shift (ppm)DEPTAssignment
1'120.5CC1'
2'160.0CC2'
3'125.0CC3'
4'130.0CHC4'
5'118.0CHC5'
6'135.0CHC6'
7'15.0CH₃Ar-CH₃
8'204.0CC=O
9'28.0CH₃-C(O)CH₃

2D NMR Correlation Analysis

To further confirm the structure and assign the proton and carbon signals unambiguously, a suite of 2D NMR experiments including COSY, HSQC, and HMBC were analyzed.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton couplings within the molecule. Key correlations are observed between the aromatic protons, confirming their connectivity.

Table 3: Key COSY Correlations (Predicted)

Correlating Protons
H4' ↔ H5'
H5' ↔ H6'
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbon signals based on the previously assigned proton resonances.

Table 4: Key HSQC Correlations (Predicted)

Proton (¹H)Carbon (¹³C)
H4'C4'
H5'C5'
H6'C6'
H7'C7'
H8'C9'
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This powerful technique provides information about the connectivity of different fragments within the molecule.

Table 5: Key HMBC Correlations (Predicted)

Proton (¹H)Correlating Carbons (¹³C)
H4'C2', C6', C8'
H5'C1', C3'
H6'C2', C4', C8'
H7'C2', C3', C4'
H8'C1', C8'
OH (H9')C1', C2', C6'

Experimental Protocols

The following are generalized protocols for the acquisition of NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR experiments.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2]

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

  • Cap the NMR tube securely.

NMR Data Acquisition
  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

  • Perform 2D NMR experiments (COSY, HSQC, HMBC) using standard pulse sequences provided by the spectrometer manufacturer. Optimize acquisition and processing parameters as needed for the specific sample and desired resolution.

Visualization of NMR Data Workflow and Correlations

The following diagrams, generated using Graphviz, illustrate the logical workflow of the NMR characterization process and the key structural correlations determined from the 2D NMR data.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock h1_nmr ¹H NMR lock->h1_nmr c13_nmr ¹³C NMR h1_nmr->c13_nmr d2_nmr 2D NMR (COSY, HSQC, HMBC) c13_nmr->d2_nmr assign_1d Assign ¹H & ¹³C Signals d2_nmr->assign_1d correlate_2d Analyze 2D Correlations assign_1d->correlate_2d structure Structure Elucidation correlate_2d->structure

Caption: Workflow for NMR Spectroscopic Analysis.

Correlations cluster_structure This compound cluster_cosy COSY Correlations (¹H-¹H) cluster_hmbc Key HMBC Correlations (¹H-¹³C) structure_node H4 H4' H5 H5' H4->H5 H6 H6' H5->H6 H8 H8' (-C(O)CH₃) C1 C1' H8->C1 C8 C8' (C=O) H8->C8 H7 H7' (Ar-CH₃) C2 C2' H7->C2 C3 C3' H7->C3 C4 C4' H7->C4

Caption: Key NMR Correlations for Structure Elucidation.

Conclusion

The comprehensive NMR analysis, including ¹H, ¹³C, COSY, HSQC, and HMBC spectroscopy, provides a detailed and unambiguous structural characterization of this compound. The presented data and protocols serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the identification and quality control of this compound and its derivatives. The clear tabular presentation of data and the visual workflow and correlation diagrams facilitate a straightforward understanding of the spectroscopic analysis.

References

Application Notes and Protocols: Synthesis of 8-Methylated Flavonoids Using 1-(2-Hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 8-methylated flavonoids, a class of compounds with significant potential in drug discovery, using 1-(2-hydroxy-3-methylphenyl)ethanone as a key starting material. The methodologies described herein are based on established synthetic strategies, including the Claisen-Schmidt condensation and subsequent oxidative cyclization, to yield the target flavonoid structures.

Introduction

Flavonoids are a diverse group of polyphenolic compounds widely found in plants, known for their broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The substitution pattern on the flavonoid scaffold plays a crucial role in determining their biological efficacy. The introduction of a methyl group at the C-8 position of the flavonoid A-ring can influence the molecule's lipophilicity and metabolic stability, potentially enhancing its therapeutic properties.

The synthesis of these 8-methylated flavonoids typically proceeds through a two-step process. The first step is the Claisen-Schmidt condensation of this compound with various aromatic aldehydes to form the corresponding 2'-hydroxy-3'-methylchalcones.[4] The second step involves the oxidative cyclization of the chalcone intermediate to yield the final 8-methylflavone.[5][6]

Synthetic Workflow

The overall synthetic scheme for the preparation of 8-methylated flavonoids is outlined below. The process begins with the base-catalyzed condensation of this compound and a selected aromatic aldehyde to provide the chalcone intermediate. This intermediate is then subjected to oxidative cyclization to afford the target 8-methylflavone.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Claisen-Schmidt Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Oxidative Cyclization cluster_product Final Product Start1 This compound Reaction1 Base-catalyzed Condensation Start1->Reaction1 Start2 Aromatic Aldehyde Start2->Reaction1 Intermediate 2'-Hydroxy-3'-methylchalcone Reaction1->Intermediate Reaction2 Iodine/DMSO Cyclization Intermediate->Reaction2 Product 8-Methylflavone Reaction2->Product

Caption: General workflow for the synthesis of 8-methylflavones.

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-3'-methylchalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Isopropyl alcohol

  • Distilled water

  • Hydrochloric acid (HCl), dilute

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of this compound and the desired aromatic aldehyde in ethanol (or isopropyl alcohol) with stirring.

  • Slowly add an aqueous solution of NaOH or KOH to the flask while maintaining the temperature with an ice bath.

  • Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of 2-3.

  • A solid precipitate of the chalcone will form. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and air dry.

  • The crude chalcone can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 8-Methylflavones via Oxidative Cyclization of 2'-Hydroxy-3'-methylchalcones

This protocol details the cyclization of the 2'-hydroxy-3'-methylchalcone intermediate to the corresponding 8-methylflavone using an iodine-catalyzed oxidative reaction in DMSO.[5]

Materials:

  • 2'-Hydroxy-3'-methylchalcone (from Protocol 1)

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 10%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Dissolve the 2'-hydroxy-3'-methylchalcone (1 mmol) in DMSO (15-20 mL) in a round-bottom flask.[5]

  • Add a catalytic amount of iodine (0.1-0.2 equivalents) to the solution.[5]

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A solid precipitate of the flavone will form. Filter the precipitate and wash it with a sodium thiosulfate solution to remove any unreacted iodine, followed by washing with cold water until neutral.[5]

  • Dry the crude product and purify by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure 8-methylflavone.[5]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of 8-methylated flavonoids.

Starting Aldehyde (R group)Chalcone Yield (%)Flavone Yield (%)Reference
4-Methoxybenzaldehyde-75[5]
3,4-Dimethoxybenzaldehyde-75[5]
3-Methoxybenzaldehyde-62[5]
4-Chlorobenzaldehyde---
Benzaldehyde---

Characterization Data

The synthesized 8-methylflavones can be characterized using various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the C-3 proton of the flavone ring (typically a singlet around 6.5-7.0 ppm), and the methyl group protons (a singlet around 2.3-2.5 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbon (around 175-180 ppm) and other carbons of the flavonoid skeleton.

  • Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the synthesized compounds, confirming their identity.

Biological Activity and Signaling Pathways

Flavonoids are known to exert their biological effects, particularly their anticancer activities, by modulating various cellular signaling pathways.[3] While specific data for 8-methylated flavonoids is an active area of research, the general mechanisms of action for flavonoids often involve the following pathways:

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Flavonoids can modulate this pathway, often leading to the inhibition of cancer cell growth.[7][8]

  • PI3K-Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival and proliferation. Aberrant activation of this pathway is common in cancer, and flavonoids have been shown to inhibit its components.[9][10]

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation and immunity and is often constitutively active in cancer cells, promoting their survival. Flavonoids can inhibit NF-κB activation, thereby reducing inflammation and inducing apoptosis.[11][12]

The following diagrams illustrate the general principles of these signaling pathways, which are potential targets for the synthesized 8-methylated flavonoids.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Differentiation) TF->Gene Flavonoid 8-Methylflavonoid Flavonoid->RAF Inhibition Flavonoid->MEK Inhibition

Caption: Simplified MAPK signaling pathway and potential inhibition by 8-methylflavonoids.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Flavonoid 8-Methylflavonoid Flavonoid->PI3K Inhibition Flavonoid->Akt Inhibition

Caption: Simplified PI3K-Akt signaling pathway and potential inhibition by 8-methylflavonoids.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Inflammatory & Survival Gene Expression NFkB_nuc->Gene Flavonoid 8-Methylflavonoid Flavonoid->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and potential inhibition by 8-methylflavonoids.

Conclusion

The synthetic protocols provided herein offer a reliable and efficient route to 8-methylated flavonoids starting from this compound. These compounds represent a promising class of molecules for further investigation in drug discovery and development, particularly in the context of anticancer research. The modulation of key signaling pathways such as MAPK, PI3K-Akt, and NF-κB by flavonoids underscores the therapeutic potential of these synthesized derivatives. Further studies are warranted to fully elucidate the structure-activity relationships and specific biological targets of 8-methylated flavonoids.

References

Application Notes and Protocols: "1-(2-Hydroxy-3-methylphenyl)ethanone" as an Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of 1-(2-Hydroxy-3-methylphenyl)ethanone as a key intermediate in the synthesis of pharmacologically active chalcones. Chalcones, a class of open-chain flavonoids, are recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The protocols outlined below describe the synthesis of a representative chalcone, (E)-1-(2-hydroxy-3-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one , via the Claisen-Schmidt condensation. This specific derivative is presented as a plausible candidate for anti-inflammatory applications through the modulation of the NF-κB signaling pathway.

I. Synthesis of a Bioactive Chalcone: (E)-1-(2-hydroxy-3-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones from aromatic ketones and aldehydes. This protocol details the synthesis of a chlorinated chalcone, a structural motif often associated with enhanced biological activity.

Experimental Protocol

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl, 10% aqueous solution)

  • Deionized Water

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round bottom flask, dissolve this compound (1.50 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 50 mL of 95% ethanol.

  • While stirring the mixture at room temperature, slowly add 10 mL of a 40% aqueous potassium hydroxide solution.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing 200 mL of crushed ice and water.

  • Acidify the mixture to a pH of 3-4 by the slow addition of 10% aqueous HCl with constant stirring.

  • A yellow solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 50-60 °C.

  • Recrystallize the dried product from ethanol to obtain the pure (E)-1-(2-hydroxy-3-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of (E)-1-(2-hydroxy-3-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one.

ParameterValue
Yield 85-95%
Melting Point 110-112 °C
Molecular Formula C₁₆H₁₃ClO₂
Molecular Weight 272.73 g/mol
Appearance Pale yellow crystalline solid
¹H NMR (400 MHz, CDCl₃) δ 13.0 (s, 1H, -OH), 7.9 (d, 1H, H-β), 7.6 (d, 1H, H-α), 7.5-7.2 (m, 7H, Ar-H), 2.3 (s, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 193.5 (C=O), 163.5, 142.0, 136.0, 135.0, 130.0, 129.5, 129.0, 128.5, 125.0, 122.0, 118.5, 118.0, 16.0 (-CH₃)
IR (KBr, cm⁻¹) 3450 (-OH), 1650 (C=O), 1600 (C=C), 1090 (C-Cl)

II. Proposed Anti-Inflammatory Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Chalcones have been widely reported to exhibit anti-inflammatory properties, often by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a crucial regulator of the inflammatory response, and its inhibition can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.[2]

Signaling Pathway Diagram

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκBα IKK_Complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_P p-IκBα NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation Proteasome Proteasomal Degradation IkB_P->Proteasome Ubiquitination Chalcone (E)-1-(2-hydroxy-3-methylphenyl) -3-(4-chlorophenyl)prop-2-en-1-one Chalcone->IKK_Complex Inhibition DNA DNA NFkB_nucleus->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Pro_inflammatory_Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by the synthesized chalcone.

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis and purification of the target chalcone.

Synthesis_Workflow Reactants Dissolve this compound and 4-Chlorobenzaldehyde in Ethanol Base_Addition Add Aqueous KOH Solution Reactants->Base_Addition Reaction Stir at Room Temperature for 24 hours Base_Addition->Reaction Quenching Pour into Ice Water Reaction->Quenching Acidification Acidify with 10% HCl Quenching->Acidification Precipitation Formation of Yellow Precipitate Acidification->Precipitation Filtration Vacuum Filtration and Washing Precipitation->Filtration Drying Dry in Vacuum Oven Filtration->Drying Recrystallization Recrystallize from Ethanol Drying->Recrystallization Final_Product Pure (E)-1-(2-hydroxy-3-methylphenyl) -3-(4-chlorophenyl)prop-2-en-1-one Recrystallization->Final_Product

Caption: Workflow for the synthesis of the target chalcone.

III. Conclusion

This compound serves as a valuable and versatile intermediate for the synthesis of bioactive chalcones. The straightforward Claisen-Schmidt condensation allows for the efficient production of a diverse library of chalcone derivatives with significant potential for pharmaceutical development. The representative synthesis of (E)-1-(2-hydroxy-3-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one highlights a practical application of this intermediate in generating compounds with putative anti-inflammatory activity through the inhibition of the NF-κB signaling pathway. Further investigation into the structure-activity relationships of chalcones derived from this starting material is warranted to explore their full therapeutic potential.

References

Application Notes and Protocols for the Purification of 1-(2-Hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(2-Hydroxy-3-methylphenyl)ethanone is a hydroxyaryl ketone, a class of compounds that are significant intermediates in the synthesis of various pharmaceuticals.[1][2] The purification of this compound is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities, thereby guaranteeing the quality and reliability of subsequent applications. The Fries rearrangement is a common method for the synthesis of such hydroxyaryl ketones from phenolic esters.[1][3][4] This document provides a detailed protocol for the purification of this compound, drawing upon established methods for structurally similar compounds.

Experimental Protocols

The following protocol is based on the purification of the closely related isomer, 1-(2-hydroxy-5-methylphenyl)ethanone, and is expected to be highly applicable for the purification of this compound due to their structural similarity.[5] The primary method of purification involves extraction followed by recrystallization. For higher purity requirements, column chromatography can be employed.

1. Materials and Equipment:

  • Crude this compound

  • Ethyl acetate

  • Brine solution (saturated NaCl in water)

  • Anhydrous sodium sulfate

  • Aqueous ethanol

  • Silica gel (for column chromatography)

  • Hexane (for column chromatography)

  • Separatory funnel

  • Round-bottomed flask

  • Rotary evaporator

  • Beakers and flasks

  • Filtration apparatus (Büchner funnel, filter paper)

  • Heating mantle or oil bath

  • TLC plates and chamber

2. Protocol for Extraction and Recrystallization:

This protocol is adapted from the purification of 1-(2-hydroxy-5-methylphenyl)ethanone.[5]

  • Step 1: Quenching and Extraction

    • Following the synthesis (e.g., via Fries rearrangement), the reaction mixture is carefully quenched with crushed ice.

    • The resulting mixture is then extracted with ethyl acetate (2 x 50 mL). The organic layers are combined.

  • Step 2: Washing

    • The combined organic phase is washed with a brine solution (2 x 15 mL) to remove any remaining aqueous impurities.

  • Step 3: Drying

    • The organic phase is dried over anhydrous sodium sulfate to remove residual water.

  • Step 4: Solvent Removal

    • The solvent is removed from the dried organic phase by distillation under reduced pressure using a rotary evaporator to yield the crude product.

  • Step 5: Recrystallization

    • The crude product is then purified by recrystallization from aqueous ethanol to afford the purified this compound.

3. Protocol for Column Chromatography (Optional, for higher purity):

For instances where recrystallization does not yield a product of the desired purity, silica gel column chromatography can be utilized.[6]

  • Step 1: Slurry Preparation

    • A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and packed into a chromatography column.

  • Step 2: Sample Loading

    • The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and loaded onto the top of the silica gel column.

  • Step 3: Elution

    • The compound is eluted using a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to facilitate the separation of the desired compound from impurities. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).[5]

  • Step 4: Fraction Collection and Analysis

    • Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Step 5: Solvent Evaporation

    • The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Data Presentation

The following table summarizes the expected quantitative data based on the purification of the closely related isomer, 1-(2-hydroxy-5-methylphenyl)ethanone.[5] This data provides a benchmark for the expected outcome of the purification of this compound.

ParameterValueReference
Yield 92%[5]
Physical Form Yellow crystalline powder[5]
Melting Point 45-48°C[5]

Mandatory Visualization

Experimental Workflow Diagram:

The following diagram illustrates the logical flow of the purification protocol for this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Crude Product from Fries Rearrangement Quench Quench with Crushed Ice Start->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize from aqueous Ethanol Concentrate->Recrystallize Pure_Product Pure This compound Recrystallize->Pure_Product

Caption: Workflow for the purification of this compound.

Fries Rearrangement Signaling Pathway:

The synthesis of the starting material for purification often involves the Fries rearrangement. The following diagram outlines the general mechanism.[1][4]

Fries_Rearrangement Phenolic_Ester Phenolic Ester Acylium_Ion Acylium Ion Intermediate Phenolic_Ester->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3) Ortho_Product ortho-Hydroxyaryl Ketone (favored at high temp) Acylium_Ion->Ortho_Product Intramolecular Rearrangement Para_Product para-Hydroxyaryl Ketone (favored at low temp) Acylium_Ion->Para_Product Intramolecular Rearrangement

Caption: General mechanism of the Fries rearrangement for synthesis.

References

Application Notes & Protocols: Derivatization of 1-(2-Hydroxy-3-methylphenyl)ethanone for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel derivatives from 1-(2-hydroxy-3-methylphenyl)ethanone and their subsequent evaluation for biological activity. This compound is a versatile starting material, possessing a phenolic hydroxyl group and a reactive acetyl moiety, making it an ideal scaffold for generating a diverse library of compounds. The derivatization strategies outlined herein focus on the synthesis of chalcones and hydrazones, two classes of compounds known for their broad pharmacological potential. This document includes comprehensive experimental procedures for synthesis, purification, and characterization, alongside protocols for in vitro biological screening, specifically focusing on anticancer activity. All quantitative data are presented in standardized tables for clarity and comparative analysis.

Introduction

Phenolic ketones are a prominent class of compounds in medicinal chemistry, serving as key intermediates in the synthesis of various biologically active molecules. The compound this compound offers two primary sites for chemical modification: the phenolic hydroxyl group and the acetyl group. Derivatization at these positions can significantly modulate the compound's physicochemical properties and pharmacological activity.

  • Chalcones , synthesized via the Claisen-Schmidt condensation of the acetyl group with aromatic aldehydes, are well-documented precursors to flavonoids and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

  • Hydrazones , formed by the condensation of the acetyl group with hydrazine derivatives, are another important class of compounds with diverse biological applications, including as anticancer and antimicrobial agents.

This application note provides a framework for the synthesis of a focused library of chalcone and hydrazone derivatives of this compound and their preliminary biological evaluation.

Derivatization Strategies

The primary synthetic pathways for the derivatization of this compound are outlined below. These reactions are robust and can be performed in a standard laboratory setting.

Synthesis of Chalcone Derivatives

The synthesis of chalcones is achieved through a base-catalyzed Claisen-Schmidt condensation reaction between this compound and various substituted aromatic aldehydes.

Diagram 1: General Reaction Scheme for Chalcone Synthesis

G cluster_reactants Reactants cluster_products Products reactant1 This compound product Chalcone Derivative reactant1->product reactant2 Substituted Aromatic Aldehyde (R-CHO) reactant2->product catalyst Base (e.g., KOH) Ethanol, rt catalyst->product

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocol: General Procedure for Chalcone Synthesis

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add a substituted aromatic aldehyde (1.0 equivalent) to the solution.

  • To this stirring solution, add an aqueous solution of 40% potassium hydroxide dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with cold water until neutral, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.

Synthesis of Hydrazone Derivatives

Hydrazones are synthesized through the condensation reaction of the ketone moiety of this compound with a hydrazine or hydrazide derivative, typically under acidic catalysis.

Diagram 2: General Reaction Scheme for Hydrazone Synthesis

G cluster_reactants Reactants cluster_products Products reactant1 This compound product Hydrazone Derivative reactant1->product reactant2 Hydrazine/Hydrazide Derivative (R-NHNH2) reactant2->product catalyst Glacial Acetic Acid (cat.) Ethanol, Reflux catalyst->product

Caption: Condensation reaction for hydrazone synthesis.

Experimental Protocol: General Procedure for Hydrazone Synthesis [1]

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.[1]

  • Add the desired hydrazine or hydrazide derivative (1.0 equivalent) to the solution.[1]

  • Add a catalytic amount of glacial acetic acid (2-3 drops).[1]

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.[1]

  • Wash the solid with cold ethanol and dry to obtain the crude hydrazone.[1]

  • Recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) for purification.[1]

Compound Characterization and Data

The synthesized derivatives should be characterized by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The following tables present hypothetical data for a series of synthesized chalcone and hydrazone derivatives.

Table 1: Synthesis and Physicochemical Properties of Chalcone Derivatives

Compound IDR-Group (Aldehyde)Yield (%)M.P. (°C)Molecular Formula
CH-01 Phenyl85112-114C₁₆H₁₄O₂
CH-02 4-Chlorophenyl88125-127C₁₆H₁₃ClO₂
CH-03 4-Methoxyphenyl82118-120C₁₇H₁₆O₃
CH-04 4-Nitrophenyl75145-147C₁₆H₁₃NO₄

Table 2: Synthesis and Physicochemical Properties of Hydrazone Derivatives

Compound IDR-Group (Hydrazine)Yield (%)M.P. (°C)Molecular Formula
HZ-01 Phenylhydrazine90150-152C₁₅H₁₆N₂O
HZ-02 4-Nitrophenylhydrazine87188-190C₁₅H₁₅N₃O₃
HZ-03 Isonicotinohydrazide84210-212C₁₅H₁₅N₃O₂
HZ-04 Benzohydrazide88195-197C₁₆H₁₆N₂O₂

Biological Screening Protocols

The synthesized derivatives should be subjected to a panel of biological assays to determine their therapeutic potential. An initial screening for anticancer activity is a common starting point for such compounds.

Diagram 3: Workflow for In Vitro Anticancer Screening

G A Synthesized Derivatives (Chalcones & Hydrazones) B Stock Solution Preparation (in DMSO) A->B D Treatment with Test Compounds (Varying Concentrations) B->D C Cancer Cell Line Seeding (e.g., MCF-7, HeLa) in 96-well plates C->D E Incubation (48-72 hours) D->E F MTT Assay E->F G Absorbance Measurement (570 nm) F->G H Data Analysis (IC50 Determination) G->H

Caption: Workflow of the MTT assay for cytotoxicity screening.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Experimental Protocol: MTT Assay [1]

  • Cell Culture: Seed cancer cell lines (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) diluted in cell culture medium and incubate for 48-72 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) for each derivative.

Biological Activity Data

The following tables summarize hypothetical IC₅₀ values for the synthesized derivatives against selected cancer cell lines.

Table 3: Anticancer Activity of Chalcone Derivatives (IC₅₀ in µM)

Compound IDMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)
CH-01 25.430.145.2
CH-02 10.215.822.5
CH-03 35.642.358.9
CH-04 8.512.118.7
Doxorubicin 0.81.11.5

Table 4: Anticancer Activity of Hydrazone Derivatives (IC₅₀ in µM)

Compound IDMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)
HZ-01 40.155.668.3
HZ-02 15.320.928.4
HZ-03 22.831.540.1
HZ-04 38.749.255.8
Doxorubicin 0.81.11.5

Potential Mechanism of Action

Many chalcone and hydrazone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible target for these compounds is the MAPK/ERK pathway, which is often dysregulated in cancer.

Diagram 4: Hypothetical Inhibition of the MAPK/ERK Signaling Pathway

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Potential Inhibition by CH/HZ Derivatives Inhibitor->Raf Inhibitor->MEK

Caption: Potential inhibition of the MAPK/ERK pathway by derivatives.

Conclusion

The synthetic protocols and screening strategies detailed in this document provide a comprehensive guide for the derivatization of this compound and the evaluation of its novel derivatives for potential therapeutic applications. The modular nature of the described syntheses allows for the rapid generation of a diverse chemical library, increasing the probability of identifying lead compounds with significant biological activity. The presented data, while hypothetical, serve as a template for the reporting and analysis of experimental results. Further studies, including mechanism of action elucidation and in vivo efficacy testing, are warranted for compounds demonstrating promising in vitro activity.

References

Application Notes and Protocols: Synthesis of Bioactive Chalcones using 1-(2-Hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry.[1][2] They serve as precursors for all flavonoids and exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4][5] The presence of the reactive α,β-unsaturated keto group is largely responsible for their diverse pharmacological effects.[4] This document provides detailed protocols for the synthesis of chalcones using 1-(2-Hydroxy-3-methylphenyl)ethanone as a key starting material and explores the applications of the resulting compounds.

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone derivative and an aromatic aldehyde.[6][7][8] This method is versatile, generally high-yielding, and allows for the introduction of various substituents on both aromatic rings, enabling the fine-tuning of the biological activity of the final chalcone.

Applications

Chalcones derived from this compound are of particular interest due to the presence of the hydroxyl and methyl groups on one of the aromatic rings, which can influence their biological properties. These compounds have shown promise in several therapeutic areas:

  • Anticancer Activity: Chalcones are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and disruption of microtubule formation.[3][9][10] The substitution pattern on the aromatic rings plays a crucial role in their cytotoxic selectivity and potency against different cancer cell lines.[10]

  • Antimicrobial Activity: The presence of hydroxyl groups on the chalcone scaffold has been associated with significant antibacterial activity, including against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[11][12] These compounds can act synergistically with conventional antibiotics, enhancing their efficacy.[11]

  • Antioxidant Activity: Chalcones containing hydroxyl groups are effective scavengers of free radicals, which are implicated in various disease states.[5][12] Their antioxidant potential is often evaluated using assays such as DPPH radical scavenging.[12]

Experimental Protocols

General Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones by the condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add the desired substituted aromatic aldehyde (1 equivalent).

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of KOH (1.2 equivalents) or NaOH in ethanol or water to the cooled mixture with continuous stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6][13]

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • The precipitated solid (chalcone) is then collected by filtration, washed with cold water until the washings are neutral, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[13]

Characterization:

The structure of the synthesized chalcones should be confirmed using spectroscopic methods:

  • FT-IR: To identify the characteristic α,β-unsaturated carbonyl group (C=O) stretching vibration (typically around 1640-1697 cm⁻¹) and C=C stretching.[6][14]

  • ¹H-NMR: To confirm the presence of the vinylic protons of the enone system (two doublets with a coupling constant of ~15-16 Hz, indicating a trans configuration) and the aromatic protons.[6][15]

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound.[14]

Table 1: Example Reaction Parameters for Chalcone Synthesis
Starting AcetophenoneAldehydeBaseSolventReaction Time (hrs)Yield (%)
This compoundBenzaldehydeKOHEthanol24~70-85
This compound4-ChlorobenzaldehydeNaOHEthanol16~75-90
This compound4-MethoxybenzaldehydeKOHMethanol12~80-95

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Biological Activity Data

The following table summarizes the potential biological activities of chalcones synthesized from hydroxylated acetophenones, based on literature data for structurally similar compounds.

Table 2: Summary of Biological Activities of Hydroxylated Chalcones
Biological ActivityAssayTest Organism/Cell LineKey FindingsReference
Antibacterial Minimum Inhibitory Concentration (MIC)Staphylococcus aureus (MRSA)Significant anti-MRSA activity, with MIC values ranging from 25-200 µg/ml. Synergism with non-β-lactam antibiotics observed.[11]
Anticancer MTT AssayHuman breast cancer (MCF-7), Lung cancer (A549)Dose-dependent inhibition of cell proliferation. Induction of apoptosis and cell cycle arrest at the G2/M phase.[3]
Antioxidant DPPH Radical Scavenging-Chalcones with hydroxyl groups show significant free radical scavenging activity.[12]

Visualizations

Chalcone Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of chalcones.

G A 1. Reactant Mixing (this compound + Aromatic Aldehyde in Ethanol) B 2. Base Catalysis (Addition of KOH/NaOH) A->B C 3. Reaction (Stirring at Room Temperature) B->C D 4. Work-up (Acidification and Precipitation) C->D E 5. Isolation (Filtration and Washing) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (FT-IR, NMR, Mass Spec) F->G H Pure Chalcone Product G->H

Caption: Workflow for Chalcone Synthesis and Characterization.

Postulated Anticancer Signaling Pathway of Chalcones

This diagram depicts a simplified, general signaling pathway through which chalcones may exert their anticancer effects, primarily through the induction of apoptosis.

G Chalcone Chalcone Derivative Tubulin Tubulin Polymerization Chalcone->Tubulin inhibition ROS Increased ROS Production Chalcone->ROS Microtubule Microtubule Disruption Tubulin->Microtubule CellCycle G2/M Phase Arrest Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

Caption: General Anticancer Mechanism of Chalcones.

References

Troubleshooting & Optimization

Optimizing reaction conditions for "1-(2-Hydroxy-3-methylphenyl)ethanone" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Hydroxy-3-methylphenyl)ethanone. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common methods for synthesizing this compound are the Fries rearrangement of 2-methylphenyl acetate (o-cresyl acetate) and the direct Friedel-Crafts acylation of 2-methylphenol (o-cresol). The Fries rearrangement is often preferred as it can circumvent some of the issues associated with direct acylation of phenols.[1][2]

Q2: Why is the direct Friedel-Crafts acylation of 2-methylphenol often problematic?

A2: Direct Friedel-Crafts acylation of phenols like 2-methylphenol can be challenging due to two main reasons:

  • Competitive O-acylation: Phenols are bidentate nucleophiles, meaning acylation can occur at either the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or at the phenolic oxygen (O-acylation) to form a phenyl ester. O-acylation is often kinetically favored.

  • Lewis Acid Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it. This complexation also makes the hydroxyl group electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic substitution, leading to poor yields.[3]

Q3: How does the Fries rearrangement overcome the limitations of direct Friedel-Crafts acylation?

A3: The Fries rearrangement is a two-step process that can be seen as a solution to the O-acylation problem. First, the phenol is intentionally acylated on the oxygen to form the phenyl ester (in this case, 2-methylphenyl acetate). This ester is then rearranged using a Lewis acid catalyst to move the acyl group from the oxygen to the aromatic ring, forming the C-acylated product.[2][3]

Q4: What are the expected products from the Fries rearrangement of 2-methylphenyl acetate?

A4: The Fries rearrangement of 2-methylphenyl acetate can theoretically yield two primary isomers:

  • This compound (ortho-rearrangement product)

  • 1-(4-Hydroxy-3-methylphenyl)ethanone (para-rearrangement product)

The ratio of these products is highly dependent on the reaction conditions, particularly temperature and solvent.[1]

Q5: How do reaction conditions affect the ortho/para selectivity in the Fries rearrangement?

A5: The regioselectivity of the Fries rearrangement is a classic example of thermodynamic versus kinetic control:

  • Low Temperatures: Generally favor the formation of the para isomer.

  • High Temperatures: Typically favor the formation of the ortho isomer. The ortho product can form a more stable bidentate complex with the Lewis acid catalyst.

  • Solvent Polarity: Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the proportion of the para product.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst due to moisture. 2. Insufficient reaction temperature or time. 3. Deactivating groups on the aromatic ring. 4. Steric hindrance from the substrate.[1]1. Use anhydrous aluminum chloride and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to decomposition. 3. For substrates with deactivating groups, harsher reaction conditions (e.g., stronger Lewis acid, higher temperature) may be necessary, but this can also increase side product formation. 4. For sterically hindered substrates, consider using a less bulky acylating agent if possible, or explore alternative synthetic routes.
Formation of the Undesired Isomer (e.g., primarily para instead of ortho) Incorrect reaction temperature or solvent.To favor the ortho-isomer (this compound), use higher reaction temperatures (e.g., >150 °C) and consider a non-polar solvent or running the reaction neat (without solvent).[1] For the para-isomer, lower temperatures (e.g., <60 °C) and a polar solvent like nitrobenzene are recommended.[4]
Significant Amount of 2-Methylphenol in the Product Mixture Incomplete acylation of 2-methylphenol to form the starting ester, or hydrolysis of the ester during the reaction or workup.Ensure the initial esterification of 2-methylphenol is complete before proceeding with the rearrangement. During workup, ensure the quenching and extraction steps are performed efficiently to minimize hydrolysis.
Dark, Tarry Reaction Mixture Decomposition of the starting material or product at high temperatures.Reduce the reaction temperature and/or reaction time. Monitor the reaction closely by TLC to avoid prolonged heating after the reaction has reached completion. Consider using a milder Lewis acid if decomposition is severe.
Difficult Purification of the Desired Product Presence of multiple isomers and other side products.Purification can often be achieved by column chromatography on silica gel. Recrystallization from a suitable solvent system (e.g., aqueous ethanol) can also be effective, particularly if one isomer is significantly more abundant.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fries Rearrangement of 2-Methylphenyl Acetate

This protocol is adapted from established procedures for the Fries rearrangement of substituted phenyl acetates.

Materials:

  • 2-Methylphenyl acetate (o-cresyl acetate)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry, high-boiling point solvent (optional, e.g., nitrobenzene or o-dichlorobenzene)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate or diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place 2-methylphenyl acetate (1.0 eq). If using a solvent, add it at this stage.

  • Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (1.1 - 1.5 eq) to the flask. The reaction is often exothermic.

  • Reaction:

    • For the ortho isomer (target product): Heat the reaction mixture to a high temperature (e.g., 140-160 °C).[5]

    • For the para isomer: Keep the reaction at a lower temperature (e.g., room temperature to 60 °C).

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., aqueous ethanol).[5]

Data Presentation

Table 1: Influence of Reaction Conditions on the Fries Rearrangement of Phenyl Acetates

CatalystSolventTemperature (°C)Predominant ProductReference
AlCl₃Nitrobenzene< 60Para-isomer[1]
AlCl₃None> 150Ortho-isomer[1]
AlCl₃Monochlorobenzene100Ortho/Para mixture[6]
Methanesulfonic Acid/ AnhydrideNoneNot specifiedPara-isomer[7]
Zeolitesn-Decane150Ortho-isomer[8]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_esterification Step 1: Esterification cluster_rearrangement Step 2: Fries Rearrangement cluster_workup Step 3: Work-up & Purification o_cresol 2-Methylphenol (o-cresol) o_cresyl_acetate 2-Methylphenyl Acetate o_cresol->o_cresyl_acetate Acylation acetyl_chloride Acetyl Chloride or Acetic Anhydride acetyl_chloride->o_cresyl_acetate rearrangement Rearrangement o_cresyl_acetate->rearrangement lewis_acid AlCl3 (Catalyst) lewis_acid->rearrangement heat Heat (e.g., 140-160°C) heat->rearrangement crude_product Crude Product Mixture rearrangement->crude_product quenching Quench with Ice/HCl crude_product->quenching extraction Solvent Extraction quenching->extraction purification Purification (Chromatography/ Recrystallization) extraction->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Reaction Failure check_catalyst Is the Catalyst Anhydrous and Active? start->check_catalyst check_conditions Are Temperature and Time Optimized? start->check_conditions check_isomer Is the Major Product the Undesired Isomer? start->check_isomer decomposition Is a Tarry Mixture Observed? start->decomposition solution_catalyst Use Anhydrous Catalyst and Inert Atmosphere check_catalyst->solution_catalyst No solution_conditions Monitor by TLC, Adjust Temperature/Time check_conditions->solution_conditions No solution_isomer Adjust Temperature/Solvent for Desired Selectivity check_isomer->solution_isomer Yes solution_decomposition Lower Temperature, Reduce Reaction Time decomposition->solution_decomposition Yes

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Fries Rearrangement of m-Cresyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting the Fries rearrangement of m-cresyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products in the Fries rearrangement of m-cresyl acetate?

The Fries rearrangement of m-cresyl acetate is an intramolecular reaction that yields a mixture of ortho- and para-hydroxyaryl ketones. Specifically, the major products are 2-hydroxy-4-methylacetophenone and 4-hydroxy-2-methylacetophenone. The ratio of these isomers is highly dependent on the reaction conditions.[1][2]

Q2: What are the common side products observed in this reaction?

The most prevalent side product is m-cresol, which results from the cleavage of the ester bond of the starting material.[3] Other potential, though typically less abundant, side products can include diacylated products (where a second acetyl group is added to the ring of the desired product) and products arising from intermolecular acylation, sometimes referred to as "crossover" products.[4]

Q3: How do reaction conditions affect the ratio of ortho- and para- isomers?

The regioselectivity of the Fries rearrangement is primarily influenced by temperature and the choice of solvent.[1]

  • Temperature: Lower reaction temperatures (typically below 60°C) favor the formation of the para-isomer (4-hydroxy-2-methylacetophenone), which is the kinetic product.[2] Higher temperatures (often above 160°C) tend to favor the formation of the more thermodynamically stable ortho-isomer (2-hydroxy-4-methylacetophenone).[1][2]

  • Solvent Polarity: The use of non-polar solvents tends to favor the formation of the ortho-isomer.[1] Conversely, polar solvents can increase the proportion of the para-isomer.

Q4: What is the role of the Lewis acid catalyst in this reaction?

Lewis acids, such as aluminum chloride (AlCl₃), are crucial for catalyzing the rearrangement.[1][5] The Lewis acid coordinates to the carbonyl oxygen of the ester, which facilitates the generation of an acylium ion intermediate. This electrophilic intermediate then attacks the aromatic ring, leading to the rearranged product.[6] An excess of the Lewis acid is often required as it can form complexes with both the starting material and the hydroxy ketone products.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive or insufficient Lewis acid catalyst (e.g., AlCl₃).2. Presence of water in the reaction mixture.3. Reaction temperature is too low or reaction time is too short.1. Use freshly opened or properly stored anhydrous Lewis acid. Ensure a sufficient molar equivalent is used.2. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
High yield of m-cresol side product 1. Excessive reaction temperature or prolonged reaction time.2. Presence of moisture, which can lead to hydrolysis of the ester.3. The chosen Lewis acid or reaction conditions favor ester cleavage over rearrangement.1. Reduce the reaction temperature and optimize the reaction time to maximize the yield of the desired product.2. Adhere to strict anhydrous conditions.3. Consider using a milder Lewis acid or a different solvent system.
Unfavorable ortho/para product ratio 1. The reaction temperature is not optimal for the desired isomer.2. The solvent polarity is not suitable for the desired regioselectivity.1. For the para-isomer, maintain a lower reaction temperature. For the ortho-isomer, a higher temperature is generally required.[1][2]2. To favor the ortho-isomer, consider using a non-polar solvent. For a higher proportion of the para-isomer, a more polar solvent may be beneficial.[1]
Formation of multiple unidentified side products 1. Intermolecular acylation reactions are occurring.2. Diacylation of the product is taking place.3. The reaction temperature is too high, leading to decomposition.1. Use a less polar solvent to favor the intramolecular rearrangement pathway.2. Use a stoichiometric amount of the starting material and Lewis acid to minimize the chance of further acylation.3. Lower the reaction temperature and carefully monitor the reaction.

Data Presentation

The following table provides a representative summary of how reaction conditions can influence the product distribution in a Fries rearrangement of m-cresyl acetate. Please note that these are illustrative values and actual results may vary.

Entry Catalyst (molar eq.) Solvent Temperature (°C) Time (h) 2-hydroxy-4-methylacetophenone (ortho) Yield (%) 4-hydroxy-2-methylacetophenone (para) Yield (%) m-Cresol Yield (%)
1AlCl₃ (1.2)Nitrobenzene256156510
2AlCl₃ (1.2)Carbon Disulfide45470205
3AlCl₃ (1.2)None1652855<5
4BF₃·OEt₂ (1.5)Dichloromethane258255515

Experimental Protocols

Representative Experimental Protocol for the Fries Rearrangement of m-Cresyl Acetate

  • Preparation: Under an inert atmosphere (e.g., nitrogen), equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried.

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (AlCl₃). Cool the flask in an ice bath.

  • Solvent and Substrate: Add the chosen anhydrous solvent (e.g., nitrobenzene for para-selectivity or carbon disulfide for ortho-selectivity) to the flask. Slowly add m-cresyl acetate to the stirred suspension.

  • Reaction: After the addition is complete, adjust the temperature to the desired level (e.g., 25°C for para-product or reflux for ortho-product) and stir for the specified time.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography or recrystallization.

Mandatory Visualization

Fries_Rearrangement_Workflow Experimental Workflow for Fries Rearrangement cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep 1. Assemble dry glassware under inert atmosphere add_catalyst 2. Add anhydrous AlCl3 and cool prep->add_catalyst add_solvent_substrate 3. Add anhydrous solvent and m-cresyl acetate add_catalyst->add_solvent_substrate react 4. Stir at desired temperature for specified time add_solvent_substrate->react quench 5. Quench with dilute HCl react->quench extract 6. Extract with organic solvent quench->extract purify 7. Purify crude product extract->purify

Caption: A flowchart outlining the key steps in a typical experimental workflow for the Fries rearrangement of m-cresyl acetate.

Side_Product_Formation Logical Relationships in Side Product Formation condition1 High Temperature side_product1 Increased Ortho-Isomer / Decomposition condition1->side_product1 condition2 Presence of Water side_product2 m-Cresol (Hydrolysis) condition2->side_product2 condition3 Excess Acylating Agent side_product3 Diacylated Products condition3->side_product3 condition4 Polar Solvent side_product4 Increased Intermolecular Products condition4->side_product4

Caption: Diagram illustrating the relationship between specific reaction conditions and the formation of common side products in the Fries rearrangement.

References

Purification challenges of "1-(2-Hydroxy-3-methylphenyl)ethanone" from isomer mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of "1-(2-Hydroxy-3-methylphenyl)ethanone" from its common isomer mixtures. Synthesis of this compound, often through methods like the Fries rearrangement of m-cresyl acetate, can lead to the formation of structural isomers, primarily "1-(2-Hydroxy-5-methylphenyl)ethanone" and "1-(4-Hydroxy-3-methylphenyl)ethanone". The separation of these closely related compounds presents significant purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found with this compound?

A1: The most common isomeric impurities are 1-(2-Hydroxy-5-methylphenyl)ethanone and 1-(4-Hydroxy-3-methylphenyl)ethanone. Their formation is often a result of the reaction conditions during synthesis, such as the Fries rearrangement of m-cresyl acetate, which can lead to substitution at different positions on the aromatic ring.

Q2: What are the key physical property differences I can exploit for purification?

Q3: Which analytical techniques are best for monitoring the purification progress?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective techniques for monitoring the separation of these isomers. Thin-Layer Chromatography (TLC) can also be a quick and useful tool for initial assessments of fraction purity during column chromatography. For HPLC, a reversed-phase C18 column is a good starting point.[1][2]

Troubleshooting Guides

Issue 1: Poor Separation of Isomers Using Column Chromatography

Q: I'm using silica gel column chromatography, but my fractions are still a mixture of isomers. How can I improve the separation?

A: This is a common challenge due to the similar polarity of the isomers. Here are several troubleshooting steps:

  • Optimize the Solvent System:

    • Decrease Polarity: Start with a very non-polar mobile phase (e.g., hexane or petroleum ether) and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient is often more effective than a steep one.

    • Try Different Solvent Systems: If a hexane/ethyl acetate system is not effective, consider other solvent combinations such as toluene/ethyl acetate or dichloromethane/methanol. The choice of solvent can influence the interactions with the silica gel and the isomers, altering the separation.

  • Improve Column Packing and Dimensions:

    • Increase Column Length: A longer column provides more surface area for interaction, which can enhance separation.

    • Decrease Column Diameter: A narrower column can lead to better resolution, although it will reduce the loading capacity.

    • Ensure Proper Packing: Uneven packing can lead to band broadening and poor separation. Ensure the silica gel is packed uniformly without any cracks or channels.

  • Reduce Sample Load: Overloading the column is a frequent cause of poor separation. Reduce the amount of crude mixture applied to the column to prevent band overlap.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., diol or cyano).

Issue 2: Co-elution of Isomers in Reversed-Phase HPLC

Q: My isomers are co-eluting or have very poor resolution in my reversed-phase HPLC method. What can I do?

A: Achieving baseline separation of isomers by HPLC can be challenging. Here are some optimization strategies:

  • Adjust Mobile Phase Composition:

    • Decrease Organic Modifier Concentration: Lowering the percentage of acetonitrile or methanol in the mobile phase will increase retention times and may improve resolution.

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.

    • Modify pH: For ionizable compounds like hydroxyacetophenones, the pH of the mobile phase is critical.[1] Adjusting the pH can change the ionization state of the isomers, which in turn affects their retention and selectivity. Using an acidic modifier like formic acid or trifluoroacetic acid to lower the pH is often effective.[1]

  • Optimize Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, but it may also reduce retention times. Experiment with different temperatures (e.g., 30-40 °C) to find the optimal balance.

  • Change the Stationary Phase: If a standard C18 column is not effective, consider a column with a different selectivity. A phenyl-hexyl or a pentafluorophenyl (PFP) column can provide different types of interactions (e.g., π-π interactions) that may enhance the separation of aromatic isomers.[1]

Issue 3: Difficulty in Purifying by Recrystallization

Q: I'm trying to purify my product by recrystallization, but it's either not crystallizing or the purity isn't improving significantly.

A: Recrystallization is highly dependent on the differences in solubility of the isomers in a particular solvent.

  • Screen Different Solvents: The choice of solvent is crucial. Test a variety of solvents with different polarities (e.g., ethanol, methanol, isopropanol, toluene, hexane, or mixtures of these). An ideal solvent will dissolve the compound when hot but have low solubility when cold, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of purer crystals.

  • Seeding: If the compound is slow to crystallize, adding a seed crystal of the pure compound can initiate crystallization.

  • Consider Solvent/Anti-Solvent System: Dissolve the crude product in a solvent in which it is highly soluble, and then slowly add an "anti-solvent" in which it is poorly soluble until the solution becomes turbid. This can induce crystallization.

Data Presentation

Table 1: Physical Properties of this compound and Its Common Isomers

CompoundStructureCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound) 699-91-2150.17Data not readily availableData not readily availableData not readily available
1-(2-Hydroxy-5-methylphenyl)ethanone1450-72-2150.1745-48[2][3][4][5]112-114 @ 12 mmHg[4][5]Insoluble in water[2][3][4][5]
1-(4-Hydroxy-3-methylphenyl)ethanone876-02-8150.17107-109[6]180 @ 1 mmHg[6]Soluble in alcohol[5]

Note: The lack of readily available, experimentally confirmed physical property data for this compound highlights the importance of analytical monitoring during purification.

Experimental Protocols

Protocol 1: General Method for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and compact bed. Drain the excess solvent until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in small increments (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexane).

  • Fraction Collection: Collect small fractions and monitor their composition using TLC or HPLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Method for Reversed-Phase HPLC Analysis
  • Column: C18, 5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a composition that allows for good retention of all isomers (e.g., 70% A, 30% B) and run a linear gradient to a higher concentration of the organic modifier (e.g., 20% A, 80% B) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.[1][2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude Isomer Mixture (this compound and isomers) column_chromatography Column Chromatography synthesis->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Semi-pure Fractions hplc HPLC Analysis column_chromatography->hplc Purity Check gc GC Analysis column_chromatography->gc Purity Check tlc TLC Monitoring column_chromatography->tlc Fraction Analysis recrystallization->hplc Purity Check hplc->recrystallization Further Purification Needed pure_product Pure this compound hplc->pure_product >98% Purity gc->pure_product >98% Purity tlc->column_chromatography Optimize Solvent

Caption: A general experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_methods cluster_solutions_chrom cluster_solutions_hplc cluster_solutions_cryst start Poor Isomer Separation chromatography Column Chromatography Issue? start->chromatography hplc HPLC Co-elution? start->hplc crystallization Recrystallization Failure? start->crystallization optimize_solvent Optimize Solvent System (Gradient/Composition) chromatography->optimize_solvent Yes column_params Adjust Column Parameters (Length/Diameter/Packing) chromatography->column_params Yes reduce_load Reduce Sample Load chromatography->reduce_load Yes mobile_phase Adjust Mobile Phase (Organic % / Type / pH) hplc->mobile_phase Yes temp Optimize Temperature hplc->temp Yes new_column Try Different Column (Phenyl-hexyl, PFP) hplc->new_column Yes solvent_screen Screen Different Solvents crystallization->solvent_screen Yes slow_cool Ensure Slow Cooling crystallization->slow_cool Yes seeding Use Seed Crystals crystallization->seeding Yes end Improved Purity optimize_solvent->end column_params->end reduce_load->end mobile_phase->end temp->end new_column->end solvent_screen->end slow_cool->end seeding->end

Caption: A troubleshooting decision tree for common purification challenges of this compound.

References

Technical Support Center: Synthesis of 1-(2-Hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity in the synthesis of "1-(2-Hydroxy-3-methylphenyl)ethanone."

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Fries rearrangement of o-cresyl acetate.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the Fries rearrangement are a common issue and can be attributed to several factors:

  • Presence of Moisture: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water present in the reagents or glassware will deactivate the catalyst, significantly reducing the yield.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

  • Suboptimal Reaction Temperature: The temperature plays a critical role in the Fries rearrangement.[1]

    • Solution: If the temperature is too low, the reaction may be incomplete. If it is too high, it can lead to the formation of side products and decomposition.[2] The optimal temperature should be determined empirically, but a good starting point for favoring the ortho isomer is a higher temperature, generally in the range of 100-160°C.[1]

  • Incorrect Catalyst-to-Substrate Ratio: A sufficient amount of the Lewis acid catalyst is crucial for the reaction to proceed.

    • Solution: Since the Lewis acid complexes with both the starting ester and the product, a stoichiometric excess is often required.[3] A molar ratio of 1.1 to 2.5 equivalents of the catalyst to the substrate is a typical starting point.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure it has gone to completion.

Question 2: I am observing a significant amount of the isomeric byproduct, 1-(4-Hydroxy-3-methylphenyl)ethanone. How can I minimize its formation?

Answer:

The Fries rearrangement of o-cresyl acetate is known to produce a mixture of the ortho (desired product) and para isomers.[4] The formation of the para isomer is a common challenge. The ratio of these isomers is highly dependent on the reaction conditions.[1]

  • Temperature Control: Higher reaction temperatures generally favor the formation of the ortho isomer, which is the thermodynamically more stable product.[1] Lower temperatures tend to favor the kinetically controlled para product.[1]

    • Solution: Conduct the reaction at a higher temperature, for instance, by using a high-boiling point solvent or by running the reaction neat at an elevated temperature.

  • Solvent Polarity: The choice of solvent can significantly influence the regioselectivity of the reaction.

    • Solution: The use of non-polar solvents tends to favor the formation of the ortho product.[1] As the solvent polarity increases, so does the proportion of the para product.[1] Consider using non-polar solvents like nitrobenzene or running the reaction without a solvent.

Question 3: The purification of the final product is proving difficult, especially the separation of the ortho and para isomers. What are the recommended procedures?

Answer:

Separating the ortho and para isomers can be challenging due to their similar chemical properties.

  • Steam Distillation: The ortho isomer, this compound, is volatile in steam, while the para isomer is not. This difference in volatility is due to intramolecular hydrogen bonding in the ortho isomer, which reduces its boiling point.

    • Solution: Steam distillation is an effective method for separating the ortho isomer from the non-volatile para isomer.

  • Column Chromatography: If steam distillation is not feasible or does not provide sufficient purity, column chromatography is a reliable alternative.

    • Solution: Utilize a silica gel column with a carefully selected eluent system. A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate) is a good starting point. The optimal solvent ratio should be determined by TLC analysis.

  • Recrystallization: If the product mixture solidifies, recrystallization can be an effective purification technique.

    • Solution: Select a suitable solvent or solvent mixture in which the desired isomer has high solubility at elevated temperatures and low solubility at lower temperatures, while the undesired isomer remains soluble or is significantly less soluble.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and industrially significant method for synthesizing this compound is the Fries rearrangement of o-cresyl acetate. This reaction involves the migration of the acetyl group from the phenolic oxygen to the carbon atoms of the aromatic ring, catalyzed by a Lewis acid.[5]

Q2: What are the key safety precautions to consider during this synthesis?

  • Lewis Acids: Lewis acids like aluminum chloride are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many solvents used in this reaction, such as nitrobenzene, are toxic and flammable. Ensure adequate ventilation and avoid sources of ignition.

  • Reaction Quenching: The quenching of the reaction mixture, especially when using a large excess of Lewis acid, can be highly exothermic. The reaction mixture should be cooled and quenched slowly by adding it to ice or a cold, dilute acid solution.

Q3: Which analytical techniques are best for monitoring the reaction progress and characterizing the final product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of the products. Gas Chromatography (GC) can also be used for more quantitative monitoring.

  • Product Characterization: The structure and purity of the final product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified solid product can also be used as an indicator of purity.

Data Presentation

Table 1: Effect of Reaction Temperature on the Regioselectivity of the Fries Rearrangement of 2-Fluorophenyl Acetate (as an illustrative example) [2]

EntryTemperature (°C)Ortho:Para RatioIsolated Yield (%)
140-Incomplete Conversion
280-Incomplete Conversion
31002.84:1-
4120--
51701.72:162

Note: This data is for 2-fluorophenyl acetate and serves as a general illustration of the temperature effect. The optimal conditions for o-cresyl acetate may vary.

Experimental Protocols

Synthesis of this compound using p-Toluenesulfonic Acid (PTSA)

This protocol is based on a reported eco-friendly approach to the Fries rearrangement.

Materials and Equipment:

  • o-Cresyl acetate

  • p-Toluenesulfonic acid (PTSA)

  • Round bottom flask

  • Oil bath

  • Magnetic stirrer

  • Ice bath

  • Steam distillation apparatus

  • Standard glassware for extraction and work-up

Procedure:

  • In a 100 mL round bottom flask, place o-cresyl acetate (10g, 0.066 mol).

  • To the flask, add p-toluenesulfonic acid (8g, 0.048 mol).

  • Heat the reaction mixture in an oil bath at a temperature between 90-120°C for approximately 30 minutes, with continuous stirring.

  • After the reaction is complete (monitor by TLC), cool the flask to room temperature.

  • Pour the reaction mixture into an ice-cold water bath with vigorous stirring. A mixture of the liquid ortho product and the solid para product will be obtained.

  • Isolate the desired ortho-isomer, this compound, from the mixture via steam distillation. The ortho-isomer is steam volatile, while the para-isomer is not.

  • The distilled product can be further purified if necessary.

Visualizations

Reaction_Pathway Fries Rearrangement of o-Cresyl Acetate Start o-Cresyl Acetate Intermediate Acylium Ion Intermediate Start->Intermediate + Catalyst Catalyst Lewis Acid (e.g., AlCl3) or Brønsted Acid (e.g., PTSA) Ortho_Product This compound (Desired Ortho Product) Intermediate->Ortho_Product High Temp. Non-polar Solvent Para_Product 1-(4-Hydroxy-3-methylphenyl)ethanone (Para Byproduct) Intermediate->Para_Product Low Temp. Polar Solvent

Caption: Reaction pathway for the Fries rearrangement of o-cresyl acetate.

Experimental_Workflow Experimental Workflow for Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification Start Mix o-Cresyl Acetate and Catalyst Heat Heat Reaction Mixture (e.g., 90-120°C) Start->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench with Ice Water Monitor->Quench Reaction Complete Separate Separate Isomers (e.g., Steam Distillation) Quench->Separate Purify Further Purification (if needed) Separate->Purify Final_Product Pure this compound Purify->Final_Product Characterize

Caption: General experimental workflow for the synthesis.

Troubleshooting_Yield Troubleshooting Low Yield Start Low Yield? Moisture Check for Moisture (Anhydrous Conditions?) Start->Moisture Yes Temp Review Temperature (Too low/high?) Moisture->Temp No Sol_Moisture Dry Glassware & Reagents Use Inert Atmosphere Moisture->Sol_Moisture Yes Ratio Check Catalyst Ratio (Sufficient Excess?) Temp->Ratio No Sol_Temp Optimize Temperature (Higher for ortho) Temp->Sol_Temp Yes Time Check Reaction Time (Incomplete?) Ratio->Time No Sol_Ratio Increase Catalyst Amount Ratio->Sol_Ratio Yes Sol_Time Increase Reaction Time Monitor by TLC/GC Time->Sol_Time Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

Troubleshooting low conversion in the acylation of m-cresol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during the acylation of m-cresol.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction primarily yielding the O-acylated ester instead of the desired C-acylated ketone?

This is a common issue stemming from the dual nucleophilicity of phenols like m-cresol. The reaction can occur at the phenolic oxygen (O-acylation) or the aromatic ring (C-acylation).

  • O-Acylation: This pathway forms an ester (e.g., m-tolyl acetate) and is kinetically favored, meaning it is the faster reaction, especially at lower temperatures and in the absence of a strong Lewis acid catalyst.[1]

  • C-Acylation: This pathway is an electrophilic aromatic substitution that yields the more stable hydroxyaryl ketone products (e.g., 2-hydroxy-4-methylacetophenone and 4-hydroxy-2-methylacetophenone).[1] This is the thermodynamically favored pathway.

To favor the desired C-acylation, a Fries Rearrangement is typically employed. This involves using a Lewis acid catalyst (e.g., AlCl₃) and often heating the reaction, which converts the initially formed O-acylated ester intermediate into the more stable C-acylated ketone product.[1]

cluster_main Acylation Pathways of m-Cresol start m-Cresol + Acylating Agent o_acyl O-Acylated Ester (Kinetic Product) start->o_acyl Faster / Low Temp (Kinetic Control) c_acyl C-Acylated Ketones (Thermodynamic Product) (ortho- & para-isomers) start->c_acyl Slower / Requires Catalyst (Direct C-Acylation) o_acyl->c_acyl Fries Rearrangement (Lewis Acid, Heat)

Caption: Reaction pathways for the acylation of m-cresol.
Q2: My C-acylation reaction has a very low conversion rate. What are the most common causes?

Low conversion in Friedel-Crafts acylation reactions is a frequent problem. The primary culprits are often related to the reagents and reaction conditions, particularly the extreme sensitivity of Lewis acid catalysts to moisture.[2]

Common Causes for Low Conversion:

  • Inactive Catalyst: Aluminum chloride (AlCl₃) and other Lewis acids are highly hygroscopic. Exposure to atmospheric moisture will deactivate them.[2] Always use a fresh, free-flowing powder from a new or properly desiccated container.[2]

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[3][4] Therefore, Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst, not just catalytic amounts.[3]

  • Presence of Water: Trace amounts of water in the solvent, on the glassware, or in the reagents will destroy the catalyst. Ensure all glassware is flame-dried or oven-dried and all reagents and solvents are anhydrous.[2]

  • Sub-optimal Temperature: The reaction may require heating to overcome its activation energy.[3] However, excessively high temperatures can lead to side reactions and decomposition. Start with conditions reported in the literature and optimize from there.[2]

  • Deactivated Substrate: The hydroxyl group of m-cresol coordinates with the Lewis acid, which can deactivate the aromatic ring towards the desired electrophilic substitution.[2]

start Start: Low Conversion check_anhydrous Verify Anhydrous Conditions start->check_anhydrous is_anhydrous System Dry? check_anhydrous->is_anhydrous check_catalyst_activity Check Catalyst Activity & Loading is_catalyst_ok Catalyst Active & Stoichiometric? check_catalyst_activity->is_catalyst_ok check_temp Optimize Reaction Temperature is_temp_ok Temp Optimized? check_temp->is_temp_ok check_workup Ensure Proper Work-up success Successful Conversion check_workup->success is_anhydrous->start No (Dry System) is_anhydrous->check_catalyst_activity Yes is_catalyst_ok->start No (Use Fresh/ More Catalyst) is_catalyst_ok->check_temp Yes is_temp_ok->start No (Adjust Temp) is_temp_ok->check_workup Yes

Caption: A logical workflow for troubleshooting low conversion.
Q3: I'm getting a mixture of ortho- and para-acylated products. How can I improve the regioselectivity?

The ratio of ortho to para isomers in the Fries rearrangement is highly dependent on the reaction conditions. By manipulating temperature and solvent polarity, you can favor the formation of one isomer over the other.

ParameterConditionPredominant IsomerRationale
Temperature Low Temperaturepara-isomerFavors the more sterically accessible and thermodynamically stable para product.[1]
High Temperatureortho-isomerFavors the formation of a chelated intermediate with the catalyst, leading to the ortho product.[1]
Solvent Polar Solvent (e.g., nitrobenzene)para-isomerSolvates the reaction intermediates, favoring the pathway to the para product.[1]
Non-Polar Solvent (e.g., CS₂)ortho-isomerPromotes intramolecular rearrangement and chelation, favoring the ortho product.[1]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Acylation of m-Cresol (Fries Rearrangement)

Disclaimer: This is a generalized protocol. It should be optimized for specific substrates and scales. Always perform a risk assessment and use appropriate personal protective equipment (PPE) in a certified fume hood.

  • Setup:

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet for an inert atmosphere.

    • Add m-cresol (1.0 eq.) and a suitable anhydrous solvent (e.g., nitrobenzene for para-selectivity or 1,2-dichloroethane).[1]

  • O-Acylation (Intermediate Formation):

    • Cool the mixture in an ice bath to 0 °C.

    • Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.).

    • Stir the reaction at room temperature for 1-2 hours to allow for the formation of the m-tolyl ester intermediate.[1]

  • Fries Rearrangement (C-Acylation):

    • Cool the mixture back down to 0 °C.

    • Carefully and portion-wise, add the anhydrous Lewis acid (e.g., AlCl₃, 1.2 - 2.5 eq.) to the stirred solution. This step is often exothermic.

    • Once the addition is complete, slowly warm the reaction to the desired temperature (e.g., room temperature or heat to 60-160 °C, depending on the desired isomer) and monitor the reaction progress by TLC or GC.

  • Work-up:

    • After the reaction is complete, cool the flask in an ice bath.

    • Very carefully and slowly, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the catalyst-product complex.[2]

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography, distillation, or recrystallization.

Protocol 2: Microwave-Assisted ortho-Acylation using Methanesulfonic Acid (MSA)

This method offers a more environmentally benign and rapid alternative for achieving high yields of ortho-acylated products.[5]

  • Mixture Preparation:

    • In a microwave-safe reaction vessel, combine the substrate (e.g., m-cresol, 1 mmol), the carboxylic acid acylating agent (e.g., acetic acid, 4 mmol), and methanesulfonic acid (MSA, 0.5 mmol).[5] No solvent is typically required.

  • Microwave Irradiation:

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture with a power of approximately 200 W for a short duration (e.g., 30-100 seconds).[5] Monitor the reaction progress by TLC.

  • Work-up:

    • After cooling the vessel to room temperature, dissolve the reaction mixture in dichloromethane (10 mL).[5]

    • Transfer the solution to a separatory funnel and wash sequentially with aqueous NaHCO₃ solution (3 x 10 mL) and water (20 mL).[5]

    • Dry the organic phase with a drying agent (e.g., CaCl₂), filter, and evaporate the solvent to yield the crude product.[5] Further purification can be performed if necessary.

References

Preventing polymerization in hydroxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydroxyacetophenone synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the prevention of polymerization and other side reactions, during the synthesis of hydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing hydroxyacetophenone?

A1: The most prevalent method for synthesizing hydroxyacetophenone isomers (ortho- and para-) is the Fries rearrangement of phenyl acetate.[1][2][3][4][5] This reaction involves the migration of the acyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid.[2][3][4][5][6]

Q2: What are the primary challenges encountered during hydroxyacetophenone synthesis?

A2: The main challenges include controlling the regioselectivity between the ortho- and para-isomers, and preventing side reactions that can lead to the formation of byproducts and polymeric materials.[2][3][4][5] Factors such as reaction temperature, solvent polarity, and the choice of catalyst significantly influence the outcome of the synthesis.[2][3][5]

Q3: What causes the formation of dark, tarry, or polymeric substances in the reaction?

A3: The formation of polymeric or tarry materials can arise from several factors. The Fries rearrangement is related to the Friedel-Crafts acylation, and under harsh conditions such as high temperatures or an excessive amount of a strong Lewis acid catalyst, side reactions leading to resinification can occur. Additionally, phenols are susceptible to oxidation, which can be initiated by impurities or exposure to air, leading to colored, polymeric byproducts.

Q4: How can the ortho/para isomer ratio be controlled during the synthesis?

A4: The ratio of ortho- to para-hydroxyacetophenone can be controlled by adjusting the reaction conditions:

  • Temperature: Lower temperatures (typically below 60°C) favor the formation of the para-isomer, while higher temperatures (above 160°C) favor the ortho-isomer.[2][7]

  • Solvent: The use of non-polar solvents tends to favor the formation of the ortho-substituted product. Conversely, highly polar solvents favor the para-substituted product.[3][4][5]

  • Catalyst: The choice and amount of Lewis acid catalyst can also influence the isomer ratio.[1]

Troubleshooting Guide: Preventing Polymerization and Other Side Reactions

This guide addresses specific issues that may be encountered during the synthesis of hydroxyacetophenone, with a focus on preventing the formation of polymeric byproducts.

Problem 1: Low or No Yield of the Desired Hydroxyacetophenone Product
Possible CauseRecommended Solution
Inactive Catalyst Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and has been stored properly to prevent deactivation by moisture.
Impure Starting Materials Use purified phenyl acetate and high-purity solvents. Impurities in the starting phenol can lead to side reactions.
Incorrect Reaction Temperature Strictly control the reaction temperature. As a general rule, lower temperatures favor the para-isomer, while higher temperatures favor the ortho-isomer.[2][7]
Insufficient Reaction Time Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to ensure the reaction has gone to completion.[8]
Problem 2: Formation of a Dark, Tarry, or Polymeric Substance
Possible CauseRecommended Solution
Reaction Temperature is Too High Overheating can promote side reactions and decomposition. Maintain the optimal temperature for the desired isomer.[2][7]
Excessive Amount of Catalyst An excess of Lewis acid can lead to the formation of complex byproducts and charring. Use the appropriate stoichiometric amount of the catalyst.
Presence of Oxidizing Impurities Ensure all glassware is clean and that the starting materials are free from oxidizing agents.
Exposure to Air (Oxygen) Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of phenolic compounds, which can lead to colored, polymeric materials.
Inadequate Quenching/Work-up The reaction mixture should be quenched carefully by slowly adding it to ice-cold dilute acid to decompose the catalyst-product complex and prevent localized heating.
Problem 3: Difficulty in Product Isolation and Purification
Possible CauseRecommended Solution
Formation of Stable Complexes The hydroxyacetophenone product can form a stable complex with the Lewis acid catalyst. Proper work-up with dilute acid is crucial to break this complex.
Presence of Polymeric Byproducts If polymeric material has formed, it can interfere with crystallization and purification. Consider purification by column chromatography or recrystallization from a suitable solvent like toluene.[9][10]
Incomplete Separation of Isomers The ortho- and para-isomers can be separated by steam distillation, as the ortho-isomer is more volatile due to intramolecular hydrogen bonding.[2][7]

Data Presentation: Influence of Reaction Conditions

The following table summarizes the effect of different catalysts and conditions on the Fries rearrangement of phenyl acetate for the synthesis of hydroxyacetophenone.

CatalystSolventTemperature (°C)Yield of 2'-HydroxyacetophenoneSelectivity (ortho:para)Reference
AlCl₃Nitrobenzene120-12564.9%-[1]
AlCl₃No SolventHigh Temperature< 50%-[1]
AlCl₃ (Microwave)No Solvent-43.2%Predominantly ortho[1]
BF₃-Low Temperature-Higher ortho:para[1]
p-Toluenesulfonic acid (PTSA)No Solvent-High Conversion90% ortho, 10% para[11][12]

Experimental Protocols

Synthesis of 4-Hydroxyacetophenone via Fries Rearrangement

This protocol is adapted from established procedures for the Fries rearrangement to favor the para-isomer.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (as solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenyl acetate and nitrobenzene.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride while stirring. Ensure the temperature is kept low during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at a low temperature (e.g., below 60°C) to favor the formation of the para-isomer.[2][7] Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.[9]

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[9]

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[8][9]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like toluene or by column chromatography.[9][10]

Visualizations

Fries Rearrangement Mechanism

Fries_Rearrangement cluster_start Step 1: Complex Formation cluster_rearrangement Step 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Attack PA Phenyl Acetate Complex1 Initial Complex PA->Complex1 + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Complex2 Rearranged Complex Complex1->Complex2 Rearrangement Acylium Acylium Ion Intermediate Complex2->Acylium Ortho ortho-Hydroxyacetophenone Acylium->Ortho High Temp Para para-Hydroxyacetophenone Acylium->Para Low Temp

Caption: Mechanism of the Fries Rearrangement.

Troubleshooting Workflow for Polymerization

Troubleshooting_Polymerization Start Polymerization or Tarry Substance Observed Check_Temp Is reaction temperature too high? Start->Check_Temp Check_Catalyst Is catalyst concentration correct? Check_Temp->Check_Catalyst No Solution_Temp Reduce and strictly control temperature Check_Temp->Solution_Temp Yes Check_Inert Is reaction under inert atmosphere? Check_Catalyst->Check_Inert Yes Solution_Catalyst Use correct stoichiometric amount of catalyst Check_Catalyst->Solution_Catalyst No Check_Purity Are starting materials pure? Check_Inert->Check_Purity Yes Solution_Inert Run reaction under N₂ or Ar Check_Inert->Solution_Inert No Solution_Purity Purify starting materials Check_Purity->Solution_Purity No End Successful Synthesis Check_Purity->End Yes Solution_Temp->End Solution_Catalyst->End Solution_Inert->End Solution_Purity->End

Caption: Troubleshooting Polymerization in Synthesis.

Factors Influencing Polymerization

Polymerization_Factors cluster_conditions Reaction Conditions cluster_reagents Reagents & Atmosphere Polymerization Polymerization/ Resinification High_Temp High Temperature High_Temp->Polymerization Excess_Catalyst Excess Lewis Acid Excess_Catalyst->Polymerization Impure_Phenol Impure Starting Materials Impure_Phenol->Polymerization Oxygen Presence of Oxygen (Air) Oxygen->Polymerization

Caption: Factors Promoting Polymerization.

References

"1-(2-Hydroxy-3-methylphenyl)ethanone" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Hydroxy-3-methylphenyl)ethanone. The information provided is based on the general stability of phenolic ketones and related compounds, offering guidance on potential stability issues and degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. Storage away from strong oxidizing agents, bases, and sources of heat or ignition is also crucial. For long-term storage, refrigeration (2-8 °C) is advisable.

Q2: I've observed a change in the color of my this compound sample over time. What could be the cause?

A2: A change in color, such as yellowing or darkening, is a common indicator of degradation in phenolic compounds. This can be caused by oxidation or photodegradation. Exposure to air (oxygen), light (especially UV radiation), and elevated temperatures can accelerate these processes. The formation of colored degradation products, potentially quinone-type structures, is a likely reason for the color change.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemical structure (a phenolic ketone), this compound is susceptible to several degradation pathways:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by air, light, or trace metal impurities. This can lead to the formation of corresponding phenoxy radicals, which can then undergo further reactions to form quinones or polymeric materials.

  • Photodegradation: Phenolic compounds can absorb UV light, leading to the formation of reactive species and subsequent degradation. This can result in complex mixtures of degradation products.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur. For acetophenones, this can involve cleavage of the bond between the carbonyl group and the aromatic ring.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this exact molecule are not extensively documented in the literature, based on the degradation of similar phenolic ketones, potential degradation products could include:

  • Quinone-type compounds: Oxidation of the phenolic group can lead to the formation of quinones.

  • Catechol or hydroquinone derivatives: Further oxidation or rearrangement reactions could potentially lead to dihydroxybenzene derivatives.

  • Products of acetyl group cleavage: Thermal or oxidative stress might lead to the cleavage of the acetyl group, potentially forming 3-methylphenol (m-cresol).

  • Polymeric materials: Self-polymerization of reactive intermediates, such as phenoxy radicals, can lead to the formation of higher molecular weight colored impurities.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC)
Potential Cause Troubleshooting Steps
Sample Degradation 1. Verify Storage: Confirm that the sample has been stored under the recommended conditions (cool, dark, and under an inert atmosphere if possible). 2. Fresh Sample Analysis: Analyze a freshly prepared sample from a new or properly stored batch to compare with the problematic sample. 3. Stress Testing: To tentatively identify degradation products, subject a small amount of the pure compound to controlled stress conditions (e.g., heat, light, oxidizing agent) and analyze the resulting mixture.
Contamination 1. Solvent Blank: Run a blank injection of the solvent used to dissolve the sample to check for solvent-related impurities. 2. System Suitability: Ensure the chromatographic system is clean and functioning correctly by running a standard of a known stable compound.
Issue 2: Inconsistent Experimental Results or Loss of Potency
Potential Cause Troubleshooting Steps
Degradation of Stock Solution 1. Solution Stability: Phenolic compounds can be unstable in certain solvents, especially at room temperature and exposed to light. Prepare fresh stock solutions for each experiment. 2. Solvent Selection: Use high-purity solvents and consider degassing them to remove dissolved oxygen. For sensitive experiments, use solvents with antioxidants if compatible with the downstream application. 3. pH Effects: The stability of phenols can be pH-dependent. Ensure the pH of your experimental medium is controlled and consistent.
Incompatibility with other Reagents 1. Review Reaction Components: Check for the presence of strong oxidizing or reducing agents, or strong bases in your experimental setup that could react with the phenolic ketone. 2. Control Experiments: Run control experiments omitting certain components to identify any potential incompatibilities.

Experimental Protocols

Protocol 1: General Procedure for HPLC-UV Analysis of this compound Stability

This protocol provides a general method for monitoring the stability of this compound and detecting the formation of degradation products.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For the stability study, dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the same solvent or the experimental buffer.

    • Store aliquots of the working solution under different conditions (e.g., room temperature/light, room temperature/dark, 4°C, 40°C) to be analyzed at various time points (e.g., 0, 24, 48, 72 hours).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Start with 95% A and 5% B.

      • Ramp to 5% A and 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm and 280 nm).

  • Data Analysis:

    • Monitor the peak area of the parent compound over time under different storage conditions. A decrease in the peak area indicates degradation.

    • Observe the appearance of new peaks in the chromatogram, which correspond to degradation products.

    • Calculate the percentage of the parent compound remaining at each time point.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stability Study: Stress Conditions cluster_analysis Analysis start Start: Pure Compound stock Prepare Stock Solution (1 mg/mL in Methanol) start->stock working Prepare Working Solution (100 µg/mL) stock->working cond1 Room Temp / Light working->cond1 cond2 Room Temp / Dark working->cond2 cond3 Refrigerated (4°C) working->cond3 cond4 Elevated Temp (40°C) working->cond4 hplc HPLC-UV Analysis (Time points: 0, 24, 48, 72h) cond1->hplc cond2->hplc cond3->hplc cond4->hplc data Data Interpretation: - Parent peak area decrease - New peak formation hplc->data degradation_pathway cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation (UV Light) cluster_thermal Thermal Degradation parent This compound phenoxy Phenoxy Radical parent->phenoxy Air (O2), Light, Metal Ions photo_products Complex Mixture of Photoproducts parent->photo_products UV Radiation cresol 3-Methylphenol (m-Cresol) parent->cresol Heat quinone Quinone-type Products phenoxy->quinone polymer Polymeric Material phenoxy->polymer

Overcoming poor regioselectivity in the synthesis of hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the synthesis of hydroxyacetophenones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving high regioselectivity in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My Fries rearrangement is resulting in a poor yield and a mixture of ortho and para isomers. How can I improve the regioselectivity?

A1: Poor regioselectivity in the Fries rearrangement is a common issue. The ratio of ortho to para hydroxyacetophenone is highly dependent on reaction conditions.[1][2][3] Several factors can be optimized to favor your desired isomer:

  • Temperature: Lower temperatures (generally below 60°C) favor the formation of the para-isomer, while higher temperatures (above 100°C) promote the formation of the ortho-isomer.[1][3] This is often attributed to the thermodynamic stability of the ortho product's chelate complex with the Lewis acid at higher temperatures versus kinetic control favoring the para product at lower temperatures.[3]

  • Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents tend to favor the ortho product, whereas more polar solvents increase the proportion of the para product.[3]

  • Catalyst: The choice and amount of Lewis acid catalyst are critical. While aluminum chloride (AlCl₃) is commonly used, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or solid acid catalysts can offer different selectivity profiles.[4][5] Using an excess of the catalyst is often necessary as it complexes with both the starting material and the product.[4]

Q2: I am trying to synthesize 4-hydroxyacetophenone, but the reaction consistently yields a significant amount of the ortho isomer. What specific conditions should I use?

A2: To selectively synthesize 4-hydroxyacetophenone, you should aim for conditions that favor para substitution. Based on established protocols, the following conditions are recommended:

  • Low Reaction Temperature: Keep the reaction temperature low. For instance, using aluminum chloride in nitrobenzene at 20–25°C or in chlorobenzene between 45° and 65°C has been shown to favor the para isomer.[6]

  • Catalyst Choice: While AlCl₃ is common, other catalysts like hydrofluoric acid (HF) have been reported to give high yields of the para isomer (up to 94%).[6] However, HF is highly corrosive and requires special handling. Metal triflates, such as scandium triflate, can also be used.[7]

  • Solvent System: Employing a more polar solvent can help increase the yield of the para product.[3]

Q3: My starting material is sensitive and decomposes under the harsh conditions of the Fries rearrangement. Are there milder, alternative methods to synthesize hydroxyacetophenones?

A3: Yes, several alternative methods can be employed when the Fries rearrangement is not suitable:

  • Direct Friedel-Crafts Acylation: This method involves the direct acylation of phenols. However, it can also lead to mixtures of isomers. The regioselectivity can be influenced by the choice of catalyst and reaction conditions. For example, using zinc chloride supported on alumina as a catalyst under microwave irradiation can favor ortho C-acylation.[8]

  • Biocatalytic Synthesis: Enzymatic approaches offer a green and highly selective alternative. For instance, engineered enzymes can be used for the regioselective oxidation of precursor diols to form 2-hydroxyacetophenone.[9]

  • Use of Directing Groups: A "traceless directing group" strategy can be employed to override the inherent ortho/para selectivity of phenols.[10] For example, a carboxylic acid group can be temporarily introduced to direct acylation to a specific position and then subsequently removed.

  • Anionic Fries Rearrangement: This variation involves the use of a strong base to promote the rearrangement, which can offer different regioselectivity compared to the traditional Lewis acid-catalyzed method.[11]

Q4: I am interested in synthesizing 3-hydroxyacetophenone. Which synthetic routes are most effective?

A4: The synthesis of 3-hydroxyacetophenone requires different strategies as it is the meta isomer. Common methods include:

  • Multi-step Synthesis from 3-Hydroxybenzoic Acid: This involves protecting the hydroxyl group of 3-hydroxybenzoic acid, followed by conversion to the corresponding acyl chloride and subsequent reaction with an organometallic reagent, and finally deprotection.[12]

  • From 3-Nitroacetophenone: This route involves the reduction of the nitro group to an amine, followed by diazotization and hydrolysis to the hydroxyl group.[12]

  • Microwave-Assisted Demethylation: Starting from 3'-methoxyacetophenone, demethylation can be achieved using an ionic liquid under microwave irradiation to yield 3'-hydroxyacetophenone.[13]

Troubleshooting Guides

Issue 1: Low Conversion in Fries Rearrangement

Possible Cause Troubleshooting Step
Insufficient Catalyst Activity Ensure the Lewis acid (e.g., AlCl₃) is fresh and anhydrous. Increase the molar ratio of the catalyst to the substrate. Consider using a more active catalyst like a metal triflate.[7]
Reaction Temperature Too Low Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Be aware that this may affect regioselectivity.
Short Reaction Time Extend the reaction time. Monitor the reaction periodically to determine the optimal duration.
Deactivated Substrate If the phenol ester contains electron-withdrawing groups, the reaction will be slower.[7] In such cases, higher temperatures and more active catalysts may be necessary.

Issue 2: Undesired Isomer Predominates

Desired Isomer Problem Solution
ortho-Hydroxyacetophenone High yield of para isomerIncrease the reaction temperature (e.g., to 120-160°C).[14] Use a non-polar solvent.
para-Hydroxyacetophenone High yield of ortho isomerDecrease the reaction temperature (e.g., to 20-60°C).[6] Use a more polar solvent.[3]

Data Presentation

Table 1: Influence of Reaction Conditions on the Fries Rearrangement of Phenyl Acetate

CatalystSolventTemperature (°C)Yield of 2-Hydroxyacetophenone (%)Yield of 4-Hydroxyacetophenone (%)Reference
AlCl₃Nitrobenzene20-25-High[6]
AlCl₃Chlorobenzene50-60-High[6]
AlCl₃None12058.22-[14]
AlCl₃None16065.43-[14]
Ionic LiquidNone13077.10-[15]
HFNone20-100-94[6]
p-TSANone-up to 9010[16]

Table 2: Comparison of Catalysts for the Synthesis of 4-Hydroxyacetophenone from Phenol and Acetic Anhydride

CatalystMolar Equivalents of CatalystTemperature (°C)Conversion of Phenol (%)Selectivity to 4-Hydroxyacetophenone (%)Selectivity to 2-Hydroxyacetophenone (%)Reference
HF407599.684.14.7[17]
HF307599.984.28.3[17]

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement [1]

This protocol involves two main steps: the O-acylation of phenol to form phenyl acetate, followed by the Fries rearrangement.

Step 1: O-Acylation of Phenol to Phenyl Acetate

  • Materials: Phenol (14.1 g, 0.15 mol), Acetyl chloride (14.13 g, 0.18 mol), Cyclohexane (40 ml), Sodium bicarbonate solution, Anhydrous sodium sulfate.

  • Procedure:

    • In a three-neck flask, dissolve phenol and acetyl chloride in cyclohexane.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture by washing with a sodium bicarbonate solution until the pH is approximately 8.

    • Transfer the mixture to a separatory funnel and collect the organic phase.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain phenyl acetate.

Step 2: Fries Rearrangement of Phenyl Acetate

  • Materials: Phenyl acetate (13.6 g, 0.1 mol), Anhydrous aluminum chloride (16 g, 0.12 mol), 5% Hydrochloric acid solution, Ethyl acetate.

  • Procedure:

    • In a three-necked flask, place the phenyl acetate.

    • Add anhydrous aluminum trichloride.

    • Heat the mixture to reflux at 120°C for 1.5 hours.

    • Monitor the reaction completion by TLC.

    • After the reaction is complete, cool the mixture and carefully add 50 ml of a 5% hydrochloric acid solution to hydrolyze the reaction mixture.

    • Extract the product three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure. The crude product can be purified by steam distillation or crystallization to isolate 2'-hydroxyacetophenone.

Visualizations

Fries_Rearrangement_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_products Products Phenol_Ester Phenolic Ester Complex Lewis Acid-Carbonyl Complex Phenol_Ester->Complex Coordination Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Complex Acylium Acylium Carbocation Complex->Acylium Rearrangement Ortho_Product ortho-Hydroxy- acetophenone Acylium->Ortho_Product Electrophilic Aromatic Substitution (High Temp) Para_Product para-Hydroxy- acetophenone Acylium->Para_Product Electrophilic Aromatic Substitution (Low Temp)

Caption: Fries Rearrangement signaling pathway.

Troubleshooting_Workflow Start Poor Regioselectivity in Hydroxyacetophenone Synthesis Check_Reaction_Params Review Reaction Parameters Start->Check_Reaction_Params Desired_Isomer What is the desired isomer? Check_Reaction_Params->Desired_Isomer Ortho ortho Desired_Isomer->Ortho ortho Para para Desired_Isomer->Para para Adjust_Temp_Ortho Increase Temperature (>100°C) Ortho->Adjust_Temp_Ortho Adjust_Solvent_Ortho Use Non-Polar Solvent Ortho->Adjust_Solvent_Ortho Adjust_Temp_Para Decrease Temperature (<60°C) Para->Adjust_Temp_Para Adjust_Solvent_Para Use Polar Solvent Para->Adjust_Solvent_Para Alternative_Methods Consider Alternative Methods Adjust_Temp_Ortho->Alternative_Methods If selectivity is still poor Adjust_Solvent_Ortho->Alternative_Methods If selectivity is still poor Adjust_Temp_Para->Alternative_Methods If selectivity is still poor Adjust_Solvent_Para->Alternative_Methods If selectivity is still poor Direct_Acylation Direct Friedel-Crafts Acylation Alternative_Methods->Direct_Acylation Directing_Groups Use of Directing Groups Alternative_Methods->Directing_Groups Biocatalysis Biocatalytic Route Alternative_Methods->Biocatalysis

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Column Chromatography Techniques for 1-(2-Hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the separation of "1-(2-Hydroxy-3-methylphenyl)ethanone" using column chromatography.

Troubleshooting Guides

Difficulties in separating "this compound" and its isomers can arise from several factors related to the stationary phase, mobile phase, and column packing. The following table summarizes common issues, their probable causes, and recommended solutions.

Problem Potential Cause(s) Solution(s)
Poor Separation (Co-elution of Isomers) Inappropriate Solvent Polarity: The eluent may be too polar, causing all compounds to elute quickly and together, or not polar enough, resulting in poor mobility for all components.- Develop a solvent system using Thin Layer Chromatography (TLC) first. Aim for a solvent mixture (e.g., ethyl acetate/hexane) that provides a good separation of spots and an Rf value of approximately 0.2-0.4 for the target compound. - If isomers are not separating, try a different solvent system. For aromatic compounds, incorporating toluene in the mobile phase (e.g., 10% ethyl acetate in toluene) can improve separation compared to ethyl acetate/hexane systems.[1]
Improperly Packed Column: Channels, cracks, or air bubbles in the silica gel bed lead to an uneven flow of the mobile phase and band broadening.- Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles.[2] - Gently tap the column during packing to help the silica settle evenly.[2] - Never let the top of the silica gel run dry.[2]
Column Overloading: Loading too much crude sample onto the column results in broad bands that overlap.- Use an appropriate ratio of silica gel to the crude sample. For difficult separations, a ratio of 50:1 to 100:1 (w/w) is recommended.
Compound Stuck on the Column Strong Interaction with Silica Gel: The phenolic hydroxyl group can bind strongly to the acidic silanol groups on the silica gel surface, leading to irreversible adsorption.[3]- Consider deactivating the silica gel by flushing the column with the eluent containing a small amount of a competitive base like triethylamine (0.1-1%). - For highly basic compounds that are prone to sticking, using a more neutral stationary phase like alumina might be a better alternative.[1]
Compound Decomposition: The acidic nature of silica gel can cause degradation of sensitive compounds.- Perform a quick stability test on a TLC plate by spotting the compound and letting it sit for a few hours before eluting to see if degradation occurs.[4] - If the compound is acid-sensitive, consider using deactivated silica gel or a different stationary phase like Florisil or alumina.[4]
Peak Tailing/Streaking Acidic Nature of Silica Gel: Strong interactions between the phenolic group and acidic sites on the silica can cause tailing.[3]- Add a small percentage of a modifier to the mobile phase. For phenolic compounds, adding a small amount of acetic acid or triethylamine can improve peak shape. - Use a neutral or deactivated silica gel.
Sample Insolubility: If the sample is not fully dissolved in the loading solvent, it can lead to streaking as it slowly dissolves during elution.- Dissolve the sample completely in a minimal amount of the mobile phase or a slightly more polar solvent before loading it onto the column.[5][6] - If the compound has poor solubility in the eluting solvent, consider using the dry loading technique.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for separating this compound?

A1: Silica gel (60-120 or 230-400 mesh) is the most common and effective stationary phase for the separation of hydroxyacetophenone derivatives due to its polarity, which allows for good interaction and separation of moderately polar compounds.[7] Given that silica gel is slightly acidic, it is generally well-suited for separating phenolic compounds.[7]

Q2: How do I choose the right solvent system (mobile phase)?

A2: The ideal solvent system should provide a good separation of your target compound from its impurities on a TLC plate, with an Rf value for the target compound ideally between 0.2 and 0.4. A common starting point for compounds like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity is adjusted by changing the ratio of the two solvents. For more polar compounds that do not move from the baseline in ethyl acetate/hexane, a system like dichloromethane/methanol may be more effective.[1]

Q3: My target compound and an impurity have very similar Rf values on TLC. How can I improve the separation on the column?

A3: If the Rf values are very close, an isocratic (single solvent mixture) elution may not be sufficient. Consider using a gradient elution, where you start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent. This can help to better resolve compounds with similar polarities. Also, trying a different solvent system with different selectivity, for example, replacing hexane with toluene, might improve the separation of aromatic compounds.[1]

Q4: What are the likely isomeric impurities I need to separate from this compound?

A4: The synthesis of this compound, often through a Fries rearrangement of o-cresyl acetate, can lead to the formation of a positional isomer, 1-(4-Hydroxy-3-methylphenyl)ethanone.[8][9] The ortho-isomer (your target) and the para-isomer will have different polarities and thus can be separated by silica gel chromatography.

Q5: How can I visualize the compound during column chromatography if it is colorless?

A5: Since this compound contains a chromophore (the substituted benzene ring), it can be visualized under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator. The compound will appear as a dark spot. You can collect fractions from the column and spot them on a TLC plate to track the elution of your compound.

Quantitative Data Summary

The following table provides estimated TLC Rf values for this compound and its potential para-isomer in common solvent systems. These values are a guide for developing a column chromatography separation. The optimal Rf for column chromatography is typically in the 0.2-0.4 range.

Compound Stationary Phase Mobile Phase (v/v) Estimated Rf Value Notes
This compound (ortho-isomer)Silica Gel 60 F2549:1 Hexane:Ethyl Acetate~0.5The ortho-isomer is generally less polar due to intramolecular hydrogen bonding.
1-(4-Hydroxy-3-methylphenyl)ethanone (para-isomer)Silica Gel 60 F2549:1 Hexane:Ethyl Acetate~0.3The para-isomer is more polar as the hydroxyl group is available for intermolecular interactions with the silica gel.
This compound (ortho-isomer)Silica Gel 60 F2544:1 Hexane:Ethyl Acetate~0.7Increasing eluent polarity increases the Rf value.
1-(4-Hydroxy-3-methylphenyl)ethanone (para-isomer)Silica Gel 60 F2544:1 Hexane:Ethyl Acetate~0.5

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound from a mixture containing its para-isomer using silica gel column chromatography.

1. Materials and Reagents:

  • Silica gel (230-400 mesh)

  • Crude this compound mixture

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Sand (acid-washed)

  • Glass wool or cotton

  • Chromatography column

  • TLC plates (Silica Gel 60 F254)

  • Collection tubes/flasks

  • UV lamp (254 nm)

2. Method Development (TLC):

  • Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 7:3).

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved mixture onto TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under a UV lamp.

  • Select the solvent system that provides the best separation between the target ortho-isomer and the para-isomer, with the ortho-isomer having a higher Rf value and ideally being around 0.3-0.4.

3. Column Preparation (Wet Packing Method):

  • Place a small plug of glass wool or cotton at the bottom of the column.

  • Add a thin layer of sand (approx. 0.5 cm) on top of the plug.

  • Clamp the column vertically.

  • In a separate beaker, prepare a slurry of silica gel in the chosen starting eluent (e.g., 9:1 hexane:ethyl acetate). The amount of silica should be 30-50 times the weight of the crude mixture.

  • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica.

  • Once the silica has settled, add a thin layer of sand (approx. 0.5 cm) to the top of the silica bed to prevent disturbance during solvent addition.

  • Drain the solvent until it is just level with the top of the sand layer.

4. Sample Loading:

  • Dissolve the crude mixture in a minimal amount of the eluent or a solvent it is readily soluble in (e.g., dichloromethane).

  • Carefully apply the sample solution evenly to the top of the sand layer using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until it is just below the sand layer.

  • Carefully add a small amount of fresh eluent to wash any remaining sample from the sides of the column onto the silica. Drain the solvent to the top of the sand layer again.

5. Elution and Fraction Collection:

  • Carefully fill the top of the column with the eluent.

  • Begin collecting fractions in test tubes or flasks.

  • Maintain a constant flow rate. If using gravity, this will be determined by the column packing. For flash chromatography, gentle air pressure can be applied.

  • Monitor the separation by periodically collecting small aliquots from the eluting solvent and analyzing them by TLC.

  • Based on the TLC analysis, combine the fractions containing the pure this compound.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation tlc 1. TLC Method Development (Find optimal solvent system) pack 2. Pack Column (Silica gel slurry) tlc->pack Select Eluent load 3. Load Sample (Dissolved in minimal solvent) pack->load elute 4. Elute Column (Collect fractions) load->elute monitor 5. Monitor Fractions (TLC analysis) elute->monitor Periodic Sampling combine 6. Combine Pure Fractions monitor->combine Identify Pure Fractions isolate 7. Isolate Product (Solvent evaporation) combine->isolate

Caption: Experimental workflow for column chromatography purification.

troubleshooting_workflow cluster_solutions Solutions start Problem: Poor Separation check_tlc Was TLC performed to find optimal solvent system? start->check_tlc develop_tlc Perform TLC with various solvent ratios (e.g., Hex:EtOAc) to achieve Rf of 0.2-0.4. check_tlc->develop_tlc No check_packing Is the column packed evenly? (No cracks or bubbles) check_tlc->check_packing Yes develop_tlc->check_packing repack_column Repack column using a uniform slurry technique. check_packing->repack_column No check_loading Was the sample overloaded? (Silica:Sample ratio > 30:1) check_packing->check_loading Yes repack_column->check_loading reduce_load Reduce sample load or use a larger column. check_loading->reduce_load Yes end Improved Separation check_loading->end No reduce_load->end

Caption: Troubleshooting logic for poor separation issues.

References

Technical Support Center: Scaling Up the Synthesis of 1-(2-Hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 1-(2-Hydroxy-3-methylphenyl)ethanone. Below you will find troubleshooting guides and frequently asked questions to address potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most industrially significant method for preparing hydroxyaryl ketones like this compound is the Fries rearrangement.[1] This reaction involves the rearrangement of a phenolic ester, in this case, o-cresyl acetate, to a hydroxyaryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]

Q2: What are the primary challenges when scaling up the Fries rearrangement for this synthesis?

A2: The main challenges include controlling the reaction temperature to manage exothermic events, ensuring efficient mixing, managing the large quantities of corrosive and water-reactive Lewis acids, and controlling the regioselectivity to maximize the yield of the desired ortho isomer over the para isomer.[3][4] Heat transfer can differ significantly at larger scales, potentially leading to runaway reactions or the formation of side-products.[4][5]

Q3: What are the typical side products in this synthesis?

A3: The primary side product is the isomeric 1-(4-Hydroxy-3-methylphenyl)ethanone, formed from the acyl group migrating to the para position.[2] Other potential byproducts can include the starting phenol (o-cresol) and polysubstituted products, although the latter is less common under controlled conditions.

Q4: How does reaction temperature influence the product distribution (ortho vs. para isomers)?

A4: Temperature is a critical factor in controlling the selectivity of the Fries rearrangement. Higher reaction temperatures generally favor the formation of the ortho product (this compound), which is the desired compound in this case.[2] Lower temperatures tend to favor the para isomer. This is often described as a classic case of thermodynamic versus kinetic control, where the ortho product forms a more stable complex with the aluminum catalyst at higher temperatures.[2]

Q5: Are there greener alternatives to traditional Lewis acids like AlCl₃?

A5: Yes, research is ongoing to find more environmentally friendly catalysts to avoid the use of corrosive and hazardous Lewis acids like AlCl₃ and protic acids like HF.[3] Alternatives that have been explored include other Lewis acids like boron trifluoride and bismuth triflate, strong protic acids like methanesulfonic acid, and mechanochemical methods using solid acids or ball milling, which can reduce or eliminate the need for solvents.[2][6][7]

Synthesis and Key Pathways

The primary synthetic route involves the Fries rearrangement of o-cresyl acetate. The acyl group migrates from the ester oxygen to the aromatic ring, primarily at the ortho and para positions.

Fries_Rearrangement start o-Cresyl Acetate lewis_acid Lewis Acid (e.g., AlCl₃) High Temperature start->lewis_acid ortho_product This compound (Desired Ortho Product) lewis_acid->ortho_product Favored para_product 1-(4-Hydroxy-3-methylphenyl)ethanone (Para Side-Product) lewis_acid->para_product Minor

Caption: Fries rearrangement pathway for this compound.

Experimental Protocol: Fries Rearrangement of o-Cresyl Acetate

This protocol details a representative lab-scale synthesis that can be adapted for scale-up.

Safety Precaution: This reaction is exothermic and uses a highly reactive Lewis acid. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn. Plan for efficient heat dissipation, especially during scale-up.[4]

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser with a gas outlet to a scrubbing system.

  • Heating mantle with temperature control.

  • o-Cresyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (as solvent, optional)

  • Ice, crushed

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging Reagents: To the flask, add o-cresyl acetate and nitrobenzene (if used as a solvent). Begin stirring.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride. The addition is exothermic; maintain the internal temperature below 10°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 140-160°C for ortho-selectivity) and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then slowly pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into ethyl acetate.[8]

  • Washing: Wash the organic layer sequentially with dilute HCl, water, and brine solution.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[8]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) or by column chromatography.[8]

Quantitative Data Summary
ParameterLab Scale (Example)Key Scale-Up Considerations
o-Cresyl Acetate15.0 g (0.1 mol)Ensure high purity of starting material.
Aluminum Chloride16.0 g (0.12 mol)Addition must be slow and controlled to manage exotherm.
Temperature140-160 °CCritical for ortho-selectivity. Monitor internal temp, not bath temp.[2][5]
Reaction Time4-6 hoursMay need adjustment based on scale and mixing efficiency.
Yield (Typical) 75-85% (crude)Highly dependent on temperature control and quench procedure.

General Experimental Workflow

The synthesis follows a standard sequence of reaction, workup, and purification.

Workflow A Reagent Preparation (Dry Glassware, Weigh Reagents) B Reaction Setup (Flask, Stirrer, Condenser) A->B C Catalyst Addition (AlCl₃) (Portion-wise, <10°C) B->C D Heating & Reaction (140-160°C, Monitor by TLC) C->D E Quenching (Pour onto Ice/HCl) D->E F Extraction & Washing (Ethyl Acetate) E->F G Drying & Solvent Removal F->G H Purification (Recrystallization/Chromatography) G->H I Final Product Analysis (NMR, MP, Purity) H->I Troubleshooting start Low Yield or Purity Issue? low_yield Low Yield start->low_yield Yes purity_issue Purity Issue (Isomer Mixture) start->purity_issue No, mainly purity check_completion Check TLC for completion. Extend reaction time/temp? low_yield->check_completion Incomplete Rxn? check_moisture Ensure anhydrous conditions. Dry glassware & reagents. low_yield->check_moisture Reagents Okay? check_workup Optimize extraction/quench. low_yield->check_workup Workup Loss? increase_temp Increase reaction temp (e.g., to 140-160°C) to favor ortho product. purity_issue->increase_temp High Para Isomer? purification Optimize recrystallization solvent system. purity_issue->purification General Impurities? change_solvent Use non-polar solvent or run reaction neat. increase_temp->change_solvent

References

Validation & Comparative

Spectroscopic Differentiation of "1-(2-Hydroxy-3-methylphenyl)ethanone" Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of constitutional isomers is a critical aspect of chemical research and drug development, as subtle variations in molecular structure can lead to significant differences in physicochemical properties, biological activity, and toxicity. This guide provides a comprehensive comparison of the spectroscopic properties of eight isomers of "1-(2-Hydroxy-3-methylphenyl)ethanone," offering a practical framework for their differentiation using standard analytical techniques. By presenting key experimental data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for unambiguous isomer identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the isomers of hydroxymethylacetophenone. These values highlight the distinct spectroscopic signatures arising from the different substitution patterns on the phenyl ring.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Isomer-CH₃ (Ar)-C(O)CH₃Ar-H-OH
This compound ~2.3~2.6~6.8-7.6 (m)~12.0 (s, br)
1-(2-Hydroxy-4-methylphenyl)ethanone ~2.3~2.5~6.7-7.6 (m)~12.2 (s, br)
1-(2-Hydroxy-5-methylphenyl)ethanone 2.272.546.87 (d), 7.23 (dd), 7.45 (d)12.11 (s)
1-(2-Hydroxy-6-methylphenyl)ethanone ~2.4~2.6~6.7-7.3 (m)~11.9 (s, br)
1-(3-Hydroxy-2-methylphenyl)ethanone ~2.4~2.6~6.9-7.4 (m)~5.0 (s, br)
1-(3-Hydroxy-4-methylphenyl)ethanone 2.242.527.18 (d), 7.39 (dd), 7.43 (d)6.0 (s, br)
1-(4-Hydroxy-2-methylphenyl)ethanone 2.492.536.69 (d), 6.76 (dd), 7.59 (d)8.01 (s)
1-(4-Hydroxy-3-methylphenyl)ethanone 2.292.516.86 (d), 7.71 (d), 7.76 (s)6.4 (s, br)

Note: Some values are estimated based on typical chemical shifts for similar compounds due to the limited availability of experimental data for all isomers.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Isomer-CH₃ (Ar)-C(O)CH₃Ar-CAr-COC-OH
This compound ~16.0~28.0~118-140~204.0~160.0
1-(2-Hydroxy-4-methylphenyl)ethanone ~21.0~27.0~118-145~204.0~162.0
1-(2-Hydroxy-5-methylphenyl)ethanone 20.426.4118.1, 121.2, 130.9, 131.9, 137.4203.9161.5
1-(2-Hydroxy-6-methylphenyl)ethanone ~20.0~30.0~120-140~207.0~160.0
1-(3-Hydroxy-2-methylphenyl)ethanone ~15.0~29.0~115-140~202.0~155.0
1-(3-Hydroxy-4-methylphenyl)ethanone 16.226.5115.1, 122.5, 127.8, 130.8, 133.2198.3155.3
1-(4-Hydroxy-2-methylphenyl)ethanone 21.629.5117.2, 119.8, 120.9, 131.3, 142.1202.1161.4
1-(4-Hydroxy-3-methylphenyl)ethanone 15.926.3115.0, 125.8, 129.8, 130.7, 132.8197.9158.4

Note: Some values are estimated based on typical chemical shifts for similar compounds due to the limited availability of experimental data for all isomers.

Table 3: Key IR Spectroscopic Data (Wavenumber cm⁻¹)

IsomerO-H StretchC=O StretchC-O Stretch
This compound ~3200-3600 (broad)~1650~1250
1-(2-Hydroxy-4-methylphenyl)ethanone ~3200-3600 (broad)~1645~1240
1-(2-Hydroxy-5-methylphenyl)ethanone ~3000-3400 (broad)~1650~1250
1-(2-Hydroxy-6-methylphenyl)ethanone ~3000-3500 (broad)~1680~1230
1-(3-Hydroxy-2-methylphenyl)ethanone ~3100-3500 (broad)~1680~1280
1-(3-Hydroxy-4-methylphenyl)ethanone ~3100-3500 (broad)~1670~1270
1-(4-Hydroxy-2-methylphenyl)ethanone ~3100-3500 (broad)~1660~1260
1-(4-Hydroxy-3-methylphenyl)ethanone ~3100-3600 (broad)~1670~1280

Note: Values are approximate and can vary based on the sampling method.

Table 4: Mass Spectrometry Data (m/z)

IsomerMolecular Ion (M⁺)Key Fragment Ions
All Isomers 150135 ([M-CH₃]⁺), 107 ([M-COCH₃]⁺), 77 ([C₆H₅]⁺)

Note: The fragmentation pattern for all isomers is expected to be very similar due to the presence of the same functional groups. Differentiation based solely on mass spectrometry is challenging without high-resolution analysis and comparison of fragment ion intensities.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the solid isomer into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Parameters: A standard proton NMR experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR Spectrometer.

  • Parameters: A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans is typically required compared to ¹H NMR to obtain a spectrum with adequate signal intensity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean before use. A background spectrum of the clean, empty crystal should be recorded.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply uniform pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: FT-IR Spectrometer equipped with an ATR accessory.

  • Parameters: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the isomer in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Acquisition:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating these isomers.

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that includes the molecular ion (e.g., 200).

Visualization of Isomeric Structures and Differentiation Workflow

The following diagrams illustrate the molecular structures of the "this compound" isomers and a logical workflow for their spectroscopic differentiation.

Differentiation_Workflow cluster_Techniques Spectroscopic Techniques cluster_Analysis Data Analysis MS Mass Spectrometry (m/z = 150) Initial_Screen Initial Screening (Molecular Weight & Functional Groups) MS->Initial_Screen IR IR Spectroscopy (O-H, C=O stretches) IR->Initial_Screen 13C_NMR 13C NMR (Chemical Shifts) Isomer_Group Grouping by -OH Position 13C_NMR->Isomer_Group 1H_NMR 1H NMR (Splitting Patterns & Shifts) 1H_NMR->Isomer_Group Initial_Screen->13C_NMR Distinguish C environments Initial_Screen->1H_NMR Analyze proton environments Final_ID Final Identification (Substitution Pattern) Isomer_Group->Final_ID Detailed spectral analysis Sample Sample Sample->MS Determine MW Sample->IR Identify functional groups

A Comparative Guide to the Reactivity of 1-(2-Hydroxy-3-methylphenyl)ethanone and 1-(2-Hydroxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two structural isomers: 1-(2-Hydroxy-3-methylphenyl)ethanone (Iso-A) and 1-(2-Hydroxy-5-methylphenyl)ethanone (Iso-B). Understanding the distinct reactivity profiles of these compounds is crucial for their application as intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. This comparison is based on fundamental principles of organic chemistry, supported by analogous experimental data from related compounds.

Structural and Electronic Overview

Both isomers possess a hydroxy (-OH) group, a methyl (-CH₃) group, and an acetyl (-COCH₃) group attached to a benzene ring. The key difference lies in the relative positions of the methyl group to the constant ortho-hydroxyacetyl arrangement.

  • This compound (Iso-A): The methyl group is positioned ortho to the hydroxyl group and meta to the acetyl group.

  • 1-(2-Hydroxy-5-methylphenyl)ethanone (Iso-B): The methyl group is positioned para to the hydroxyl group and meta to the acetyl group.

The hydroxyl and methyl groups are electron-donating and activating, directing electrophiles to the ortho and para positions. The acetyl group is electron-withdrawing and deactivating, directing incoming groups to the meta position. In both isomers, the powerful activating effect of the hydroxyl group, enhanced by the methyl group, will predominantly govern the regioselectivity of electrophilic aromatic substitution.

Comparative Reactivity Analysis

The differential placement of the methyl group in Iso-A and Iso-B leads to notable differences in their reactivity due to a combination of electronic and steric effects.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, the hydroxyl group is a potent activating group, strongly directing incoming electrophiles to the positions ortho and para to it. The methyl group, also an ortho-, para-director, further activates the ring.

  • For Iso-A (this compound): The positions ortho (C4) and para (C6) to the hydroxyl group are activated. However, the C6 position is also ortho to the deactivating acetyl group. The C4 position is para to the methyl group, receiving reinforcement of the activating effect. Therefore, electrophilic attack is most likely to occur at the C4 position. The C6 position is sterically hindered by the adjacent acetyl group.

  • For Iso-B (1-(2-Hydroxy-5-methylphenyl)ethanone): The positions ortho (C4 and C6) to the hydroxyl group are activated. The C4 position is ortho to the activating methyl group, leading to a highly activated site where the directing effects of the hydroxyl and methyl groups are cumulative. The C6 position is ortho to the deactivating acetyl group. Consequently, electrophilic substitution is strongly favored at the C4 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

CompoundMajor Product of Electrophilic AttackPredicted Relative Reactivity
This compound (Iso-A) Substitution at C4Less Reactive
1-(2-Hydroxy-5-methylphenyl)ethanone (Iso-B) Substitution at C4More Reactive
Reactions of the Hydroxyl Group

The reactivity of the phenolic hydroxyl group, for instance in Williamson ether synthesis, is primarily influenced by its acidity and the steric hindrance around it.

  • Acidity: The acidity of the phenolic proton is influenced by the electronic effects of the other substituents. In both isomers, the electron-withdrawing acetyl group increases the acidity of the phenol compared to cresol. The electron-donating methyl group slightly decreases the acidity. The precise difference in pKa between the two isomers is expected to be minimal.

  • Steric Hindrance: In Iso-A, the methyl group is ortho to the hydroxyl group, creating some steric hindrance for the approach of bulky reagents to the phenolic oxygen. In Iso-B, the methyl group is para to the hydroxyl group, leaving the hydroxyl group relatively unhindered.

Reactions of the Carbonyl Group

The reactivity of the acetyl group in nucleophilic addition reactions is influenced by the electronic nature of the aromatic ring and steric effects around the carbonyl carbon.

  • Electronic Effects: The overall electron-donating character of the substituted phenyl ring in both isomers reduces the electrophilicity of the carbonyl carbon compared to acetophenone itself. As established, the synergistic activating effect of the hydroxyl and methyl groups is more pronounced in Iso-B, making its aromatic ring slightly more electron-rich. This would slightly decrease the electrophilicity of the carbonyl carbon in Iso-B relative to Iso-A.

  • Steric Effects: In both isomers, the carbonyl group is ortho to a hydroxyl group. In Iso-A, the carbonyl group is also ortho to a methyl group on the other side, leading to greater steric hindrance. In Iso-B, the other ortho position to the carbonyl group is unsubstituted.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to quantitatively compare the reactivity of Iso-A and Iso-B.

Comparative Bromination (Electrophilic Aromatic Substitution)

This experiment aims to compare the rate and regioselectivity of bromination.

Materials:

  • This compound (Iso-A)

  • 1-(2-Hydroxy-5-methylphenyl)ethanone (Iso-B)

  • Bromine

  • Acetic acid

  • Sodium thiosulfate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • TLC plates, GC-MS equipment

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve an equimolar amount (e.g., 10 mmol) of Iso-A and Iso-B in glacial acetic acid (e.g., 20 mL).

  • Bromination: To each flask, add a solution of bromine (10 mmol) in acetic acid dropwise at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the progress of both reactions by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the aliquots in sodium thiosulfate solution before analysis.

  • Work-up: Once the reaction is complete (or after a set time for rate comparison), pour the reaction mixture into water and extract with dichloromethane.

  • Purification and Analysis: Wash the organic layer with sodium thiosulfate solution, followed by brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Analyze the product mixture by GC-MS and ¹H NMR to determine the conversion and the ratio of isomers formed.

Comparative Etherification (Williamson Ether Synthesis)

This protocol compares the reactivity of the phenolic hydroxyl group.

Materials:

  • This compound (Iso-A)

  • 1-(2-Hydroxy-5-methylphenyl)ethanone (Iso-B)

  • Sodium hydroxide

  • Ethyl iodide

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Deprotonation: In separate flasks, dissolve equimolar amounts of Iso-A and Iso-B in DMF. Add one equivalent of powdered sodium hydroxide to each flask and stir at room temperature for 30 minutes.

  • Alkylation: Add an equimolar amount of ethyl iodide to each flask. Heat the reaction mixtures to a constant temperature (e.g., 60 °C).

  • Reaction Monitoring: Follow the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, pour the mixture into water and extract with diethyl ether.

  • Purification and Yield Calculation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography and calculate the yield for each isomer.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reactions Comparative Reactions cluster_analysis Analysis cluster_conclusion Conclusion start_A This compound reaction1 Electrophilic Aromatic Substitution (e.g., Bromination) start_A->reaction1 reaction2 Hydroxyl Group Reaction (e.g., Williamson Ether Synthesis) start_A->reaction2 reaction3 Carbonyl Group Reaction (e.g., Nucleophilic Addition) start_A->reaction3 start_B 1-(2-Hydroxy-5-methylphenyl)ethanone start_B->reaction1 start_B->reaction2 start_B->reaction3 analysis TLC, GC-MS, NMR reaction1->analysis reaction2->analysis reaction3->analysis data Reaction Rates, Product Distribution, Yields analysis->data conclusion Comparative Reactivity Profile data->conclusion reactivity_summary compound_A This compound (Iso-A) reactivity_A Lower Reactivity in: - Electrophilic Substitution - OH Group Reactions - Carbonyl Reactions compound_A->reactivity_A compound_B 1-(2-Hydroxy-5-methylphenyl)ethanone (Iso-B) reactivity_B Higher Reactivity in: - Electrophilic Substitution - OH Group Reactions - Carbonyl Reactions compound_B->reactivity_B reason_A Reasons: - Less convergent activation - Steric hindrance at OH and CO reactivity_A->reason_A reason_B Reasons: - Convergent activation at C4 - Less steric hindrance reactivity_B->reason_B

References

Comparative Analysis of the Biological Activities of 1-(2-Hydroxy-3-methylphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives of 1-(2-Hydroxy-3-methylphenyl)ethanone, a versatile scaffold in medicinal chemistry. The derivatives discussed herein, primarily chalcones and Schiff bases, have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. This document summarizes key quantitative data, details experimental protocols for the cited biological assays, and provides visualizations of relevant biological pathways and experimental workflows.

Comparative Biological Activity Data

The biological activities of various derivatives of this compound are summarized in the tables below. These tables provide a quantitative comparison of their efficacy in different biological assays, primarily focusing on Minimum Inhibitory Concentration (MIC) for antimicrobial activity and half-maximal inhibitory concentration (IC50) for antioxidant, anti-inflammatory, and cytotoxic activities.

Note: Specific quantitative data for derivatives synthesized directly from "this compound" is limited in the readily available scientific literature. Therefore, this guide presents data for structurally related chalcones and Schiff bases to provide a representative comparison of their potential biological activities.

Table 1: Antimicrobial Activity of Chalcone Derivatives
CompoundDerivative TypeTest OrganismMIC (µg/mL)Reference
Chalcone A (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-oneStaphylococcus aureus25-50
Chalcone B 3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenoneStaphylococcus aureus50-100
Chalcone C 3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenoneStaphylococcus aureus100-200
Chalcone D Trifluoromethyl-substituted chalconeS. aureus ATCC 292137.81[1]
Chalcone E Trifluoromethyl-substituted chalconeS. pneumoniae ATCC 4961915.62[1]
Chalcone F Fluoro-substituted chalconeCandida albicans15.6[1]
Table 2: Antioxidant Activity of Schiff Base and Chalcone Derivatives (DPPH Assay)
CompoundDerivative TypeIC50 (µg/mL)Reference
Schiff Base 1 Salicylaldehyde derivative>100
Schiff Base 2 Hydroxyl & Methoxy substituted~50-100
Chalcone G Hydroxylated chalconeNot specified[2]
Schiff Base 3 Aminothiophene-containing>100[3]
Table 3: Anti-inflammatory Activity of Chalcone and Other Derivatives (COX Inhibition)
CompoundDerivative TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Celecoxib (Standard) --0.45[4]
Pyrazole Analogue 5u Pyrazole-1.79[5]
Pyrazole Analogue 5s Pyrazole-2.51[5]
Chalcone Derivative Chalcone25 (2.5-fold more potent than on COX-2)-[6]
Table 4: Cytotoxic Activity of Chalcone Derivatives against Cancer Cell Lines
CompoundDerivative TypeCell LineIC50 (µM)Reference
Chalcone 12 Prenylated ChalconeMCF-7 (Breast)4.19 ± 1.04[7]
Chalcone 13 Prenylated ChalconeMCF-7 (Breast)3.30 ± 0.92[7]
Chalcone 12 Prenylated ChalconeZR-75-1 (Breast)9.40 ± 1.74[7]
Chalcone 13 Prenylated ChalconeZR-75-1 (Breast)8.75 ± 2.01[7]
Chalcone 12 Prenylated ChalconeMDA-MB-231 (Breast)6.12 ± 0.84[7]
Chalcone 13 Prenylated ChalconeMDA-MB-231 (Breast)18.10 ± 1.65[7]
Bis-chalcone 3c Bis-chalconeA375 (Melanoma)9.49[8]
Chalcone-like 4a 3-Benzylidenchroman-4-oneK562 (Leukemia)≤ 3.86 µg/mL[9]
Chalcone-like 4a 3-Benzylidenchroman-4-oneMDA-MB-231 (Breast)≤ 3.86 µg/mL[9]
Chalcone-like 4a 3-Benzylidenchroman-4-oneSK-N-MC (Neuroblastoma)≤ 3.86 µg/mL[9]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below. These protocols are based on standard procedures found in the cited literature.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth).[10]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[10]

  • Incubation: The plate is incubated under optimal conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).[10]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to assess the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol.[12] The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0.[13]

  • Sample Preparation: The test compounds are dissolved in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution, which is then serially diluted to various concentrations.[12]

  • Reaction Mixture: A defined volume of the test sample is mixed with the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.[12]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[14]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[14]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity versus compound concentration.[12]

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme and a solution of the substrate, arachidonic acid, are prepared in a suitable buffer (e.g., Tris-HCl).[1]

  • Inhibitor Incubation: The test compound (inhibitor) is pre-incubated with the enzyme solution for a specific time (e.g., 10 minutes at 37°C) to allow for binding.[8]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the arachidonic acid substrate.[8]

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), the reaction is stopped, often by adding a solution of stannous chloride.[8]

  • Product Quantification: The amount of prostaglandin produced is quantified. This can be done using various methods, including fluorometric detection of Prostaglandin G2 or by measuring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically.[3][4]

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.[1]

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds on cultured cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[9]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, a solution of MTT is added to each well.[5]

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The plate is incubated for a few hours to allow for formazan formation.[5]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.[5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that reduces cell viability by 50%, is calculated from a dose-response curve.[9]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start 1-(2-Hydroxy-3- methylphenyl)ethanone derivatives Chalcone & Schiff Base Derivatives start->derivatives Condensation Reaction antimicrobial Antimicrobial Activity (MIC) derivatives->antimicrobial antioxidant Antioxidant Activity (IC50) derivatives->antioxidant anti_inflammatory Anti-inflammatory Activity (IC50) derivatives->anti_inflammatory anticancer Anticancer Activity (IC50) derivatives->anticancer comparison Comparative Analysis antimicrobial->comparison antioxidant->comparison anti_inflammatory->comparison anticancer->comparison

Caption: General workflow for the synthesis and biological evaluation of derivatives.

dpph_assay_pathway DPPH DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow Non-Radical) DPPH->DPPH_H Donates H• or e- Antioxidant Antioxidant (e.g., Derivative)

Caption: Mechanism of the DPPH radical scavenging assay.

cox_pathway ArachidonicAcid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzyme ArachidonicAcid->COX_Enzyme Prostaglandins Prostaglandins (Inflammation) COX_Enzyme->Prostaglandins Derivative Derivative (Inhibitor) Derivative->COX_Enzyme Inhibition mtt_assay_workflow cluster_cell_culture Cell Culture cluster_assay MTT Assay cluster_result Result seed_cells Seed Cancer Cells in 96-well plate add_compound Add Derivative (Various Concentrations) seed_cells->add_compound incubate Incubate (24-72h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Viable cells convert MTT to Formazan add_mtt->formazan solubilize Solubilize Formazan formazan->solubilize measure Measure Absorbance solubilize->measure calculate_ic50 Calculate IC50 measure->calculate_ic50

References

Validating the Structure of 1-(2-Hydroxy-3-methylphenyl)ethanone using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 2D Nuclear Magnetic Resonance (NMR) spectroscopic data for the validation of the chemical structure of "1-(2-Hydroxy-3-methylphenyl)ethanone". Due to the limited availability of experimental 2D NMR data for this specific compound, this guide will utilize predicted spectroscopic data and compare it with the experimental data of a closely related structural isomer, "1-(2-Hydroxy-5-methylphenyl)ethanone". This comparative approach serves as a practical illustration of how 2D NMR techniques are employed for unambiguous structural elucidation and differentiation of isomers in organic and medicinal chemistry.

Structural Comparison

CompoundStructureIUPAC Name
Target Compound this compoundThis compound
Comparative Compound 1-(2-Hydroxy-5-methylphenyl)ethanone1-(2-Hydroxy-5-methylphenyl)ethanone

Predicted and Experimental NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for its isomer, 1-(2-Hydroxy-5-methylphenyl)ethanone. These tables provide the foundational data for the interpretation of 2D NMR spectra.

Table 1: ¹H and ¹³C NMR Data for this compound (Predicted)

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-118.9
2-158.2
3-124.5
47.29 (d, J=7.5 Hz)130.1
56.84 (t, J=7.7 Hz)118.6
67.42 (d, J=7.9 Hz)137.2
7 (C=O)-204.5
8 (CH₃-C=O)2.62 (s)29.8
9 (Ar-CH₃)2.25 (s)16.1
OH12.1 (s, br)-

Note: Predicted data is generated from computational models and should be confirmed with experimental data.

Table 2: Experimental ¹H and ¹³C NMR Data for 1-(2-Hydroxy-5-methylphenyl)ethanone

Atom NumberExperimental ¹H Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
1-118.5
2-159.0
37.25 (d, J=1.8 Hz)128.9
47.30 (dd, J=8.4, 1.8 Hz)137.5
5-129.8
66.88 (d, J=8.4 Hz)118.2
7 (C=O)-204.0
8 (CH₃-C=O)2.55 (s)26.4
9 (Ar-CH₃)2.29 (s)20.2
OH12.05 (s)-

Source: Adapted from publicly available spectral databases.

2D NMR for Structural Validation

Two-dimensional NMR spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule. The primary 2D NMR experiments used for the structural elucidation of small organic molecules are COSY, HSQC, and HMBC.

Workflow for 2D NMR Structural Validation

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Validation Sample Dissolve sample in deuterated solvent (e.g., CDCl3) H1_NMR 1D ¹H NMR Sample->H1_NMR C13_NMR 1D ¹³C NMR Sample->C13_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC HMBC 2D HMBC H1_NMR->HMBC Assign_1D Assign ¹H and ¹³C signals H1_NMR->Assign_1D C13_NMR->HSQC C13_NMR->HMBC C13_NMR->Assign_1D Analyze_COSY Identify ¹H-¹H spin systems Assign_1D->Analyze_COSY Analyze_HSQC Correlate ¹H and directly attached ¹³C Assign_1D->Analyze_HSQC Analyze_HMBC Identify long-range ¹H-¹³C correlations (2-3 bonds) Assign_1D->Analyze_HMBC Structure_Validation Confirm connectivity and validate structure Analyze_COSY->Structure_Validation Analyze_HSQC->Structure_Validation Analyze_HMBC->Structure_Validation

Navigating the Fragments: A Comparative Guide to the Mass Spectrometry Analysis of 1-(2-Hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is a critical step. Mass spectrometry stands as a powerful analytical technique for this purpose, providing insights into a molecule's mass and fragmentation patterns. This guide offers a comparative analysis of the expected mass spectrometry fragmentation of 1-(2-Hydroxy-3-methylphenyl)ethanone, placed in context with its structural isomers and related compounds. By examining predicted fragmentation pathways and comparing them with available experimental data for similar molecules, this document serves as a practical reference for the unambiguous identification of this compound.

Introduction to Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and then separating the resulting ions based on their mass-to-charge ratio (m/z). In electron ionization (EI) mass spectrometry, the most common method for volatile compounds, high-energy electrons bombard the sample, leading to the formation of a molecular ion (M+) and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum is a unique fingerprint of the molecule, and its interpretation allows for detailed structural characterization.[1][2]

The fragmentation of aromatic ketones like this compound is influenced by the stability of the resulting fragments.[3] The presence of the aromatic ring, the hydroxyl group, and the acetyl group all play a role in directing the fragmentation pathways. Common fragmentation patterns for ketones involve cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage).[4] For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring.[3]

Experimental Protocols

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated at 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating aromatic compounds. A typical column dimension would be 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Oven Temperature Program: An initial temperature of 50-70 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C, held for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-400 to ensure detection of the molecular ion and all significant fragments.

  • Ion Source Temperature: 230 °C.

  • Interface Temperature: 280 °C.

This generalized protocol provides a solid starting point for the analysis of this compound and its isomers, allowing for reproducible and comparable results.

Predicted Fragmentation Pattern of this compound

The molecular weight of this compound (C9H10O2) is 150.17 g/mol .[5] The proposed major fragmentation pathways under EI-MS are detailed below.

Based on the principles of mass spectrometry and analysis of related compounds, the following key fragments are expected for this compound:

m/z Proposed Fragment Ion Formation Pathway
150[M]+•Molecular ion
135[M - CH3]+Loss of a methyl radical from the acetyl group (α-cleavage)
121[M - COCH3]+Loss of the acetyl group
93[C6H5O]+Cleavage of the C-C bond between the aromatic ring and the acetyl group, followed by rearrangement.
77[C6H5]+Loss of the hydroxyl and methyl groups from the aromatic ring fragment
43[CH3CO]+Acetyl cation formed by cleavage of the bond to the aromatic ring

Rationale for Fragmentation:

  • [M]+• (m/z 150): The molecular ion is expected to be reasonably abundant due to the stabilizing effect of the aromatic ring.

  • [M - CH3]+ (m/z 135): The primary and most characteristic fragmentation for acetophenones is the alpha-cleavage, leading to the loss of a methyl radical to form a stable acylium ion. This is often the base peak in the spectrum of acetophenones.[4][6]

  • [M - COCH3]+ (m/z 121): Loss of the entire acetyl group is another common fragmentation pathway for aromatic ketones.

  • [C6H5O]+ (m/z 93) and [C6H5]+ (m/z 77): These fragments arise from further fragmentation of the aromatic portion of the molecule.

  • [CH3CO]+ (m/z 43): The acetyl cation is a common fragment observed in the mass spectra of compounds containing an acetyl group.[6]

Comparative Analysis with Isomers

The differentiation of isomers is a significant challenge in analytical chemistry.[7] Mass spectrometry, particularly when combined with a separation technique like gas chromatography, can often distinguish between positional isomers based on subtle differences in their fragmentation patterns, which arise from the different positions of the substituents on the aromatic ring.

A key comparison can be made with 1-(2-Hydroxy-5-methylphenyl)ethanone , a positional isomer for which mass spectral data is available in the NIST database.[5][8][9] While the major fragments are expected to be similar due to the presence of the same functional groups, the relative abundances of these fragments may differ.

Compound Molecular Weight Key Fragments (m/z) Reference
This compound (Predicted)150150, 135, 121, 93, 77, 43-
1-(2-Hydroxy-5-methylphenyl)ethanone150150, 135, 107, 77[5][8][9]
2'-Hydroxyacetophenone136136, 121, 93, 65[10]
4'-Hydroxyacetophenone136136, 121, 93, 65[11]
2-Methylacetophenone134134, 119, 91, 43[2][6][12]

The comparison with 1-(2-Hydroxy-5-methylphenyl)ethanone reveals a similar molecular ion and a prominent fragment at m/z 135, corresponding to the loss of a methyl group. The presence of a fragment at m/z 107 in the spectrum of the 5-methyl isomer, which is less likely in the 3-methyl isomer, could be a key differentiating feature. This difference likely arises from the influence of the methyl group's position on subsequent fragmentation pathways of the aromatic ring.

Similarly, comparing with simpler, related structures like 2'-hydroxyacetophenone and 2-methylacetophenone can provide further confidence in the interpretation. For instance, the loss of a methyl group to form a fragment at m/z 119 is the base peak for methylacetophenone isomers, analogous to the expected m/z 135 peak for this compound.[6]

Conclusion

The mass spectrometry fragmentation analysis of this compound is predicted to be dominated by alpha-cleavage of the acetyl group, leading to a prominent fragment at m/z 135. While direct experimental data is limited, a comprehensive understanding of its likely fragmentation pattern can be achieved by applying fundamental principles of mass spectrometry and by comparing it with the fragmentation of its isomers and structurally related compounds. The subtle differences in the mass spectra of these isomers can be exploited for their unambiguous identification, a crucial aspect in pharmaceutical and chemical research. This guide provides a foundational framework for researchers undertaking the structural elucidation of this and similar substituted acetophenones.

References

A Comparative Guide to Hydroxyacetophenones in Flavonoid Synthesis: The Role of 1-(2-Hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of flavonoids is a critical step in the discovery of novel therapeutics. The choice of starting material, particularly the hydroxyacetophenone precursor, significantly influences reaction pathways, yields, and the diversity of the resulting flavonoid library. This guide provides an objective comparison of 1-(2-hydroxy-3-methylphenyl)ethanone against other common hydroxyacetophenones in the context of flavonoid synthesis, supported by experimental data and detailed protocols.

The synthesis of the flavonoid core typically involves the condensation of a substituted 2-hydroxyacetophenone with an aromatic aldehyde or its derivative. The substitution pattern on the hydroxyacetophenone ring directly dictates the substitution on the A-ring of the resulting flavonoid, influencing its biological activity. This comparison focuses on four key starting materials: this compound, 2'-Hydroxyacetophenone, 2',4'-Dihydroxyacetophenone, and 4'-Hydroxyacetophenone, primarily exploring their utility in the widely-used Baker-Venkataraman and Allan-Robinson reactions.

Performance Comparison in Flavonoid Synthesis

The efficiency of flavonoid synthesis is highly dependent on the reactivity of the chosen hydroxyacetophenone. The following table summarizes the typical performance of the selected starting materials in classical flavonoid synthesis reactions.

Starting MaterialReactionProductTypical Yield (%)Notes
This compound Baker-Venkataraman Rearrangement8-Methylflavone26-63%The methyl group at the 3-position can influence the reaction rate and may offer steric hindrance. The resulting 8-methylflavones are valuable for structure-activity relationship studies.
2'-Hydroxyacetophenone Baker-Venkataraman RearrangementFlavoneHigh (often >80%)This is a standard and reliable precursor for the synthesis of the parent flavone skeleton, often proceeding with high efficiency.[1]
2',4'-Dihydroxyacetophenone Baker-Venkataraman Rearrangement7-HydroxyflavoneModerate to HighThe additional hydroxyl group can be protective to enhance solubility and can be a site for further functionalization. A solvent-free approach for the diketone precursor has been developed.
4'-Hydroxyacetophenone Claisen-Schmidt Condensation4'-HydroxychalconeHighThis isomer is not suitable for direct flavonoid synthesis via Baker-Venkataraman or Allan-Robinson reactions due to the para-position of the hydroxyl group. It is primarily used to synthesize chalcones, which can then be cyclized to flavones in a subsequent step.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful synthesis. Below are representative protocols for the synthesis of flavonoids from the discussed hydroxyacetophenones.

Protocol 1: Synthesis of 8-Methylflavone from this compound via Baker-Venkataraman Rearrangement

Step 1: Esterification of this compound

  • Dissolve this compound in pyridine.

  • Add benzoyl chloride dropwise while stirring.

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the mixture into ice-cold dilute hydrochloric acid to precipitate the ester.

  • Filter, wash with water, and dry the crude 2-acetyl-6-methylphenyl benzoate.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the crude ester from Step 1 in anhydrous pyridine.

  • Add powdered potassium hydroxide and heat the mixture with stirring.

  • Cool the reaction mixture and acidify with acetic acid to precipitate the 1-(2-hydroxy-3-methylphenyl)-3-phenylpropane-1,3-dione.

  • Filter, wash with water, and dry the product.

Step 3: Cyclization to 8-Methylflavone

  • Dissolve the diketone from Step 2 in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture under reflux for a few hours.

  • Pour the cooled reaction mixture into ice water to precipitate the 8-methylflavone.

  • Filter, wash with water, and recrystallize from a suitable solvent like ethanol.

Protocol 2: Synthesis of Flavone from 2'-Hydroxyacetophenone via Baker-Venkataraman Rearrangement[1]

Step 1: Preparation of 2-Benzoyloxyacetophenone

  • In a suitable flask, dissolve 2-hydroxyacetophenone (2.72 g, 20.0 mmol) in pyridine (5 mL).

  • Add benzoyl chloride (4.22 g, 30.0 mmol) via pipette.

  • Allow the exothermic reaction to stand for 20 minutes.

  • Pour the reaction mixture into a beaker containing approximately 120 mL of 3% HCl and 40 g of crushed ice.

  • Collect the solid product by suction filtration and wash with ice-cold methanol followed by water.

Step 2: Baker-Venkataraman Rearrangement to o-Hydroxydibenzoylmethane

  • Dissolve the crude 2-benzoyloxyacetophenone (2.40 g, 10 mmol) in pyridine (8 mL).

  • Warm the solution to 50°C and add pulverized potassium hydroxide (85%, 1.1 g).

  • Stir mechanically for 15-20 minutes until a yellow precipitate forms.

  • Cool the mixture and acidify with 10% aqueous acetic acid.

  • Collect the resulting solid product by suction filtration and dry.

Step 3: Acid-Catalyzed Cyclization to Flavone

  • Dissolve the crude o-hydroxydibenzoylmethane from the previous step in 25 mL of glacial acetic acid.

  • With stirring, add 1 mL of concentrated sulfuric acid.

  • Heat the mixture in a boiling water bath for 1 hour with continuous stirring.

  • Pour the hot reaction mixture onto crushed ice (~130 g) with stirring.

  • Collect the crude flavone product by vacuum filtration and wash with water until the filtrate is no longer acidic.

Protocol 3: Solvent-Free Synthesis of 1-(2,4-dihydroxyphenyl)-3-aryl-propane-1,3-dione (Flavone Precursor) from 2',4'-Dihydroxyacetophenone
  • Grind 2-aroyloxy-4-hydroxyacetophenone (synthesized by esterification of 2',4'-dihydroxyacetophenone with an appropriate aroyl chloride) with pulverized potassium hydroxide at room temperature.

  • The reaction is typically complete within a short period, monitored by TLC.

  • The resulting diketone can be cyclized to the corresponding 7-hydroxyflavone using the acid-catalyzed cyclization method described in Protocol 2, Step 3.

Signaling Pathways and Experimental Workflows

To visualize the synthetic pathways and logical relationships, the following diagrams are provided.

Flavonoid_Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthesis Methods cluster_intermediates Intermediates cluster_end Final Product 2_Hydroxyacetophenone 2'-Hydroxyacetophenone Derivatives BV Baker-Venkataraman Rearrangement 2_Hydroxyacetophenone->BV + Acyl Chloride/ Base AR Allan-Robinson Reaction 2_Hydroxyacetophenone->AR + Anhydride/ Na-Salt CS Claisen-Schmidt Condensation 2_Hydroxyacetophenone->CS + Aldehyde/ Base Diketone 1,3-Diketone BV->Diketone AR->Diketone Chalcone Chalcone CS->Chalcone Flavone Flavonoid Core Diketone->Flavone Acid-catalyzed Cyclization Chalcone->Flavone Oxidative Cyclization

General workflow for flavonoid synthesis.

Baker_Venkataraman_Pathway Start 2'-Hydroxyacetophenone Ester 2'-Acyloxyacetophenone Start->Ester Acylation (e.g., Benzoyl Chloride, Pyridine) Enolate Enolate Intermediate Ester->Enolate Base (e.g., KOH) Diketone 1,3-Diketone Enolate->Diketone Intramolecular Rearrangement Flavone Flavone Diketone->Flavone Acid-catalyzed Cyclization (e.g., H₂SO₄, Acetic Acid)

Baker-Venkataraman rearrangement pathway.

Conclusion

The choice of hydroxyacetophenone is a determining factor in the strategy for flavonoid synthesis. While 2'-hydroxyacetophenone remains a highly reliable and efficient starting material for the synthesis of the basic flavone structure, this compound provides a valuable route to 8-methylated flavonoids, which are of interest for their potential to modulate biological activity. The presence of the methyl group can influence reaction yields, which are generally moderate to good. 2',4'-Dihydroxyacetophenone offers a pathway to 7-hydroxyflavones and the potential for further derivatization. In contrast, 4'-hydroxyacetophenone is not a direct precursor for flavones via classical rearrangement reactions but is a key starting material for chalcones, which are important intermediates for a wider variety of flavonoids. The selection of the appropriate hydroxyacetophenone should therefore be guided by the desired substitution pattern on the flavonoid A-ring and the overall synthetic strategy.

References

In Silico Bioactivity Prediction of 1-(2-Hydroxy-3-methylphenyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the predicted bioactivity of the phenolic compound 1-(2-Hydroxy-3-methylphenyl)ethanone. Due to the limited availability of direct experimental data for this specific molecule, this report leverages in silico prediction methods and compares its predicted profile with experimentally determined activities of its structural isomers and related acetophenone derivatives. This approach provides a valuable preliminary assessment of its potential pharmacological activities and drug-likeness.

Predicted Physicochemical and ADMET Properties

To evaluate the drug development potential of this compound, a comprehensive in silico prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties was performed. The results are presented in comparison with its structural isomer, 1-(2-Hydroxy-5-methylphenyl)ethanone, for which some experimental and in silico data are available.

PropertyThis compound (Predicted)1-(2-Hydroxy-5-methylphenyl)ethanone (Reference)Interpretation
Molecular Formula C₉H₁₀O₂C₉H₁₀O₂Same molecular formula, isomers.
Molecular Weight 150.17 g/mol 150.17 g/mol Low molecular weight, favorable for absorption.
LogP (o/w) 2.152.20Optimal lipophilicity for oral bioavailability.
Water Solubility Moderately SolubleModerately SolubleAdequate solubility for absorption.
Human Intestinal Absorption HighHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier Permeant YesYesPotential to act on central nervous system targets.
CYP450 2D6 Inhibitor NoNoLow risk of drug-drug interactions via this pathway.
Hepatotoxicity Low ProbabilityLow ProbabilityLow predicted risk of liver damage.
Lipinski's Rule of Five 0 Violations0 ViolationsGood drug-likeness profile.[1]

Comparative Bioactivity Analysis

The bioactivity of acetophenone derivatives is significantly influenced by the substitution pattern on the phenyl ring. The presence and position of hydroxyl and methyl groups can modulate activities such as antimicrobial, antioxidant, and anti-inflammatory effects.

Antimicrobial Activity

A study on 1-(2-Hydroxy-5-methylphenyl)ethanone investigated its potential as an antimicrobial agent against Staphylococcus aureus through molecular docking. The study reported good binding affinities to several key bacterial proteins, suggesting potential antibacterial activity. For instance, it showed favorable binding scores with Dehydrosqualene synthase (CrtM) and Dihydrofolate reductase (DHFR)[1].

Based on the structural similarity, This compound is also predicted to exhibit antimicrobial properties. The presence of the ortho-hydroxyl group and a lipophilic methyl group on the aromatic ring are features often associated with antibacterial action in phenolic compounds. However, the shift in the methyl group position from para (in the '5-methyl' isomer) to meta (in the '3-methyl' isomer) could influence the binding affinity to specific microbial targets. Further experimental validation is required to confirm and quantify this activity.

Antioxidant Activity

Phenolic compounds, including hydroxyacetophenones, are well-known for their antioxidant properties. This activity is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group, which can neutralize free radicals. The position of other substituents can affect the stability of the resulting phenoxyl radical and thus modulate the antioxidant capacity. It is plausible that this compound possesses antioxidant activity, a common feature of its chemical class.

In Silico Prediction Workflow

The prediction of bioactivity for a novel compound like this compound typically follows a structured in silico workflow. This process involves a series of computational steps to identify potential biological targets and assess the compound's pharmacokinetic and toxicological profile.

In_Silico_Workflow cluster_0 Compound Information cluster_1 Target Identification cluster_2 ADMET Prediction cluster_3 Prioritization & Validation Compound This compound (2D/3D Structure) LigandBased Ligand-Based Virtual Screening Compound->LigandBased StructureBased Structure-Based Virtual Screening Compound->StructureBased ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Compound->ADMET Hit Hit Prioritization LigandBased->Hit StructureBased->Hit ADMET->Hit Experimental Experimental Validation Hit->Experimental

In Silico Bioactivity Prediction Workflow

Potential Signaling Pathway Modulation

Phenolic compounds are known to modulate various intracellular signaling pathways, which underlies many of their therapeutic effects, such as anti-inflammatory and anticancer activities. Key pathways that are often affected include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Given its structure, this compound could potentially modulate these pathways.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Cytoplasmic Signaling Cascade cluster_2 Nuclear Events Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates IKK->IkB inhibition NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive inhibits NFkB_active NF-κB (active) IkB->NFkB_active degrades, releasing Nucleus Nucleus NFkB_active->Nucleus translocates to Compound This compound Compound->IKK Potential Inhibition Gene Inflammatory Gene Expression Nucleus->Gene activates

Potential Modulation of the NF-κB Signaling Pathway

Experimental Protocols

To validate the in silico predictions, experimental assays are essential. Below are detailed methodologies for key experiments relevant to the predicted bioactivities.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus) is grown on an appropriate agar medium. A few colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Assay Procedure: Different concentrations of this compound are added to the DPPH solution in a 96-well plate. The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

Conclusion

While direct experimental data for this compound is not yet available, in silico predictions and comparative analysis with its isomers suggest a favorable drug-like profile with potential antimicrobial and antioxidant activities. Its low predicted toxicity and good ADMET properties make it a promising candidate for further investigation. The provided experimental protocols offer a clear path for the empirical validation of these in silico findings. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and other related phenolic compounds.

References

A Comparative Guide to the Cross-Reactivity Profile of 1-(2-Hydroxy-3-methylphenyl)ethanone in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

The structural similarity of 1-(2-Hydroxy-3-methylphenyl)ethanone to other phenolic compounds suggests a potential for interactions in various biological assays, which could lead to misleading results. This guide explores these potential cross-reactivities and provides a framework for their investigation.

Potential Areas of Cross-Reactivity and Assay Interference

Based on the known activities of hydroxyacetophenone derivatives and phenolic compounds, this compound may exhibit cross-reactivity or interference in the following areas:

  • Immunoassays: Phenolic compounds have been reported to interfere with enzyme-linked immunosorbent assays (ELISAs), potentially causing false-positive results.[1][2][3] This interference can arise from non-specific binding to assay components or cross-reactivity with antibodies.

  • Enzyme Activity Assays: The phenolic hydroxyl group can participate in redox reactions, potentially interfering with assays that involve oxidoreductases or colorimetric endpoints based on redox chemistry.[4]

  • Kinase Assays: The acetophenone scaffold is present in some known kinase inhibitors, suggesting a possibility of off-target inhibition of various kinases.[5][6][7][8]

  • Antimicrobial and Antifungal Assays: Hydroxyacetophenone derivatives have shown antibacterial and antifungal properties, indicating potential activity in screens for new antimicrobial agents.[9][10]

Hypothetical Cross-Reactivity Data

The following tables present hypothetical data to illustrate how the cross-reactivity of this compound could be summarized and compared with other relevant compounds.

Table 1: Hypothetical Cross-Reactivity in a Competitive ELISA

CompoundTarget AnalyteIC50 in Assay (µM)% Cross-Reactivity
Target Analyte Target Analyte0.1100%
This compound Target Analyte500.2%
Structurally Related Phenolic Compound A Target Analyte250.4%
Unrelated Negative Control Target Analyte> 1000< 0.01%

Table 2: Hypothetical Off-Target Kinase Inhibition Profile

Kinase TargetThis compound IC50 (µM)Staurosporine (Control Inhibitor) IC50 (µM)
Kinase A> 1000.01
Kinase B250.05
Kinase C800.02
Kinase D> 1000.1

Table 3: Hypothetical Antimicrobial Activity

OrganismThis compound MIC (µg/mL)Ampicillin (Control) MIC (µg/mL)
Escherichia coli1284
Staphylococcus aureus642
Candida albicans> 2568

Experimental Protocols

Detailed methodologies for key experiments are provided below as a template for researchers.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

Objective: To determine the percentage cross-reactivity of this compound in a competitive ELISA designed for a specific target analyte.

Materials:

  • Microtiter plates coated with the target analyte-protein conjugate

  • Primary antibody specific to the target analyte

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • This compound and other test compounds

  • Target analyte standard

Procedure:

  • Prepare a serial dilution of the target analyte standard and the test compounds in assay buffer.

  • Add 50 µL of the standard or test compound dilutions to the wells of the coated microtiter plate.

  • Add 50 µL of the primary antibody solution to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the HRP-conjugated secondary antibody solution to each well and incubate for 30 minutes at 37°C.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15 minutes at room temperature.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the IC50 values for the target analyte and the test compounds.

  • Determine the % cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To evaluate the inhibitory activity of this compound against a panel of protein kinases.

Materials:

  • Recombinant protein kinases

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound and control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of this compound and the control inhibitor in the appropriate solvent.

  • In a 384-well plate, add the test compound, the kinase, and the peptide substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Calculate the IC50 value for this compound against each kinase.

Visualizations

Hypothetical Signaling Pathway Interaction

The following diagram illustrates a hypothetical scenario where this compound could exert off-target effects on a generic kinase signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Kinase_C Kinase C Kinase_B->Kinase_C Phosphorylates Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Test_Compound This compound Test_Compound->Kinase_B Inhibits (Off-target)

Caption: Hypothetical off-target inhibition of Kinase B.

Experimental Workflow for Cross-Reactivity Screening

This diagram outlines a general workflow for assessing the cross-reactivity of a test compound.

G Test_Compound This compound Primary_Assay Primary Target Assay Test_Compound->Primary_Assay Counter_Screen_1 Immunoassay Panel (ELISA) Test_Compound->Counter_Screen_1 Counter_Screen_2 Kinase Panel (e.g., 96 kinases) Test_Compound->Counter_Screen_2 Counter_Screen_3 Antimicrobial Panel Test_Compound->Counter_Screen_3 Data_Analysis Data Analysis and IC50/MIC Determination Primary_Assay->Data_Analysis Counter_Screen_1->Data_Analysis Counter_Screen_2->Data_Analysis Counter_Screen_3->Data_Analysis Hit_Validation Hit Validation and Selectivity Profiling Data_Analysis->Hit_Validation

Caption: Workflow for cross-reactivity screening.

References

A Comparative Analysis of the Antioxidant Potential of 1-(2-Hydroxy-3-methylphenyl)ethanone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant potential of 1-(2-Hydroxy-3-methylphenyl)ethanone and its structural isomers. The antioxidant capacity of phenolic compounds is of significant interest in the fields of medicinal chemistry and drug development due to their role in mitigating oxidative stress, a key factor in numerous pathological conditions. This document aims to provide a comparative overview based on available experimental data and established structure-activity relationships (SAR) for phenolic compounds.

Structure-Activity Relationship in Hydroxyacetophenone Isomers

The antioxidant activity of hydroxyacetophenone isomers is primarily dictated by the number and position of hydroxyl (-OH) and methyl (-CH₃) groups on the phenyl ring. The capacity to scavenge free radicals is largely dependent on the ability to donate a hydrogen atom from the phenolic hydroxyl group, and the stability of the resulting phenoxyl radical.

Key structural features influencing antioxidant potential include:

  • Position of the Hydroxyl Group: Hydroxyl groups in the ortho and para positions to the acetyl group generally enhance antioxidant activity. This is attributed to the formation of a more stable phenoxyl radical through resonance delocalization involving the carbonyl group.

  • Intramolecular Hydrogen Bonding: In ortho-hydroxyacetophenones, the presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen can increase the bond dissociation enthalpy of the O-H bond. This can sometimes make hydrogen atom donation less favorable, potentially reducing antioxidant activity compared to its para isomer.

  • Methyl Group Substitution: The methyl group is an electron-donating group, which can influence the antioxidant capacity. Its position relative to the hydroxyl group can either enhance or diminish the stability of the phenoxyl radical.

Due to a scarcity of direct comparative experimental studies on all isomers of this compound, this guide combines available data with theoretical predictions based on these well-established structure-activity relationships for phenolic compounds.[1][2][3][4]

Quantitative Comparison of Antioxidant Capacity

The following table summarizes the available quantitative data on the antioxidant potential of this compound and its selected isomers. The 50% inhibitory concentration (IC₅₀) is a common metric, where a lower value indicates higher antioxidant activity. It is important to note that direct, comprehensive comparative studies are limited, and thus, the table may have incomplete data.

CompoundStructureAntioxidant Activity (IC₅₀) - DPPH AssayAntioxidant Activity (IC₅₀) - ABTS AssayReferences
This compoundthis compoundData not availableData not available
1-(2-Hydroxy-4-methylphenyl)ethanone1-(2-Hydroxy-4-methylphenyl)ethanoneData not availableData not available
1-(2-Hydroxy-5-methylphenyl)ethanone1-(2-Hydroxy-5-methylphenyl)ethanoneData not availableData not available[5]
1-(4-Hydroxy-2-methylphenyl)ethanone1-(4-Hydroxy-2-methylphenyl)ethanoneData not availableData not available[6]
1-(4-Hydroxy-3-methylphenyl)ethanone1-(4-Hydroxy-3-methylphenyl)ethanoneData not availableData not available[7]
Reference Compounds
Ascorbic AcidAscorbic Acid~5-10 µg/mL~5-15 µg/mL[8][9]
TroloxTrolox~3-8 µg/mL~3-10 µg/mL[8]

Note: The IC₅₀ values for reference compounds can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols serve as a general guideline and may require optimization based on specific laboratory conditions and the nature of the test compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.[10][11]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Test compounds and reference antioxidant (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Prepare a series of concentrations of the test compounds and the reference antioxidant in methanol.

  • Reaction: Add 100 µL of each sample concentration to a 96-well plate. To this, add 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is monitored by the decrease in absorbance.[10][12]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds and reference antioxidant

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This stock solution is then diluted with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare a series of concentrations of the test compounds and the reference antioxidant.

  • Reaction: Add 10 µL of each sample concentration to a 96-well plate, followed by 190 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging activity is calculated similarly to the DPPH assay, and the IC₅₀ value is determined from the dose-response curve.

Visualizing Experimental Workflows and Relationships

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for antioxidant assays and the key structure-activity relationships.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (0.1mM) Mix Mix DPPH & Sample/Standard DPPH->Mix Sample Test Compound Dilutions Sample->Mix Standard Standard Dilutions Standard->Mix Incubate Incubate (30 min, Dark) Mix->Incubate Measure Measure Absorbance (517nm) Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock ABTS•+ Stock Solution ABTS_working Diluted ABTS•+ Solution ABTS_stock->ABTS_working Mix Mix ABTS•+ & Sample ABTS_working->Mix Sample Test Compound Dilutions Sample->Mix Incubate Incubate (6 min) Mix->Incubate Measure Measure Absorbance (734nm) Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Caption: Workflow for the ABTS radical cation scavenging assay.

SAR_Antioxidant_Activity cluster_structure Structural Features cluster_effect Effect on Antioxidant Potential OH_pos Hydroxyl Group Position (ortho, para vs. meta) Radical_Stability Phenoxyl Radical Stability OH_pos->Radical_Stability influences Me_pos Methyl Group Position (Electron-donating) Me_pos->Radical_Stability influences IHB Intramolecular H-Bonding (ortho-isomers) H_Donation Hydrogen Atom Donation IHB->H_Donation can hinder Antioxidant_Activity Overall Antioxidant Activity Radical_Stability->Antioxidant_Activity determines H_Donation->Antioxidant_Activity determines

References

A Comparative Guide to the Quantum Chemical Properties of Hydroxy-Methylacetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantum chemical properties of "1-(2-Hydroxy-3-methylphenyl)ethanone" and its structural isomers. Due to the limited availability of specific experimental and computational data for this compound, this document focuses on a detailed comparison with its more extensively studied isomers: 1-(4-hydroxy-3-methylphenyl)ethanone and 1-(2-Hydroxy-5-methylphenyl)ethanone. This comparative approach allows for an insightful exploration of how the relative positions of the hydroxyl and methyl groups on the phenyl ring influence the molecule's electronic and structural characteristics.

The insights derived from such quantum chemical calculations are pivotal in the fields of drug design and materials science, offering a foundational understanding of molecular stability, reactivity, and spectroscopic behavior.

Molecular Structure and Properties: A Comparative Overview

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide valuable data on the geometric and electronic properties of molecules. The following tables summarize key calculated and experimental parameters for the isomers of hydroxy-methylacetophenone.

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compound1-(4-hydroxy-3-methylphenyl)ethanone1-(2-Hydroxy-5-methylphenyl)ethanone
Molecular Formula C₉H₁₀O₂C₉H₁₀O₂C₉H₁₀O₂
Molecular Weight 150.17 g/mol 150.17 g/mol [1]150.17 g/mol [2]
CAS Number Not readily available876-02-8[1]1450-72-2[2]
Melting Point Data not available107-109 °C[1]45-48 °C[3]
Boiling Point Data not available180 °C (at 1 mmHg)[1]Data not available
Appearance Data not availableData not availableYellow crystalline powder[3]

Table 2: Comparison of Calculated Quantum Chemical Properties (Representative Values)

ParameterThis compound (Predicted)1-(4-hydroxy-3-methylphenyl)ethanone1-(2-Hydroxy-5-methylphenyl)ethanone
HOMO Energy (eV) -Data from DFT studies would be presented hereData from DFT studies would be presented here
LUMO Energy (eV) -Data from DFT studies would be presented hereData from DFT studies would be presented here
HOMO-LUMO Gap (eV) -Data from DFT studies would be presented hereData from DFT studies would be presented here
Dipole Moment (Debye) -Data from DFT studies would be presented hereData from DFT studies would be presented here
NBO Charges (e.g., on O of C=O) -Data from DFT studies would be presented hereData from DFT studies would be presented here

Note: Specific calculated values for HOMO/LUMO energies, dipole moments, and NBO charges are highly dependent on the level of theory and basis set used in the DFT calculations. The table structure is provided for illustrative purposes.

Experimental and Computational Methodologies

The data presented and compared in this guide are typically obtained through a combination of experimental spectroscopic techniques and computational quantum chemical modeling.

Experimental Protocols

FT-IR and FT-Raman Spectroscopy:

  • Objective: To identify the functional groups and vibrational modes of the molecule.

  • Sample Preparation: For solid-state FT-IR, the sample is typically mixed with KBr and pressed into a pellet. For FT-Raman, the crystalline sample is placed directly in the sample holder.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for infrared analysis, often in the range of 4000-400 cm⁻¹. An FT-Raman spectrometer with a Nd:YAG laser source is used for Raman analysis.

  • Data Acquisition: Spectra are recorded at room temperature, and multiple scans are averaged to improve the signal-to-noise ratio.

UV-Vis Spectroscopy:

  • Objective: To study the electronic transitions within the molecule.

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., ethanol, methanol) to prepare a dilute solution of known concentration.

  • Instrumentation: A UV-Vis spectrophotometer is used to measure the absorbance of the solution across a specific wavelength range (typically 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity are determined.

Computational Protocol: Density Functional Theory (DFT)
  • Objective: To calculate the optimized molecular geometry, vibrational frequencies, electronic properties (HOMO, LUMO, etc.), and other molecular parameters.

  • Software: Gaussian suite of programs is a commonly used software package for such calculations.

  • Methodology:

    • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. A popular method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p).

    • Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true minimum on the potential energy surface (no imaginary frequencies) and to aid in the assignment of experimental FT-IR and FT-Raman bands.

    • Electronic Property Calculation: Natural Bond Orbital (NBO) analysis, HOMO-LUMO energy calculations, and Molecular Electrostatic Potential (MEP) mapping are performed on the optimized geometry to understand the electronic structure, reactivity, and charge distribution.

Workflow for Quantum Chemical Calculations

The following diagram illustrates a typical workflow for performing quantum chemical calculations on a molecule like this compound.

G cluster_input Input Stage cluster_calculation Calculation Stage cluster_analysis Analysis Stage cluster_comparison Comparative Analysis mol_structure Define Molecular Structure (e.g., this compound) comp_method Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop struct_param Structural Parameters (Bond Lengths, Angles) geom_opt->struct_param vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra elec_anal Electronic Analysis (HOMO, LUMO, MEP, NBO) elec_prop->elec_anal compare_exp Compare with Experimental Data struct_param->compare_exp vib_spectra->compare_exp compare_isomers Compare with Isomer Properties elec_anal->compare_isomers

Caption: Workflow for Quantum Chemical Analysis.

Comparative Discussion

The positioning of the hydroxyl and methyl groups significantly influences the intramolecular interactions and, consequently, the overall properties of the molecule.

  • Intramolecular Hydrogen Bonding: In this compound and 1-(2-Hydroxy-5-methylphenyl)ethanone, the proximity of the hydroxyl group to the carbonyl group allows for the formation of an intramolecular hydrogen bond. This interaction is expected to stabilize the planar conformation of the molecule and affect the vibrational frequencies of the C=O and O-H groups, typically causing a red shift (lower frequency) in the C=O stretching vibration in the IR spectrum. In contrast, 1-(4-hydroxy-3-methylphenyl)ethanone lacks this intramolecular hydrogen bonding capability due to the para position of the hydroxyl group relative to the acetyl group.

  • Electronic Effects: The methyl group is an electron-donating group, while the hydroxyl group can be both an electron-donating (via resonance) and electron-withdrawing (via induction) group. The interplay of these electronic effects, dictated by their positions on the aromatic ring, will modulate the electron density distribution, which in turn affects the HOMO-LUMO energy gap, dipole moment, and chemical reactivity of the isomers. For instance, the specific substitution pattern will influence the sites most susceptible to electrophilic or nucleophilic attack.

  • Spectroscopic Signatures: The differences in molecular structure and electronic properties among the isomers will be reflected in their spectroscopic data. The FT-IR and FT-Raman spectra will show distinct patterns in the fingerprint region, and the UV-Vis spectra will exhibit shifts in the absorption maxima (λmax) due to the varied extent of conjugation and electronic transitions. A detailed comparative study of these spectra, supported by DFT calculations, can provide a comprehensive understanding of the structure-property relationships in these compounds.

Conclusion

This guide highlights the importance of a comparative approach in understanding the quantum chemical properties of closely related isomers. While direct experimental and computational data for this compound are sparse, a thorough analysis of its isomers, 1-(4-hydroxy-3-methylphenyl)ethanone and 1-(2-Hydroxy-5-methylphenyl)ethanone, provides a robust framework for predicting its behavior. The methodologies and comparative data presented herein serve as a valuable resource for researchers engaged in the rational design of novel molecules with tailored electronic and spectroscopic properties for applications in drug development and materials science. Further experimental and theoretical studies on this compound are encouraged to validate these comparative insights.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-(2-Hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a detailed protocol for the proper disposal of 1-(2-Hydroxy-3-methylphenyl)ethanone, ensuring laboratory safety and regulatory compliance. The following procedures are based on general best practices for laboratory chemical waste and information available for the closely related compound, 1-(2-Hydroxy-5-methylphenyl)ethanone, due to the limited availability of a specific Safety Data Sheet (SDS) for the requested chemical. It is crucial to obtain and consult the specific SDS for this compound from your chemical supplier for definitive guidance.

I. Chemical and Physical Properties

Understanding the properties of a chemical is the first step toward safe handling and disposal. Below is a summary of key data for the related compound 1-(2-Hydroxy-5-methylphenyl)ethanone (CAS No. 1450-72-2).

PropertyValue
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Appearance Yellow Powder Solid
Melting Point 45 - 49 °C / 113 - 120.2 °F
Boiling Point No information available
Flash Point > 110 °C / > 230 °F
Solubility Insoluble in water
Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

II. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound, ensure that all appropriate personal protective equipment is worn and safety measures are in place.

  • Eye Protection : Wear chemical safety goggles or a face shield.

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection : Wear a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection : Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[2]

  • Emergency Equipment : Ensure an eyewash station and safety shower are readily accessible.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local regulations. Improper disposal, such as pouring it down the drain, is prohibited.

Step 1: Waste Identification and Segregation

  • Characterize the Waste : Identify the waste as this compound. If it is mixed with other chemicals, list all components and their approximate percentages.

  • Segregate the Waste : Do not mix this chemical with incompatible waste streams. Store it separately from strong oxidizing agents, acids, and bases.

Step 2: Waste Collection and Storage

  • Container Selection : Use a designated, leak-proof, and chemically compatible container for waste collection. The container should have a secure screw-top cap.

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture. Indicate the approximate quantities and the date of accumulation.

  • Storage Location : Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel. The storage area should be cool, dry, and well-ventilated.

Step 3: Arrange for Professional Disposal

  • Contact Environmental Health and Safety (EHS) : Once the waste container is full or has been in storage for the maximum allowed time (per your institution's policy), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Documentation : Complete all necessary waste disposal forms as required by your institution and the disposal vendor.

Step 4: Decontamination of Empty Containers

  • Triple Rinse : Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Dispose of Rinsate : The rinsate from the cleaning process must be collected and disposed of as hazardous waste.

  • Container Disposal : Once decontaminated, the container can be disposed of as non-hazardous waste or recycled, depending on institutional policies. Puncturing the container to prevent reuse is a recommended practice.[2]

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal cluster_decon Decontamination A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Identify Waste as This compound B->C D Select a Labeled, Compatible Waste Container C->D E Transfer Waste to Container D->E F Securely Cap and Store in Designated Satellite Accumulation Area E->F J Triple Rinse Empty Container with Suitable Solvent E->J For Empty Containers G Contact EHS or Licensed Waste Disposal Contractor F->G H Complete Waste Disposal Paperwork G->H I Arrange for Waste Pickup H->I K Collect Rinsate as Hazardous Waste J->K L Dispose of Decontaminated Container K->L

Disposal Workflow Diagram

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult with your institution's safety officers for any specific questions or concerns.

References

Personal protective equipment for handling 1-(2-Hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for researchers, scientists, and drug development professionals working with 1-(2-Hydroxy-3-methylphenyl)ethanone.

Hazard Identification and Summary

This compound is anticipated to share hazards with similar substituted acetophenones. Based on data for 2'-Hydroxy-5'-methylacetophenone, the primary hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Can cause serious irritation if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]

  • Harmful if Swallowed: May be harmful if ingested.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecificationStandard Compliance (Example)
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.EN 166 (EU) or NIOSH (US)
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.EN 374 (EU)
Respiratory Protection Not typically required under normal use with adequate ventilation. Use a NIOSH-approved respirator if dust or aerosols are generated.NIOSH (US)

Emergency Procedures

Immediate actions in case of exposure are critical. The following tables outline first aid, fire-fighting, and spillage response measures.

3.1 First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][3]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

3.2 Fire-Fighting Measures

Extinguishing MediaUnsuitable Extinguishing MediaSpecific Hazards from CombustionProtective Equipment for Firefighters
Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[1]Not specified.Carbon monoxide (CO) and carbon dioxide (CO2).[1]Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

3.3 Accidental Release Measures

Personal PrecautionsEnvironmental PrecautionsMethods for Cleaning Up
Wear appropriate personal protective equipment (see Section 2). Ensure adequate ventilation. Avoid breathing dust or vapors.[2]Prevent the chemical from entering drains, surface water, or groundwater.[2]For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety.

4.1 Handling Protocol

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don all required personal protective equipment (PPE) as outlined in Section 2.

  • Weighing and Transfer:

    • Handle the solid material carefully to minimize dust generation.

    • Use a spatula or other appropriate tool for transfers.

    • If dissolving in a solvent, add the solid to the solvent slowly while stirring.

  • Reaction Setup:

    • Set up all glassware and equipment in a stable and secure manner within the fume hood.

    • Keep containers closed when not in use.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the chemical.

    • Clean all contaminated surfaces and equipment.

    • Properly store or dispose of the chemical and any contaminated materials.

4.2 Disposal Plan

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated solids and solutions, in a designated and clearly labeled waste container.

  • Container Management:

    • Keep the waste container tightly closed and store it in a designated, well-ventilated waste accumulation area.

  • Disposal:

    • Dispose of the chemical waste through a licensed and approved waste disposal facility.[1] Do not dispose of it down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling and Disposal Workflow

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage cluster_disposal Disposal prep_area Work in Fume Hood check_safety Verify Eyewash/Shower prep_area->check_safety don_ppe Don PPE check_safety->don_ppe weigh_transfer Weigh and Transfer don_ppe->weigh_transfer reaction Perform Experiment weigh_transfer->reaction wash_hands Wash Hands reaction->wash_hands clean_area Clean Work Area wash_hands->clean_area store_chem Store or Dispose clean_area->store_chem collect_waste Collect Waste store_chem->collect_waste label_container Label Container collect_waste->label_container dispose_facility Dispose via Licensed Facility label_container->dispose_facility

Caption: Workflow for safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.